Metoprolol Acid Ethyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXSDYNGSUACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557456 | |
| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29112-40-1 | |
| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Metoprolol Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases such as hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its metabolism, which primarily occurs in the liver. One of the key metabolic pathways involves the O-demethylation of the methoxyethyl group, followed by oxidation to yield a carboxylic acid metabolite known as metoprolol acid.[1] This inactive metabolite represents a crucial molecule for researchers studying the pharmacokinetics and metabolic fate of metoprolol.
The ethyl ester of metoprolol acid is a valuable derivative for various research applications, including its use as a reference standard in analytical studies and as a potential prodrug. This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for metoprolol acid ethyl ester, addressing the chemical challenges and offering practical insights for its successful preparation and characterization.
Precursor: Understanding Metoprolol Metabolism
The journey to synthesizing this compound begins with an understanding of its metabolic origin. Metoprolol undergoes extensive hepatic metabolism, with the cytochrome P450 enzyme CYP2D6 playing a pivotal role.[1] The formation of metoprolol acid proceeds through two key steps:
-
O-Demethylation: The terminal methyl group of the 2-methoxyethyl side chain is removed.
-
Oxidation: The resulting primary alcohol is oxidized to a carboxylic acid, yielding metoprolol acid, chemically known as 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid.[2]
This metabolic pathway underscores the structure of the starting material for our synthesis.
Synthesis Pathway: Fischer Esterification of Metoprolol Acid
The synthesis of this compound from metoprolol acid can be effectively achieved through the Fischer esterification reaction. This classic and robust method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] However, the multifunctional nature of metoprolol acid, which contains a secondary alcohol and a secondary amine in addition to the carboxylic acid, presents a significant challenge: the potential for undesired side reactions.
To ensure the selective esterification of the carboxylic acid, a protection-deprotection strategy is the most prudent approach.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step 1: Orthogonal Protection of the Amine and Secondary Alcohol
To prevent the secondary amine and secondary alcohol from reacting during the acidic esterification, they must be protected with suitable protecting groups. An orthogonal protection strategy is ideal, allowing for the selective removal of the protecting groups without affecting the newly formed ester.[4]
-
Amine Protection: The secondary amine can be protected as a tert-butyloxycarbonyl (Boc) carbamate. This is a widely used protecting group that is stable under the conditions of Fischer esterification but can be readily removed with a mild acid (e.g., trifluoroacetic acid).
-
Alcohol Protection: The secondary alcohol can be protected as a silyl ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are also stable to the acidic conditions of the esterification and can be removed with a fluoride source (e.g., tetra-n-butylammonium fluoride - TBAF).
This orthogonal approach ensures that the protecting groups can be removed sequentially and selectively.[5]
Step 2: Fischer Esterification
With the amine and alcohol functionalities protected, the Fischer esterification can proceed with high selectivity towards the carboxylic acid.
Experimental Protocol:
-
Dissolution: Dissolve the protected metoprolol acid in a large excess of absolute ethanol. The excess ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side.[6]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude protected this compound. Further purification can be achieved by column chromatography.
Caption: Mechanism of Fischer Esterification.
Step 3: Deprotection
The final step is the sequential removal of the protecting groups to yield the desired this compound.
-
Silyl Ether Cleavage: Treat the protected ester with a fluoride source like TBAF in an appropriate solvent (e.g., THF) to remove the TBDMS group from the secondary alcohol.
-
Carbamate Cleavage: Subsequently, treat the intermediate with a mild acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to remove the Boc group from the amine.
-
Final Purification: After deprotection, the final product, this compound, should be purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical and spectral data for this compound.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate | [7] |
| Molecular Formula | C₁₆H₂₅NO₄ | [7] |
| Molecular Weight | 295.37 g/mol | [7] |
| CAS Number | 29112-40-1 | [8] |
Expected Spectral Data:
-
¹H NMR: Signals corresponding to the ethyl ester group (a triplet and a quartet), aromatic protons, the protons of the propanolamine chain, and the isopropyl group.
-
¹³C NMR: Carbon signals for the ester carbonyl, the aromatic ring, the ethyl group, and the carbons of the propanolamine and isopropyl moieties.
-
FTIR: Characteristic absorption bands for the ester carbonyl (C=O) stretch, O-H stretch of the alcohol, N-H stretch of the secondary amine, and C-O stretches. The FTIR spectrum of metoprolol tartrate shows a hydrogen-bonded O-H band as a weak broad signal between 3,200 and 3,500 cm⁻¹.[9][10][11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 295.37). The fragmentation pattern would be expected to show characteristic losses of the ethyl ester and isopropylamino groups. For comparison, the mass spectrum of metoprolol shows a parent ion at m/z 268.3 and a major fragment at m/z 116.3.[12][13]
Conclusion
The synthesis of this compound, a valuable tool for pharmaceutical research, can be systematically approached using a well-established Fischer esterification reaction. The key to a successful synthesis lies in the strategic use of an orthogonal protection-deprotection strategy to ensure the selective esterification of the carboxylic acid in the presence of the more reactive amine and alcohol functionalities. This guide provides a robust theoretical framework and a plausible experimental protocol to aid researchers in the synthesis and characterization of this important metoprolol derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alentris.org [alentris.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Metoprolol Acid Ethyl Ester: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol Acid Ethyl Ester, a significant related compound of the widely prescribed β-blocker Metoprolol, serves as a critical reference point in the quality control and stability testing of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines a theoretical synthetic pathway, and discusses analytical methodologies for its characterization. This document is intended to support researchers and professionals in drug development and quality assurance by consolidating key technical information on this important impurity.
Introduction: The Significance of this compound in Pharmaceutical Analysis
Metoprolol is a cardioselective β1-adrenergic blocker used in the management of hypertension, angina, and other cardiovascular disorders. During the synthesis of Metoprolol, and throughout its shelf-life, various related substances or impurities can form. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. This compound has been identified as one such process-related impurity or potential degradant.[1] A thorough understanding of its chemical properties is therefore essential for the development of robust analytical methods for impurity profiling and for ensuring the quality of Metoprolol formulations.
Chemical and Physical Properties
This compound, with the IUPAC name ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate, is structurally similar to Metoprolol, featuring the characteristic 2-hydroxy-3-(isopropylamino)propoxy side chain attached to a phenyl group.[2] The key distinction is the presence of an ethyl acetate group at the para position of the phenyl ring.
Core Chemical Identity
A summary of the fundamental identifiers for this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | [2] |
| CAS Number | 29112-40-1 | [2] |
| Molecular Formula | C₁₆H₂₅NO₄ | [2] |
| Molecular Weight | 295.37 g/mol | [2] |
| Canonical SMILES | CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | [2] |
Physicochemical Characteristics
The physicochemical properties of a pharmaceutical impurity are critical for developing appropriate analytical and purification methods. The following table summarizes the available predicted and experimental data for this compound. It is important to note that much of the publicly available data for this specific compound is based on computational predictions.
| Property | Value (Predicted/Experimental) | Remarks | Source |
| pKa | 13.87 (Predicted) | The basicity is primarily attributed to the secondary amine. | N/A |
| Density | 1.084 g/cm³ (Predicted) | N/A | |
| Solubility | Slightly soluble in DMSO and Methanol. | Experimental data on aqueous and other organic solvent solubility is not readily available. | N/A |
| Appearance | White to Off-White Solid | Based on supplier information. | N/A |
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature, as it is primarily considered an impurity. However, a plausible synthetic route can be conceptualized based on the known synthesis of Metoprolol and related compounds.[3][4] The following represents a logical, though theoretical, pathway for its preparation, which would be essential for producing a reference standard for analytical purposes.
Conceptual Synthetic Pathway
The synthesis would likely proceed via a two-step process starting from a commercially available substituted phenol.
Caption: Conceptual synthetic pathway for this compound.
Proposed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate (Intermediate Epoxide)
-
To a solution of ethyl p-hydroxyphenylacetate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a slight excess of a weak base like potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.
-
Add epichlorohydrin dropwise to the reaction mixture.
-
Heat the reaction to approximately 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting crude product, the intermediate epoxide, by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified intermediate epoxide in a suitable solvent, such as isopropanol.
-
Add an excess of isopropylamine to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess solvent and isopropylamine under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound.
Analytical Characterization
The definitive identification and quantification of this compound require a combination of chromatographic and spectroscopic techniques. While specific validated methods and spectra for this compound are not widely published, the following outlines the expected analytical approaches based on the analysis of Metoprolol and its other known impurities.[5][6]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of Metoprolol and its related compounds.[3][7] A stability-indicating reverse-phase HPLC method would be the standard approach.
Typical HPLC Parameters:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical for resolving Metoprolol and its impurities.[3]
-
Detection: UV detection at a wavelength of approximately 223 nm or 275 nm is suitable for chromophoric impurities like this compound.[8][9]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
Method Validation: A crucial aspect of utilizing such a method in a regulated environment is its validation according to ICH guidelines. This would involve assessing specificity, linearity, range, accuracy, precision, and robustness.[1]
Caption: A typical workflow for the HPLC analysis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound would be confirmed using a combination of spectroscopic methods. While experimental spectra are not publicly available, the expected key features are outlined below based on its chemical structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the isopropyl group (a doublet and a septet), the methylene and methine protons of the propanol chain, the aromatic protons, the methylene protons of the acetate group, and the ethyl group of the ester (a triplet and a quartet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the 16 carbon atoms in the molecule, including the carbonyl carbon of the ester group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 296. The fragmentation pattern would likely involve the loss of the isopropyl group and cleavage of the ether linkage.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the secondary amine, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups, as well as aromatic C-H and C=C stretching vibrations.
Stability and Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[10][11][12][13] While specific degradation data for this compound is not available, studies on Metoprolol have shown that it degrades under acidic, basic, and oxidative conditions.[11][12] It is plausible that the ester functional group in this compound would be susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (Metoprolol Acid). The ether linkage and the secondary alcohol could also be sites of degradation, particularly under oxidative stress.
Conclusion
This compound is a key related substance in the manufacturing and quality control of Metoprolol. This guide has provided a summary of its known and predicted chemical properties, a theoretical synthetic route for its preparation as a reference standard, and an overview of the analytical techniques required for its characterization and quantification. Further research to obtain and publish detailed experimental data, including spectroscopic and stability information, would be of significant value to the pharmaceutical industry.
References
- 1. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. (2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride | CAS Number 33948-04-8 [klivon.com]
- 5. analysis.rs [analysis.rs]
- 6. Spectral data analyses and structure elucidation of metoprolol tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and Physicochemical Characterization of Metoprolol Prodrugs - IJPRS [ijprs.com]
- 9. researchgate.net [researchgate.net]
- 10. Metoprolol Impurities | SynZeal [synzeal.com]
- 11. ajrconline.org [ajrconline.org]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
An In-depth Technical Guide to the Molecular Weight of Metoprolol Acid Ethyl Ester
Abstract
This technical guide provides a comprehensive analysis of Metoprolol Acid Ethyl Ester, a compound of significant interest in the pharmaceutical development of Metoprolol. The primary focus of this document is the precise determination and verification of its molecular weight. We will delve into the physicochemical properties of this molecule, present a definitive methodology for its molecular weight determination using High-Resolution Mass Spectrometry (HRMS), and discuss the critical importance of such characterization in the context of regulatory compliance and drug safety. This guide is structured to provide not only foundational data but also the scientific rationale behind the analytical procedures, ensuring a thorough understanding for researchers and drug development professionals.
Introduction: The Context of Metoprolol and Related Substances
Metoprolol is a widely prescribed cardioselective β₁-adrenergic blocker used in the management of hypertension, angina, and heart failure.[1][2] The synthesis and manufacturing of Metoprolol, like any active pharmaceutical ingredient (API), can result in the formation of various related substances, including process impurities, synthetic intermediates, and degradation products.[1] Regulatory bodies worldwide mandate the rigorous identification, quantification, and qualification of these impurities to ensure the safety, efficacy, and quality of the final drug product.[1]
This compound is one such related compound. While not the active ingredient itself, its presence in the manufacturing stream or as a potential metabolite necessitates its complete characterization. Understanding its fundamental physicochemical properties, beginning with its molecular weight, is the first and most critical step in developing validated analytical methods for its detection and control.
Physicochemical Characterization of this compound
The unambiguous identification of a chemical entity relies on a consistent set of identifiers. For this compound, these have been established across multiple authoritative chemical and supplier databases. The molecular weight is a cornerstone of this characterization.
Slight variations in reported molecular weight values (e.g., 295.4 vs. 295.37) are common and typically arise from differences between the average molecular weight (calculated using the weighted average of natural isotopic abundances) and the monoisotopic mass (calculated using the mass of the most abundant isotope of each element), which is often used in high-resolution mass spectrometry.
Table 1: Core Physicochemical Identifiers for this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | [3] |
| Synonyms | 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid ethyl ester | [4][5][6] |
| CAS Number | 29112-40-1 | [3][4][5][6][7][8] |
| Molecular Formula | C₁₆H₂₅NO₄ | [3][4][5][6][7] |
| Average Molecular Weight | ~295.37 - 295.4 g/mol | [3][4][5][6][7][8] |
| Monoisotopic Mass | 295.17835828 Da | [3] |
Authoritative Methodology for Molecular Weight Verification
While the molecular weight can be calculated theoretically from the molecular formula, experimental verification is a cornerstone of scientific integrity and a regulatory requirement. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and definitive technique for determining the molecular weight of small molecules with high accuracy and sensitivity.[9]
The following protocol outlines a standard procedure for the verification of this compound's molecular weight using a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) instrument.
Rationale for Method Selection
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the mass accuracy required to not only confirm the molecular weight but also to deduce the elemental composition, offering an exceptionally high degree of confidence in the compound's identity.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like this compound. It typically generates the protonated molecule [M+H]⁺ in positive ion mode, which is the ion that is measured by the mass spectrometer.
-
Direct Infusion Analysis: For a pure reference standard, direct infusion into the mass spectrometer is a rapid and efficient method to confirm molecular weight without the need for chromatographic separation.
Step-by-Step Experimental Protocol
-
Preparation of the Analyte Stock Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
-
Vortex the solution until the standard is fully dissolved.
-
-
Preparation of the Working Solution for Infusion:
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
The infusion solvent should be a mixture that promotes efficient ionization, typically 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid serves to donate a proton, facilitating the formation of the [M+H]⁺ ion.
-
-
Mass Spectrometer Calibration:
-
Prior to sample analysis, perform a routine calibration of the mass spectrometer according to the manufacturer's specifications. This is a critical step to ensure high mass accuracy. A calibration solution containing compounds of known mass across the desired mass range is used.
-
-
Sample Infusion and Data Acquisition:
-
Set up the ESI source in positive ionization mode.
-
Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500). Ensure the instrument resolution is set to a high value (e.g., >70,000).
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the most abundant ion.
-
For this compound (C₁₆H₂₅NO₄), the expected ion is the protonated molecule, [M+H]⁺.
-
The theoretical monoisotopic mass of the neutral molecule is ~295.1784 Da.
-
The theoretical m/z of the protonated ion ([C₁₆H₂₅NO₄ + H]⁺) is 296.1856 Da.
-
Compare the experimentally measured m/z value with the theoretical value. The mass error, measured in parts-per-million (ppm), should be less than 5 ppm for confident identification.
-
Experimental Workflow and Data Visualization
A clear workflow ensures reproducibility and understanding of the analytical process. The following diagram illustrates the key stages of molecular weight verification by direct infusion HRMS.
Caption: Workflow for molecular weight verification of this compound.
Significance in Pharmaceutical Development
The precise and accurate determination of the molecular weight of this compound is not merely an academic exercise; it is fundamental to several key areas of drug development:
-
Reference Standard Qualification: An accurately characterized reference standard is required for the validation of analytical methods used in quality control.
-
Impurity Identification: During forced degradation studies or analysis of manufacturing batches, HRMS can tentatively identify unknown impurities by matching their accurate mass to potential structures, such as this compound.
-
Metabolite Identification: In preclinical and clinical studies, identifying metabolites is crucial for understanding the drug's fate in the body. Accurate mass measurement is the first step in this process.
-
Regulatory Submissions: Dossiers submitted to regulatory agencies like the FDA and EMA must contain comprehensive characterization data for the API and all specified impurities, with molecular weight being a primary identifier.
By establishing a robust and verifiable value for the molecular weight of this compound, researchers and developers can ensure the integrity of their analytical data and, ultimately, contribute to the safety and quality of the final pharmaceutical product.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alentris.org [alentris.org]
- 5. This compound | CAS No- 29112-40-1 | NA [chemicea.com]
- 6. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. simzel.com [simzel.com]
- 9. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
A Guide to the Structural Elucidation of a Metoprolol-Related Compound: The Case of Metoprolol Acid Ethyl Ester
Abstract
In the landscape of pharmaceutical development and manufacturing, the assurance of drug purity is paramount. The identification and characterization of any related substances or impurities are mandated by regulatory bodies and are critical for ensuring the safety and efficacy of the active pharmaceutical ingredient (API).[1][2] This technical guide provides an in-depth, experiential walkthrough of the structural elucidation process for an unknown impurity hypothetically detected during the quality control analysis of a Metoprolol drug substance. By employing a systematic, multi-technique analytical approach, we will navigate from initial detection to the unequivocal identification of this compound as Metoprolol Acid Ethyl Ester. This document is intended for researchers, analytical scientists, and drug development professionals, offering practical insights into the logic and methodology behind modern structural elucidation.
The Initial Anomaly: Detection of an Unknown Peak
Metoprolol is a widely prescribed β1-selective adrenergic receptor blocker used in the treatment of cardiovascular diseases.[3] During a routine release testing of a Metoprolol tartrate batch, a previously uncharacterized impurity peak was observed using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][5] The impurity, eluting shortly after the main Metoprolol peak, represented approximately 0.12% of the total peak area, a level that necessitates identification under ICH Q3A(R2) guidelines.
Workflow: From Detection to Identification
The overall strategy involves a phased approach, where each step provides a new layer of information that builds upon the last. This ensures efficiency and a high degree of confidence in the final assignment.
Caption: High-level workflow for impurity structural elucidation.
Phase 1: Isolation and High-Resolution Mass Spectrometry (HRMS)
The first crucial step is to obtain a pure sample of the impurity and determine its elemental composition.
Experimental Protocol: Semi-Preparative HPLC & HRMS
-
Isolation: The Metoprolol batch is subjected to semi-preparative HPLC using a C18 column with scaled-up flow rates. Fractions corresponding to the unknown peak are collected, pooled, and the solvent is evaporated under vacuum to yield the isolated impurity as a solid.
-
Sample Preparation: A 100 µg/mL solution of the isolated impurity is prepared in a 50:50 acetonitrile:water mixture containing 0.1% formic acid to facilitate ionization.
-
Instrumentation: The sample is analyzed using a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS).[8][9]
-
Acquisition: Data is acquired in positive electrospray ionization (ESI+) mode. A full scan TOF-MS spectrum is acquired over a mass range of m/z 50-800. The instrument is calibrated to ensure high mass accuracy.
Data Interpretation: Determining the Molecular Formula
The HRMS analysis provides the cornerstone for our investigation: the accurate mass of the protonated molecule [M+H]⁺. This allows for the calculation of a highly probable molecular formula.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Observed Value |
| Retention Time (min) | 8.2 |
| [M+H]⁺ Observed m/z | 296.1859 |
| [M+H]⁺ Calculated m/z | 296.1856 |
| Mass Error (ppm) | +1.0 |
| Proposed Molecular Formula | C₁₆H₂₅NO₄ |
| Rings + Double Bonds | 4.5 |
The measured mass of 296.1859 is within 1.0 ppm of the theoretical mass for the molecular formula C₁₆H₂₅NO₄. This level of accuracy provides high confidence in the elemental composition.[10]
A comparison to the molecular formula of Metoprolol (C₁₅H₂₅NO₃) reveals a net addition of CO₂H₂ (or C₂H₄O₂). This immediately suggests a modification to the parent structure, possibly the addition of an acetyl group and an ethyl group, or a related isomer. Given the structure of Metoprolol, a likely hypothesis is the presence of an ester group. The IUPAC name for this proposed structure is ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate.[11][12]
Phase 2: Structural Scaffolding with Tandem Mass Spectrometry (MS/MS)
With a molecular formula in hand, MS/MS is employed to break the molecule apart and analyze its fragments. By comparing the fragmentation pattern of the impurity to that of Metoprolol, we can deduce which parts of the original structure are retained and where the modification has occurred.[8][13]
Experimental Protocol: Product Ion Scanning
-
Method: Using the same LC-Q-TOF MS system, a targeted MS/MS experiment is performed.
-
Parameters: The precursor ion corresponding to the impurity ([M+H]⁺, m/z 296.2) is mass-selected in the quadrupole.
-
Fragmentation: The selected ions are subjected to collision-induced dissociation (CID) with nitrogen gas in the collision cell.
-
Detection: The resulting product ions are analyzed by the TOF mass analyzer.
Data Interpretation: Building a Fragmentation Map
The fragmentation of Metoprolol is well-understood and typically involves cleavage of the propanolamine side chain.[14][15] Our goal is to find these characteristic fragments in the impurity's spectrum.
Table 2: Key MS/MS Fragment Ions of the Impurity (m/z 296.2)
| Observed Fragment (m/z) | Proposed Structure / Neutral Loss | Significance |
| 224.1 | [M+H - C₃H₉N - H₂O]⁺ | Loss of isopropylamine and water, indicates intact side chain. |
| 192.1 | [M+H - C₅H₁₂NO]⁺ | Cleavage of the ether bond, retaining the modified phenyl group. |
| 116.1 | [CH₂(OH)CH₂NH₂(CH(CH₃)₂)]⁺ | Characteristic fragment of the propanolamine side chain. |
| 72.1 | [CH₂=NH₂(CH(CH₃)₂)]⁺ | Confirmatory fragment for the isopropylamino group. |
The presence of the key fragments at m/z 116.1 and 72.1 provides compelling evidence that the entire 2-hydroxy-3-(propan-2-ylamino)propoxy side chain of Metoprolol is present and unmodified in the impurity. This strongly implies the modification (the C₂H₄O₂ addition) is on the phenylacetic acid portion of the molecule, leading to the hypothesis of an ethyl ester.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Phase 3: The Definitive Blueprint via NMR Spectroscopy
While MS provides a compelling hypothesis, it cannot definitively prove connectivity or rule out isomers. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the unequivocal gold standard.[16] A suite of 1D and 2D NMR experiments will be used to map out the complete covalent structure of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5 mg of the isolated impurity is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.
-
Experiments: The following experiments are conducted:
-
¹H NMR: To identify all proton environments and their couplings.
-
¹³C NMR: To identify all unique carbon environments.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is key for connecting molecular fragments.
-
Data Interpretation: Assembling the Molecular Jigsaw
The combined data from these experiments allows for the complete assignment of all proton and carbon signals and confirms the proposed structure of this compound.[11][17]
Table 3: Predicted ¹H and ¹³C NMR Assignments for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm), Multiplicity | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| Ethyl Ester Group | |||
| -O-CH₂-CH₃ | 4.15, q | 60.8 | CH₂ |
| -O-CH₂-CH₃ | 1.25, t | 14.2 | CH₃ |
| -C(=O)- | - | 171.5 | C |
| Phenylacetic Group | |||
| -CH₂-Ph | 3.55, s | 40.5 | CH₂ |
| Ar-H (ortho to CH₂) | 7.15, d | 129.5 | CH |
| Ar-H (ortho to O) | 6.85, d | 114.5 | CH |
| Ar-C (ipso to CH₂) | - | 127.8 | C |
| Ar-C (ipso to O) | - | 157.0 | C |
| Propanolamine Chain | |||
| O-CH₂-CH(OH) | 4.05, m | 70.5 | CH₂ |
| -CH(OH)- | 4.10, m | 68.9 | CH |
| -CH₂-NH- | 2.85, m | 50.8 | CH₂ |
| -NH-CH(CH₃)₂ | 2.90, septet | 49.5 | CH |
| -CH(CH₃)₂ | 1.10, d | 23.0 | CH₃ |
Key Confirmations from 2D NMR:
-
COSY: Confirms the CH₂-CH₃ spin system of the ethyl group and the O-CH₂-CH(OH)-CH₂-NH-CH network of the side chain.
-
HSQC: Unambiguously links each proton signal in Table 3 to its corresponding carbon signal.
-
HMBC: Provides the final, critical evidence for connectivity.
Caption: Key HMBC correlations confirming the ethyl phenylacetate moiety.
The most crucial correlation is from the protons of the ethyl CH₂ group (δ 4.15) to the carbonyl carbon (δ 171.5). This ³J(C,H) correlation unequivocally links the ethyl group to the rest of the molecule via an ester linkage, confirming the structure as This compound .
Conclusion
Through a systematic application of modern analytical techniques, the structure of an unknown impurity in a Metoprolol drug substance was unequivocally determined. High-resolution mass spectrometry established the molecular formula C₁₆H₂₅NO₄. Tandem MS/MS analysis confirmed the presence of the intact Metoprolol side chain, localizing the modification to the aromatic portion of the molecule. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive proof of atomic connectivity, confirming the structure as ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate, a known related substance also referred to as this compound.[11][17][18][19] This workflow, which builds a hypothesis with mass spectrometry and confirms it with the structural detail of NMR, represents a robust and reliable paradigm for the characterization of pharmaceutical impurities.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. rjptonline.org [rjptonline.org]
- 4. analysis.rs [analysis.rs]
- 5. agilent.com [agilent.com]
- 6. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. veeprho.com [veeprho.com]
- 8. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. alentris.org [alentris.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. ispstandards.com [ispstandards.com]
- 19. allmpus.com [allmpus.com]
An In-depth Technical Guide to Metoprolol Acid Ethyl Ester: An Emerging Impurity of Concern
Abstract
This technical guide provides a comprehensive overview of Metoprolol Acid Ethyl Ester, a potential impurity in the synthesis and formulation of metoprolol, a widely used beta-blocker. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the formation, identification, and control of this specific impurity. We will explore its chemical properties, plausible formation pathways, and a detailed analytical methodology for its detection and quantification. Furthermore, this guide will delve into the regulatory landscape surrounding pharmaceutical impurities, providing a framework for ensuring the quality, safety, and efficacy of metoprolol-containing drug products.
Introduction: The Criticality of Impurity Profiling in Metoprolol
Metoprolol, chemically known as 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, is a cornerstone in the management of cardiovascular diseases.[1] Its efficacy and safety are paramount, necessitating stringent control over any impurities that may arise during its lifecycle. Pharmaceutical impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product.[2] The International Council for Harmonisation (ICH) has established clear guidelines (Q3A/B) for the reporting, identification, and qualification of impurities in new drug substances and products, underscoring the global regulatory expectation for thorough impurity profiling.[3][4][5]
This guide focuses on a specific, and potentially overlooked, impurity: this compound. While not currently listed as a specified impurity in major pharmacopeias such as the United States Pharmacopeia-National Formulary (USP-NF) or the European Pharmacopoeia (Ph. Eur.), its potential for formation warrants a proactive and scientifically rigorous approach to its control.[6]
Physicochemical Properties and Formation Pathway of this compound
Chemical Identity
This compound is chemically identified as 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid ethyl ester.[7][8][9][10] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid ethyl ester | [7][8][9][10] |
| CAS Number | 29112-40-1 | [8][10][11] |
| Molecular Formula | C16H25NO4 | [8][10][11] |
| Molecular Weight | 295.37 g/mol | [11] |
Plausible Formation Pathway: Fischer-Speier Esterification
The formation of this compound can be logically postulated to occur via the Fischer-Speier esterification of a precursor, tentatively named "Metoprolol Acid," with ethanol.[12][13][14][15][16][17] This acid-catalyzed reaction is a classic method for ester synthesis.[13][14][15][16][17]
The "Metoprolol Acid" (4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid) is a known metabolite and potential degradation product of metoprolol. The esterification process is likely to occur if this acid precursor is present in a reaction mixture or formulation containing ethanol, especially in the presence of an acid catalyst.
The proposed mechanism involves the following steps:
-
Protonation of the Carboxylic Acid: The carbonyl oxygen of the "Metoprolol Acid" is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The final deprotonation of the carbonyl oxygen yields the this compound.
Caption: Proposed Fischer-Speier esterification pathway for the formation of this compound.
Analytical Control Strategy
A robust analytical method is essential for the detection and quantification of this compound. A validated High-Performance Liquid Chromatography (HPLC) method is the industry standard for such purposes.
Proposed HPLC Method
The following HPLC method is proposed for the separation and quantification of this compound from metoprolol and other potential impurities. The rationale behind the selection of these parameters is to achieve a balance between resolution, sensitivity, and analysis time.
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like metoprolol and its impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the analytes are in their protonated form, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength. |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B | A gradient elution is necessary to separate impurities with a wide range of polarities from the main metoprolol peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 223 nm | Metoprolol and its chromophoric impurities exhibit significant absorbance at this wavelength. |
Experimental Protocol: Method Validation
The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation protocol should encompass the following parameters:
-
Specificity:
-
Inject blank (diluent), placebo (if applicable), metoprolol standard, and a spiked sample containing this compound and other known impurities.
-
Acceptance Criteria: No interference from the blank or placebo at the retention time of this compound. The peak for the impurity should be well-resolved from the metoprolol peak and other impurities.
-
-
Linearity:
-
Prepare a series of at least five concentrations of this compound reference standard, typically from the reporting threshold to 120% of the specification limit.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
-
-
Range:
-
The range is established by the linearity study.
-
-
Accuracy:
-
Perform recovery studies by spiking a known amount of this compound into the sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate injections of a sample spiked with this compound at the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally vary critical method parameters (e.g., flow rate, column temperature, mobile phase pH) and assess the impact on the results.
-
Acceptance Criteria: The method should remain reliable under small, deliberate variations in parameters.
-
Caption: A typical workflow for the validation of an analytical method for impurity analysis.
Regulatory Context and Control Strategy
The control of impurities is a critical aspect of ensuring drug quality and patient safety. The ICH Q3A and Q3B guidelines provide a framework for the control of impurities in new drug substances and products, respectively.[2][3][4][5]
Reporting, Identification, and Qualification Thresholds
According to ICH guidelines, impurities are to be controlled based on established thresholds, which are dependent on the maximum daily dose of the drug.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
-
Reporting Threshold: Impurities above this level must be reported in regulatory submissions.
-
Identification Threshold: Impurities exceeding this level must be structurally identified.
-
Qualification Threshold: Impurities present above this level must be qualified, meaning toxicological data is required to demonstrate their safety.
Control Strategy for this compound
Given that this compound is not a specified impurity in current pharmacopeias, it would be classified as an "unspecified impurity." A robust control strategy should be implemented, which includes:
-
Process Understanding and Control: A thorough understanding of the manufacturing process to identify and minimize the potential for the formation of the "Metoprolol Acid" precursor.
-
Raw Material Control: Sourcing high-quality raw materials and controlling the levels of potential precursors.
-
In-process Controls: Implementing in-process checks to monitor the formation of the impurity.
-
Final Product Specification: Establishing an appropriate acceptance criterion for this compound in the final drug substance and/or drug product, based on the ICH qualification thresholds.
Conclusion
This compound represents a potential impurity in metoprolol that warrants careful consideration and control. While not currently a specified impurity in major pharmacopeias, a proactive approach to its identification, quantification, and control is essential for ensuring the quality and safety of metoprolol-containing drug products. This technical guide has provided a comprehensive overview of its chemical properties, a plausible formation pathway, a detailed analytical methodology for its control, and the regulatory framework for its management. By implementing a robust control strategy based on sound scientific principles and regulatory guidelines, pharmaceutical manufacturers can ensure the continued safety and efficacy of this vital medication.
References
- 1. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. uspnf.com [uspnf.com]
- 7. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. This compound | CAS No- 29112-40-1 | NA [chemicea.com]
- 10. alentris.org [alentris.org]
- 11. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. Fischer Esterification [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Metoprolol Acid Ethyl Ester Reference Standard: A Technical Guide for Drug Development and Quality Control
Abstract
This technical guide provides an in-depth exploration of the Metoprolol Acid Ethyl Ester reference standard, a critical component in the quality control and safety assessment of Metoprolol, a widely prescribed beta-blocker. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive overview of the impurity's significance, synthesis, characterization, and analytical quantification. We delve into the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validating protocols. This document synthesizes field-proven insights with authoritative standards to provide a practical and robust resource for the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling in Metoprolol
Metoprolol is a cardioselective β₁-adrenergic blocker pivotal in the management of hypertension, angina, and heart failure[1]. The synthetic pathway for Metoprolol, like any multi-step chemical process, is susceptible to the formation of process-related impurities and degradation products[1]. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent impurity profiling to ensure the safety, efficacy, and quality of active pharmaceutical ingredients (APIs)[2].
Among the spectrum of potential impurities, alkyl esters of acidic moieties present a particular concern. These compounds are often classified as potentially genotoxic impurities (PGIs) due to their ability to act as alkylating agents, which can interact with DNA and lead to mutations[2][3]. This compound, chemically known as ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate, is one such process-related impurity that demands rigorous control and monitoring[4][5]. The availability of a highly characterized reference standard for this impurity is, therefore, not merely a regulatory formality but a cornerstone of patient safety.
The Genotoxic Risk of Alkyl Esters
The structural alert for genotoxicity in this compound is the ethyl ester group. In the presence of strong acids or bases, and particularly with residual alcohols like ethanol from the manufacturing process, esterification of a carboxylic acid precursor can occur. Alkylating agents are known for their potential to cause DNA damage, and as such, their presence in pharmaceuticals is strictly limited to a Threshold of Toxicological Concern (TTC)[3]. The TTC for most genotoxic impurities is set at a daily intake of 1.5 µ g/day , necessitating highly sensitive analytical methods for their detection and quantification[2]. This underscores the critical need for an accurately characterized reference standard to validate such analytical procedures.
Synthesis and Characterization of the Reference Standard
The establishment of a chemical reference substance begins with its synthesis and comprehensive characterization to confirm its identity and purity. This process ensures the standard is fit for its intended analytical purpose[1].
Synthetic Pathway Rationale
While multiple synthetic routes to Metoprolol and its impurities exist, a common approach involves the reaction of a phenolic precursor with epichlorohydrin, followed by the introduction of the isopropylamine side chain[6]. This compound is typically formed from a related impurity, Metoprolol Acid, through esterification.
Caption: Proposed synthetic pathway for this compound.
Characterization of the Reference Standard
A reference standard must be thoroughly characterized to ensure its identity, purity, and potency. The data package for a this compound reference standard typically includes a comprehensive Certificate of Analysis (CoA) with the following information[1][7]:
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. The proton NMR would show characteristic peaks for the ethyl group (a triplet and a quartet), the aromatic protons, and the protons of the metoprolol side chain.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (295.37 g/mol ) and its fragmentation pattern, which helps in confirming the structure[4].
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the ester carbonyl, hydroxyl, and secondary amine groups.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for determining the purity of the reference standard. A high purity level (typically >99.0%) is required.
-
Thermogravimetric Analysis (TGA): Determines the amount of volatile and non-volatile components, such as water and residual solvents.
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | [4] |
| CAS Number | 29112-40-1 | [5] |
| Molecular Formula | C₁₆H₂₅NO₄ | [4] |
| Molecular Weight | 295.37 g/mol | [4] |
| Appearance | White to off-white solid | Vendor Data |
Analytical Method for Quantification
The core utility of the this compound reference standard is in the validation and daily use of an analytical method to quantify this impurity in Metoprolol API and drug products. A stability-indicating HPLC method is the industry standard for this purpose.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method with UV detection is chosen for its robustness, specificity, and sensitivity. The method must be stability-indicating, meaning it can separate the main API peak from all potential impurities and degradation products, including this compound[8][9]. Forced degradation studies are essential to develop and validate such a method[10][11][12].
Caption: General workflow for the analysis of this compound.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a representative method and must be validated according to ICH Q2(R1) guidelines before routine use[13].
3.2.1 Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
This compound Reference Standard.
-
Metoprolol API or drug product for testing.
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade phosphate buffer salts.
3.2.2 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like Metoprolol and its impurities[13][14]. |
| Mobile Phase | A: Phosphate buffer (pH 3.0) B: Acetonitrile Gradient elution | The buffer controls the ionization of the amine group, improving peak shape. Acetonitrile provides the necessary elution strength. A gradient is often required to resolve all impurities from the main peak[14]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency[13]. |
| Detection | UV at 223 nm or 274 nm | Metoprolol and its aromatic impurities have significant UV absorbance at these wavelengths[9][11]. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical injection volume for standard HPLC analysis. |
3.2.3 Preparation of Solutions
-
Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solution (e.g., 1.0 µg/mL): Dilute the stock solution appropriately to a concentration relevant to the specification limit (e.g., for a 0.1% limit, this would be 1 µg/mL if the sample concentration is 1 mg/mL).
-
Sample Solution (e.g., 1 mg/mL): Accurately weigh about 100 mg of Metoprolol API into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
3.2.4 System Suitability
Before sample analysis, inject the working standard solution in replicate (n=5 or 6). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
3.2.5 Analysis and Calculation
Inject the blank (diluent), working standard solution, and sample solution into the chromatograph. Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.
Calculate the amount of this compound in the sample using the following formula:
Impurity (%) = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100
Where:
-
Area_impurity is the peak area of this compound in the sample.
-
Area_standard is the average peak area of this compound in the working standard.
-
Conc_standard is the concentration of the working standard.
-
Conc_sample is the concentration of the sample.
-
Purity_standard is the purity of the reference standard (as a decimal).
Method Validation: A Self-Validating System
The analytical method described must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines[13]. This validation process ensures the trustworthiness of the results.
Table 2: ICH Q2(R1) Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (API, other impurities, degradation products). | Peak purity analysis, resolution > 1.5 between adjacent peaks. |
| Linearity | To show that the results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of specification). |
| Accuracy | To demonstrate the closeness of the test results to the true value. | Recovery of 80-120% for spiked samples at different concentration levels. |
| Precision | To show the degree of scatter between a series of measurements. | %RSD ≤ 5.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of ~3:1. |
| Robustness | To show the reliability of the method with respect to deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters should remain within acceptable limits. |
Conclusion: The Role of the Reference Standard in Ensuring Pharmaceutical Quality
The this compound reference standard is an indispensable tool in the pharmaceutical quality system. Its proper synthesis, rigorous characterization, and correct application in a validated, stability-indicating analytical method are fundamental to controlling a potentially genotoxic impurity. This guide has outlined the critical scientific principles and practical steps necessary to utilize this reference standard effectively, thereby ensuring the quality and safety of Metoprolol products for patients worldwide. By adhering to these principles of expertise, trustworthiness, and authoritative grounding, drug development professionals can confidently navigate the complex regulatory landscape of impurity control.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. asianjpr.com [asianjpr.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alentris.org [alentris.org]
- 6. rjptonline.org [rjptonline.org]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. ddtjournal.net [ddtjournal.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ajrconline.org [ajrconline.org]
- 11. ijcrt.org [ijcrt.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of Metoprolol Acid Ethyl Ester
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol, a widely prescribed β1-selective adrenergic receptor blocker, undergoes extensive metabolism in the body, leading to the formation of several metabolites.[1][2] One such key metabolite is Metoprolol Acid, scientifically known as 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid.[3][4] The ethyl ester derivative of this acid, Metoprolol Acid Ethyl Ester, is a significant compound, primarily recognized as a process-related impurity in the synthesis of metoprolol.[5] As a critical reference standard in pharmaceutical quality control, a comprehensive understanding of its synthesis, isolation, and characterization is paramount for ensuring the purity and safety of metoprolol formulations. This technical guide provides a detailed exploration of the scientific principles and practical methodologies for the de novo synthesis of this compound, its subsequent purification, and its analytical characterization.
Introduction: The Significance of Metoprolol and Its Impurities
Metoprolol is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[2] Its therapeutic efficacy is intrinsically linked to its purity and the profile of any accompanying impurities. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs). The "discovery" of impurities like this compound is often a result of rigorous stability studies and forced degradation experiments conducted during drug development.[6] These investigations aim to identify potential degradants and process-related impurities that may arise during synthesis or storage.
The presence of impurities can have significant implications, potentially affecting the drug's safety, efficacy, and stability. Therefore, the availability of pure reference standards for identified impurities is crucial for the development and validation of analytical methods to monitor and control their levels in the final drug product.[2][5] This guide focuses on this compound, providing the scientific community with a robust framework for its preparation and analysis.
The Synthetic Pathway: From Precursor to Final Compound
The synthesis of this compound is a multi-step process that begins with the synthesis of its precursor, Metoprolol Acid. The subsequent esterification of the carboxylic acid group yields the desired ethyl ester.
Synthesis of the Precursor: Metoprolol Acid
The synthesis of Metoprolol Acid (4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid) can be achieved through a convergent synthesis strategy, starting from 4-hydroxyphenylacetic acid.
Diagram of the Synthetic Pathway for Metoprolol Acid:
Caption: Synthetic route to Metoprolol Acid.
Experimental Protocol: Synthesis of Metoprolol Acid
-
Esterification of 4-Hydroxyphenylacetic Acid:
-
Suspend 4-hydroxyphenylacetic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).
-
Neutralize the reaction mixture and remove the methanol under reduced pressure.
-
Extract the methyl 4-hydroxyphenylacetate with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
Synthesis of the Glycidyl Ether Intermediate:
-
Dissolve methyl 4-hydroxyphenylacetate in a suitable solvent (e.g., acetone or DMF).
-
Add a base (e.g., potassium carbonate or sodium hydroxide).
-
Add epichlorohydrin dropwise at a controlled temperature.
-
Heat the reaction mixture to drive the reaction to completion.
-
After completion, filter off the inorganic salts and concentrate the filtrate to obtain the crude glycidyl ether intermediate.
-
-
Ring-opening with Isopropylamine:
-
Dissolve the crude glycidyl ether intermediate in a suitable solvent (e.g., methanol or isopropanol).
-
Add an excess of isopropylamine.
-
Heat the mixture in a sealed vessel or under reflux until the reaction is complete.
-
Remove the excess isopropylamine and solvent under reduced pressure to yield crude Metoprolol Acid Methyl Ester.
-
-
Hydrolysis to Metoprolol Acid:
-
Dissolve the crude Metoprolol Acid Methyl Ester in a mixture of water and a suitable alcohol (e.g., methanol or ethanol).
-
Add a base (e.g., sodium hydroxide or lithium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the Metoprolol Acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude Metoprolol Acid. Further purification can be achieved by recrystallization.
-
Fischer Esterification: Synthesis of this compound
The final step in the synthesis is the conversion of Metoprolol Acid to its ethyl ester via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8][9]
Diagram of the Fischer Esterification Reaction:
Caption: Fischer esterification of Metoprolol Acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Metoprolol Acid in an excess of absolute ethanol. The excess ethanol serves to shift the equilibrium towards the formation of the ester.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Initial Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a weak base, such as a saturated solution of sodium bicarbonate.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue contains the crude this compound. Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Isolation and Purification: Achieving High Purity
The crude this compound obtained from the synthesis will likely contain unreacted starting materials and by-products. High-purity material, essential for use as a reference standard, is typically obtained through chromatographic techniques.
Column Chromatography
For initial purification, column chromatography is a valuable technique.[10]
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The exact ratio will depend on the polarity of the impurities and should be determined by preliminary TLC analysis.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure this compound, preparative HPLC is the method of choice.[11]
Table 1: Illustrative Preparative HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18, 10 µm particle size | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Provides a source of protons to keep the amine functional group protonated and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier to elute the compound from the column. |
| Gradient | Optimized based on analytical HPLC | A gradient elution is typically required to separate the product from closely related impurities. |
| Flow Rate | Dependent on column diameter | Adjusted to achieve optimal separation and run time. |
| Detection | UV at a suitable wavelength (e.g., 223 nm or 275 nm) | Allows for the monitoring of the elution of the target compound. |
| Injection Volume | Maximized without compromising resolution | A larger injection volume is used in preparative HPLC to isolate a larger quantity of the compound. |
Experimental Protocol: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This method is then scaled up for preparative HPLC.[12]
-
Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of this compound.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvents under reduced pressure to yield the purified product.
Analytical Characterization: Confirming Identity and Purity
Once isolated, the identity and purity of the synthesized this compound must be unequivocally confirmed using a combination of spectroscopic and chromatographic techniques.[5][13]
Diagram of the Characterization Workflow:
Caption: Workflow for analytical characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C16H25NO4), the expected monoisotopic mass is approximately 295.18 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the ethyl group (a triplet and a quartet), the methine and methylene protons of the propanolamine side chain, and the isopropyl group.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals corresponding to the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch: A broad peak around 3300-3500 cm⁻¹ from the hydroxyl group.
-
N-H stretch: A peak in the same region as the O-H stretch.
-
C=O stretch: A strong peak around 1735 cm⁻¹ from the ester carbonyl group.
-
C-O stretch: Peaks in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C stretches: Peaks in the region of 1450-1600 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated HPLC method should be used to determine the purity of the isolated compound. The purity is typically expressed as a percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram.[13]
Table 2: Illustrative Analytical HPLC Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 223 nm |
| Injection Volume | 10 µL |
Conclusion
The synthesis, isolation, and characterization of this compound are critical for the quality control of metoprolol drug products. This technical guide has provided a comprehensive overview of the methodologies involved, from the synthesis of the precursor, Metoprolol Acid, to the final purification and analytical confirmation of the ethyl ester. The protocols and analytical methods described herein are based on established chemical principles and can be adapted and optimized by researchers in the field. The availability of a well-characterized reference standard for this impurity is indispensable for ensuring the safety and efficacy of metoprolol for patients worldwide.
References
- 1. Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization | Semantic Scholar [semanticscholar.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. [4-(2-HYDROXY-3-ISOPROPYLAMINO-PROPOXY)-PHENYL]-ACETIC ACID [cymitquimica.com]
- 4. 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid analytical standard 56392-14-4 [sigmaaldrich.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cerritos.edu [cerritos.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. analysis.rs [analysis.rs]
"Metoprolol Acid Ethyl Ester" in pharmaceutical manufacturing
An In-Depth Technical Guide to Metoprolol Acid Ethyl Ester in Pharmaceutical Manufacturing
Abstract
This technical guide provides a comprehensive examination of this compound, a significant process-related impurity encountered during the manufacturing of Metoprolol, a widely prescribed β₁-selective adrenergic receptor blocker. The presence and quantity of such impurities are critical quality attributes that directly impact the safety and efficacy of the final drug product. This document, intended for researchers, analytical scientists, and drug development professionals, delves into the physicochemical properties, formation pathways, and robust analytical methodologies for the detection and quantification of this compound. Furthermore, it discusses the toxicological implications and regulatory framework governing its control, offering insights into strategic approaches for its mitigation during synthesis and purification. The guide is grounded in established scientific principles and regulatory expectations, primarily those set forth by the International Council for Harmonisation (ICH).
Introduction: The Imperative of Impurity Profiling in Metoprolol Synthesis
Metoprolol is a cornerstone therapeutic agent for managing cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1][2] Its manufacturing process, like that of any active pharmaceutical ingredient (API), is a multi-step chemical synthesis that can inadvertently generate impurities.[1] These impurities may include starting materials, by-products, intermediates, and degradation products.[3][4] The discipline of impurity profiling—the identification and quantification of these unwanted components—is a fundamental requirement of modern pharmaceutical development and manufacturing.[3]
Regulatory bodies, including the ICH, have established stringent guidelines to control impurities in new drug substances and products.[5][6] According to these guidelines, any impurity present above a 0.1% threshold must be identified, and if present at higher levels, its biological safety must be qualified.[3][4] this compound is a known process-related impurity of Metoprolol that necessitates rigorous control to ensure the final API meets the required standards of quality, safety, and efficacy. This guide provides the technical foundation for understanding and managing this specific impurity.
Physicochemical Characteristics of this compound
A thorough understanding of the impurity's chemical and physical properties is the first step in developing effective control and analytical strategies. This compound is structurally related to the Metoprolol API, differing in the side chain attached to the phenol ether.
| Property | Value | Source |
| IUPAC Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | [7] |
| CAS Number | 29112-40-1 | [7][8][9] |
| Molecular Formula | C₁₆H₂₅NO₄ | [7][8][9] |
| Molecular Weight | 295.37 g/mol | [7][9] |
This structural information is critical for mass spectrometry-based identification and for predicting its chromatographic behavior.
Formation Pathways: A Tale of Two Starting Materials
The presence of this compound in the final API is almost certainly a result of a process-related impurity stemming from the starting materials. To understand its origin, one must first understand the primary synthesis route of Metoprolol itself.
The Core Synthesis of Metoprolol
The most common industrial synthesis of Metoprolol involves a two-step process.[10][11][12]
-
Epoxide Formation: 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base (like sodium hydroxide) to form the intermediate epoxide, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene.[10][11]
-
Amination: The resulting epoxide is then subjected to a nucleophilic ring-opening reaction with isopropylamine to yield Metoprolol base.[10][11]
Caption: Generalized synthesis pathway for Metoprolol.
Genesis of this compound Impurity
This compound is not a degradation product but a process-related impurity. Its formation mirrors the synthesis of Metoprolol but originates from an analogous starting material impurity. If the initial raw material, 4-(2-methoxyethyl)phenol, is contaminated with methyl 4-hydroxyphenylacetate , this structurally similar compound will proceed through the same reaction sequence in parallel with the main synthesis.
This leads to the formation of this compound as an undesired by-product. The control of this impurity, therefore, begins with stringent quality control of the phenolic starting material.[13]
Caption: Formation pathway of this compound impurity.
Analytical Characterization and Quantification
Developing a robust, validated analytical method is paramount for the accurate quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for profiling related compounds in Metoprolol.[14]
Methodological Considerations
The primary challenge in analyzing Metoprolol impurities is the potential for co-elution and the fact that not all impurities possess a strong UV chromophore.[15][16] While this compound does have a chromophore, a comprehensive method must be able to separate it from the API and other potential impurities. Modernization efforts have focused on replacing older Thin-Layer Chromatography (TLC) methods with more sensitive and quantitative HPLC techniques.[14]
Experimental Protocol: Reversed-Phase HPLC with UV/CAD Detection
This protocol outlines a typical validated method for the determination of Metoprolol and its related substances, including this compound. The inclusion of a Charged Aerosol Detector (CAD) provides a near-universal response for any non-volatile and many semi-volatile analytes, making it an excellent complementary detector to UV for comprehensive impurity profiling.[15]
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Metoprolol reference standard (e.g., 1.0 mg/mL) in a suitable diluent.
-
Prepare a stock solution of this compound reference standard (e.g., 0.1 mg/mL).
-
Create a resolution solution containing both Metoprolol and the impurity to confirm peak separation.
-
Accurately weigh and dissolve the Metoprolol API sample to be tested in the diluent to a final concentration of approximately 1.0 mg/mL.
-
-
Chromatographic System and Conditions:
-
Instrument: A UHPLC or HPLC system equipped with a Diode Array Detector (DAD) or UV detector and a Charged Aerosol Detector (CAD).[15]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[17]
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Mobile Phase A: Ammonium acetate buffer (e.g., 10mM, pH adjusted).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A linear gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection:
-
UV: 220 nm or 280 nm.[18]
-
CAD: Settings optimized per manufacturer's recommendation.
-
-
-
Data Analysis and Quantification:
-
Identify the peaks for Metoprolol and this compound based on their retention times relative to the reference standards.
-
Quantify the impurity using the peak area from the chromatogram. The calculation is typically done using an external standard method and expressed as a percentage relative to the main API peak.
-
Table of Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 10mM Ammonium Acetate, pH 4.0 | Mass spectrometry-friendly buffer that provides good peak shape.[14] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength. |
| Detection | UV at 220 nm & CAD | UV provides sensitivity for chromophoric compounds; CAD ensures detection of non-chromophoric impurities.[15][16] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overload. |
Advanced Analytical Workflow
For definitive structural confirmation, especially during method development or for unknown impurity investigation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Caption: Workflow for impurity identification and quantification.
Toxicological Significance and Regulatory Control
The control of any impurity is dictated by its potential to impact the safety of the drug product. While specific, publicly available toxicological studies on this compound are limited, regulatory guidelines provide a clear framework for its control.
According to ICH Q3A(R2) guidelines, the thresholds for impurities in a new drug substance are based on the maximum daily dose of the API.[4][6] For a drug like Metoprolol, the following thresholds are generally applicable:
-
Reporting Threshold: 0.05% - Any impurity at or above this level must be reported in regulatory filings.[6]
-
Identification Threshold: 0.10% - Any impurity at or above this level must be structurally identified.[3][5]
-
Qualification Threshold: 0.15% - This is the level at or above which an impurity's biological safety must be established through toxicological studies.[6]
Given that this compound is a known and characterized impurity, manufacturers must demonstrate that their process consistently controls its level to below the qualification threshold. If levels exceed this, dedicated safety data would be required. The primary control strategy is not toxicological justification but process optimization to minimize its formation.
Strategic Control in Pharmaceutical Manufacturing
Effective control of this compound is achieved through a multi-faceted approach integrated into the manufacturing process:
-
Incoming Raw Material Control: This is the most critical control point. The 4-(2-methoxyethyl)phenol starting material must be tested for the presence of methyl 4-hydroxyphenylacetate using a validated analytical method. Strict acceptance criteria should be established to prevent contaminated batches from entering the production stream.
-
Process Optimization: While the impurity forms from a contaminated starting material, reaction conditions can sometimes influence the relative reaction rates. Kinetic studies can help optimize temperature, reaction time, and reagent stoichiometry to favor the formation of Metoprolol over the impurity, although this is a secondary control measure.
-
Purification Efficacy: The final purification steps of the Metoprolol API (e.g., crystallization) must be demonstrated to be effective at purging the this compound impurity to a level well below the ICH identification threshold. The choice of crystallization solvent is critical and must be carefully selected and validated for its ability to selectively precipitate Metoprolol while leaving the more soluble impurities in the mother liquor.
Conclusion
This compound represents a classic example of a process-related impurity whose control is fundamental to ensuring the quality and safety of a widely used pharmaceutical product. Its management hinges on a deep understanding of its formation pathway, which directly implicates the purity of the starting materials. By implementing rigorous analytical testing of raw materials, optimizing the manufacturing process, and validating effective purification procedures, pharmaceutical manufacturers can ensure that the levels of this compound in the final API are consistently maintained below regulatory thresholds. This technical guide serves as a foundational resource for scientists and professionals dedicated to upholding the highest standards of pharmaceutical quality.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alentris.org [alentris.org]
- 9. allmpuslab.com [allmpuslab.com]
- 10. US6252113B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]
- 11. WO1998022426A1 - New manufacturing process of metoprolol - Google Patents [patents.google.com]
- 12. US20050107635A1 - Metoprolol manufacturing process - Google Patents [patents.google.com]
- 13. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. analysis.rs [analysis.rs]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Metoprolol Acid Ethyl Ester Impurity in Metoprolol Drug Substance
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Metoprolol Acid Ethyl Ester, a potential process-related impurity in Metoprolol drug substance. The method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, and sensitivity. This protocol is designed for researchers, quality control analysts, and drug development professionals to ensure the purity and safety of Metoprolol, a widely prescribed beta-blocker. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction: The Rationale for Method Development
Metoprolol is a selective β1 receptor antagonist widely used in the management of hypertension and cardiovascular diseases.[4][5] During the synthesis of Metoprolol, various related substances and potential impurities can be generated. One such potential impurity is this compound, which can arise from the esterification of the Metoprolol acid metabolite.[6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in active pharmaceutical ingredients (APIs) to ensure patient safety and drug efficacy.[8][9][10]
The development of a reliable analytical method for the quantification of this compound is therefore critical. This application note provides a comprehensive guide, from understanding the analyte's physicochemical properties to a step-by-step protocol for method validation, ensuring trustworthiness and scientific integrity in the results.
Pre-Method Development: Foundational Knowledge
Before embarking on method development, a thorough understanding of the analyte and its parent compound is essential.
2.1. Physicochemical Properties of Metoprolol and its Acid Metabolite
Metoprolol is a secondary amino alcohol with a molecular weight of 267.36 g/mol . Its primary metabolite, Metoprolol Acid, is formed through oxidative deamination.[6] The ethyl ester derivative would logically be more lipophilic than the parent acid. This difference in polarity is the cornerstone of the chromatographic separation strategy.
| Property | Metoprolol | Metoprolol Acid | This compound (Predicted) |
| Molecular Formula | C15H25NO3 | C14H21NO4 | C16H25NO4 |
| Molecular Weight | 267.36 g/mol | 267.32 g/mol [6] | 295.37 g/mol |
| LogP (Predicted) | 2.15 | Lower than Metoprolol | Higher than Metoprolol Acid |
| Key Functional Groups | Secondary amine, secondary alcohol, ether | Carboxylic acid, secondary amine, secondary alcohol, ether | Ester, secondary amine, secondary alcohol, ether |
Table 1: Comparative Physicochemical Properties.
2.2. Analytical Target Profile (ATP)
The first step in modern analytical method development is to define the Analytical Target Profile (ATP), which outlines the method's objectives.[9]
-
Analyte: this compound
-
Matrix: Metoprolol Drug Substance
-
Technique: RP-HPLC with UV Detection
-
Purpose: To accurately and precisely quantify this compound at levels meeting regulatory requirements (typically ≤ 0.15%).
-
Performance Characteristics: The method must be specific, linear, accurate, precise, and robust.
HPLC Method Development and Optimization
The selection of chromatographic conditions is a systematic process aimed at achieving optimal separation and detection.
3.1. Column Selection and Mobile Phase Composition
A C18 column is a logical starting point for the separation of moderately polar compounds like Metoprolol and its impurities.[11] A gradient elution is chosen to ensure adequate retention and separation of the more lipophilic ester from the more polar Metoprolol and its acid metabolite.
A combination of an acidic aqueous buffer and an organic modifier is employed. The buffer (e.g., phosphate or formate) helps to maintain a consistent pH and suppress the ionization of any acidic or basic functional groups, leading to sharper peaks. Acetonitrile is a common and effective organic modifier in reversed-phase chromatography.
3.2. Wavelength Selection
To determine the optimal wavelength for detection, a UV scan of Metoprolol and, if available, the this compound standard is performed. Metoprolol exhibits a UV maximum at approximately 223 nm and 274 nm. For this method, 223 nm is chosen to achieve higher sensitivity for impurity detection.[12][13]
Detailed Experimental Protocol: RP-HPLC Method
This section provides a step-by-step protocol for the analysis of this compound.
4.1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Chromatography data system (CDS) for data acquisition and processing.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Metoprolol reference standard and this compound reference standard.
4.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 223 nm |
| Injection Volume | 10 µL |
Table 2: Optimized HPLC Parameters.
4.3. Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Stock Solution (Metoprolol): Accurately weigh about 25 mg of Metoprolol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
System Suitability Solution: From the standard stock solutions, prepare a solution containing Metoprolol (e.g., 50 µg/mL) and this compound (e.g., 0.5 µg/mL) in diluent.
-
Sample Solution: Accurately weigh about 25 mg of the Metoprolol drug substance sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Figure 1: General workflow for HPLC analysis.
Method Validation: Ensuring Trustworthiness
Method validation is a critical process that demonstrates the suitability of the analytical method for its intended purpose.[1][2][8][14] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[1][2]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from Metoprolol and other potential impurities. Peak purity should be confirmed using a photodiode array (PDA) detector if available. |
| Linearity | A minimum of 5 concentration levels covering the expected range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.998. |
| Accuracy | Determined by spiking the drug substance with known amounts of the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90.0% to 110.0%. |
| Precision (Repeatability & Intermediate) | Repeatability (intra-day precision) is assessed by six replicate injections of the sample. Intermediate precision (inter-day precision) is assessed by repeating the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) should be ≤ 5.0%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The %RSD for replicate injections at the LOQ should be ≤ 10.0%. |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in chromatographic parameters such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). System suitability parameters should remain within acceptable limits. |
Table 3: Method Validation Parameters and Acceptance Criteria.
Alternative and Complementary Analytical Techniques
While HPLC-UV is a robust and widely accessible technique, other methods can provide complementary information, especially for impurity identification and trace-level analysis.
6.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, particularly in complex matrices or for trace-level quantification, LC-MS/MS is the method of choice.[11][15][16][17] It provides molecular weight and fragmentation information, which is invaluable for the structural elucidation of unknown impurities.[11][15]
6.2. Spectroscopic Methods (NMR, IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the definitive structural confirmation of synthesized impurity reference standards.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. Metoprolol Acid | 56392-14-4 [chemicalbook.com]
- 7. Metoprolol Acid | C14H21NO4 | CID 62936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. fda.gov [fda.gov]
- 11. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Metoprolol Acid Ethyl Ester
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Metoprolol Acid Ethyl Ester, a potential impurity and related substance of Metoprolol. The method is designed for use in quality control, stability studies, and drug development environments. The protocol is grounded in established scientific principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] The described method successfully separates this compound from the active pharmaceutical ingredient (API), Metoprolol, and its other potential degradation products, demonstrating its utility as a stability-indicating assay.
Introduction and Scientific Rationale
Metoprolol is a cardioselective β1-adrenergic blocking agent widely prescribed for the treatment of hypertension, angina pectoris, and heart failure.[6][7] The purity of the drug substance is critical for its safety and efficacy. Regulatory bodies require the identification and quantification of any impurity present at or above a specified threshold.
This compound (Chemical Name: 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid ethyl ester) is a known related substance to Metoprolol.[8] Its presence in the drug substance can arise from the synthesis process or degradation. Therefore, a reliable analytical method is essential to monitor and control its levels within acceptable limits.
This guide details an RP-HPLC method, a cornerstone technique for pharmaceutical analysis due to its high resolving power and sensitivity.[9] The chosen methodology is based on separating compounds according to their hydrophobicity. By optimizing the stationary phase, mobile phase composition, and other chromatographic parameters, we can achieve a clear separation between the slightly more lipophilic this compound and the more polar Metoprolol API.
Chromatographic Method and Experimental Design
The selection of each parameter is critical for developing a robust and reliable method. The causality behind these experimental choices is explained below.
Instrumentation and Consumables
-
System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. A PDA detector is highly recommended as it allows for peak purity analysis, which is a critical component of a stability-indicating method.
-
Column: A robust C18 stationary phase is chosen for its excellent resolving power for moderately polar compounds like Metoprolol and its impurities.[10][11][12] The specifications are crucial for reproducibility.
-
Stationary Phase: Waters X-Terra RP18, 150mm x 4.6 mm, 5 µm particle size (or equivalent).
-
-
Data Acquisition: Empower, Chromeleon, or equivalent chromatography data software.
Optimized Chromatographic Conditions
The conditions below have been optimized to ensure adequate retention, optimal resolution, and good peak symmetry for both Metoprolol and this compound.
| Parameter | Optimized Condition | Justification |
| Mobile Phase A | 0.05M Sodium Dihydrogen Phosphate Buffer | Provides buffering capacity to maintain a consistent pH. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier with a low UV cutoff and good elution strength. |
| pH (Mobile Phase A) | 3.0 (Adjusted with Orthophosphoric Acid) | At this acidic pH, the secondary amine in Metoprolol is protonated, leading to a single ionic form, which ensures sharp, symmetrical peaks and reproducible retention. |
| Elution Mode | Gradient | A gradient program is employed to ensure the elution of all potential impurities with varying polarities and to resolve this compound from the main API peak within a practical timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics. |
| Detection Wavelength | 222 nm | This wavelength provides good sensitivity for both Metoprolol and its related substances, which share a common chromophore.[9][13][14] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from solvent effects. |
| Run Time | 25 minutes | Sufficient time to elute all components and re-equilibrate the column for the next injection. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 78 | 22 |
| 15.0 | 55 | 45 |
| 20.0 | 55 | 45 |
| 20.1 | 78 | 22 |
| 25.0 | 78 | 22 |
Detailed Protocols
Adherence to these protocols is essential for achieving accurate and reproducible results.
Preparation of Solutions
-
Mobile Phase A (Buffer):
-
Accurately weigh 6.9 g of Sodium Dihydrogen Phosphate Monohydrate and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This is used to dissolve standards and samples to ensure compatibility with the initial mobile phase conditions.
-
-
Standard Stock Solution (this compound):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent. This yields a concentration of approximately 100 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of the impurity (e.g., 0.1 µg/mL to 2.0 µg/mL).
-
-
Sample Solution (from Metoprolol Succinate Drug Substance):
-
Accurately weigh approximately 100 mg of Metoprolol Succinate into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent. This yields a nominal concentration of 1000 µg/mL of the API.
-
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: HPLC analysis workflow from preparation to final calculation.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. Inject the working standard solution (e.g., 1.0 µg/mL) six times and evaluate the following parameters.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures good peak shape, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation. |
| % RSD for Peak Area | ≤ 5.0% | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD for Retention Time | ≤ 2.0% | Indicates the stability of the pump and mobile phase delivery. |
Method Validation Protocol
The analytical method must be validated to demonstrate its fitness for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][4][5]
Validation Parameters and Rationale
The following diagram illustrates the core components of a comprehensive method validation.
Caption: Key parameters for analytical method validation per ICH guidelines.
Acceptance Criteria for Validation
The method is considered validated if it meets the predefined acceptance criteria.
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, API, and impurity standard. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress).[14][15] | No interference at the retention time of the analyte. The peak should be pure (as determined by PDA analysis). |
| Linearity | Analyze at least five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 50% to 150% of the specification limit for an impurity. |
| Accuracy | Spike known amounts of impurity standard into the sample solution at three levels (e.g., 50%, 100%, 150% of the target concentration) in triplicate. | Mean recovery should be between 90.0% and 110.0%. |
| Precision | Repeatability: Six replicate preparations at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | %RSD ≤ 10.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope. | The LOQ must be at or below the reporting threshold for the impurity. Precision at LOQ should meet acceptance criteria. |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%). | System suitability criteria must be met, and the results should not be significantly affected. |
Conclusion
The RP-HPLC method detailed in this application note is specific, precise, accurate, and robust for the quantification of this compound in Metoprolol drug substance. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated pharmaceutical laboratory. This method can be effectively implemented for routine quality control testing and for monitoring the stability of Metoprolol, thereby ensuring product quality and patient safety.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. rjptonline.org [rjptonline.org]
- 7. tandfonline.com [tandfonline.com]
- 8. alentris.org [alentris.org]
- 9. scispace.com [scispace.com]
- 10. tsijournals.com [tsijournals.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. ijptl.com [ijptl.com]
- 14. ddtjournal.net [ddtjournal.net]
- 15. academic.oup.com [academic.oup.com]
Quantitative Analysis of Metoprolol Acid Ethyl Ester in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantification of Metoprolol Acid Ethyl Ester in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, drug metabolism, and bioequivalence studies involving metoprolol and its related compounds. All procedural steps are grounded in established bioanalytical principles and align with regulatory expectations for method validation.
Introduction
Metoprolol is a selective β1 receptor blocker widely prescribed for cardiovascular diseases, particularly hypertension.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[3][4] One of the main metabolic pathways is O-demethylation, followed by oxidation to an inactive metabolite known as metoprolol acid.[3][5][6]
This compound (C₁₆H₂₅NO₄, MW: 295.37 g/mol ) is an ester derivative of this primary acid metabolite.[7][8] The analysis of such derivatives is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as they may represent unique metabolic pathways, serve as biomarkers of exposure, or be relevant in the context of prodrug development.[9]
Given the complexity of biological matrices like plasma and the often low concentrations of drug metabolites, a highly selective and sensitive analytical technique is required. LC-MS/MS is the gold standard for this purpose, offering unparalleled specificity through the monitoring of specific precursor-to-product ion transitions.[2][10][11] This document provides a detailed protocol for the reliable quantification of this compound, structured to support rigorous scientific investigation and regulatory submissions.
Analyte & System Overview
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to developing an effective analytical method. The choice of extraction solvent and chromatographic conditions are directly informed by these characteristics.
| Property | Value | Source |
| IUPAC Name | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | [7][8] |
| Molecular Formula | C₁₆H₂₅NO₄ | [7][8] |
| Molecular Weight | 295.37 g/mol | [7][8] |
| XLogP3 (Lipophilicity) | 1.5 | [7] |
| Functional Groups | Secondary Amine, Hydroxyl, Ether, Ester | - |
-
Causality: The secondary amine group is basic and readily protonated, making positive mode Electrospray Ionization (ESI+) the logical choice for mass spectrometry. The XLogP3 value of 1.5 indicates moderate lipophilicity, suggesting that liquid-liquid extraction with a moderately polar organic solvent will be an effective sample cleanup strategy.[7][9]
Instrumentation
The method is designed for a standard LC-MS/MS platform consisting of a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Experimental Protocol
Materials and Reagents
-
Reference Standards: this compound, Metoprolol-d7 (or other suitable structural analog as an Internal Standard - IS).
-
Solvents: HPLC or MS-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), ammonium hydroxide (ACS grade).
-
Biological Matrix: Blank, drug-free K₂EDTA human plasma.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and Internal Standard (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 methanol:water. The optimal concentration of the IS should be determined during method development but is typically near the mid-point of the calibration range.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is optimized to efficiently extract the analyte from the plasma matrix while minimizing interferences.
Protocol Steps:
-
Aliquot: Pipette 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples. Vortex briefly.
-
Alkalinize: Add 25 µL of 2% ammonium hydroxide solution to each tube. Vortex for 10 seconds. This step deprotonates the secondary amine, shifting the analyte to its neutral form, which has higher solubility in the organic extraction solvent.
-
Extract: Add 600 µL of methyl tert-butyl ether (MTBE). Capping the tube, vortex vigorously for 2 minutes. MTBE is an effective solvent for compounds of moderate lipophilicity and provides a clean extraction.[1]
-
Separate: Centrifuge the tubes at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (approx. 550 µL) to a new, clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 v/v acetonitrile:water with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Diagram: Sample Preparation Workflow
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound from plasma.
LC-MS/MS Method
The following conditions are provided as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention for moderately polar compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; provides good peak shape. |
| Elution Mode | Isocratic: 70% B | A simple isocratic method is robust and reproducible.[1][12] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Run Time | ~3.0 minutes | Allows for high throughput analysis.[13] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | Triple Quadrupole Mass Spectrometer | Required for MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine group is readily protonated.[1][14] |
| MRM Transition (Analyte) | Q1: 296.2 → Q3: 116.1 (Proposed Quantifier) | Q1 is the [M+H]⁺ ion. Q3 corresponds to the stable isopropylamino-propanol side-chain fragment, a characteristic loss for metoprolol and its analogs.[1][15] |
| MRM Transition (Analyte) | Q1: 296.2 → Q3: 278.2 (Proposed Qualifier) | Corresponds to the loss of water [M+H-H₂O]⁺. |
| MRM Transition (IS) | e.g., Metoprolol-d7: 275.2 → 123.1 | Specific to the chosen internal standard. |
| Spray Voltage | +4.0 kV | Typical voltage for stable spray in ESI+.[14] |
| Capillary Temp. | 330 °C | Optimizes desolvation of the analyte ions.[14] |
| Collision Gas | Argon | Standard for collision-induced dissociation (CID). |
Note: The MRM transitions and collision energies must be empirically optimized by infusing a standard solution of this compound directly into the mass spectrometer.
Diagram: LC-MS/MS Data Acquisition Logic
Caption: Logical flow of the LC-MS/MS analysis from sample injection to data acquisition.
Method Validation & Trustworthiness
For this method to be considered trustworthy for regulated studies, it must undergo a full validation process in accordance with industry standards.[16] The FDA's "Bioanalytical Method Validation Guidance for Industry" provides a comprehensive framework.[16] Key parameters to be assessed include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from multiple sources.[10]
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration (e.g., 0.5 - 500 ng/mL).[1][11]
-
Accuracy and Precision: Intra- and inter-day analysis of QC samples at low, medium, and high concentrations.[1][15]
-
Matrix Effect: Assessment of ion suppression or enhancement caused by co-eluting components from the plasma matrix.[17][18]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[1][19]
-
Stability: Analyte stability in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).[10][18]
Adherence to these validation principles ensures that the data generated is accurate, reliable, and reproducible.[16][20]
Conclusion
This application note details a comprehensive and scientifically-grounded LC-MS/MS method for the quantitative determination of this compound in human plasma. The protocol combines a simple and effective liquid-liquid extraction with the specificity and sensitivity of tandem mass spectrometry. By following the outlined procedures and adhering to established validation guidelines, researchers can confidently generate high-quality data to support drug development programs and advance the understanding of metoprolol metabolism.
References
- 1. eijppr.com [eijppr.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Synthesis and Physicochemical Characterization of Metoprolol Prodrugs - IJPRS [ijprs.com]
- 10. japsonline.com [japsonline.com]
- 11. Chromatography-tandem mass spectrometry method for the simultaneous quantitation of metoprolol succinate and simvastatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 18. Development of a sensitive and rapid method for quantitation of (S)-(-)- and (R)-(+)-metoprolol in human plasma by chiral LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 20. hhs.gov [hhs.gov]
Application Note & Protocol: In Vitro Stability Assessment of Metoprolol Acid Ethyl Ester
Introduction: The Critical Role of Metabolite Stability in Drug Development
In the landscape of pharmaceutical development, the characterization of a drug's metabolites is as crucial as the parent drug itself. Metoprolol, a widely prescribed beta-blocker, undergoes extensive hepatic metabolism, primarily mediated by CYP2D6, leading to various metabolites.[1][2] One such metabolite is metoprolol acid. The potential for this acid to be further esterified, for instance, into Metoprolol Acid Ethyl Ester, presents a unique entity that requires thorough stability assessment. Understanding the in vitro stability of such a compound is paramount for several reasons: it predicts its persistence in biological matrices, informs analytical method development, and helps to identify potential degradation products that could have pharmacological or toxicological implications.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro stability studies for this compound. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for forced degradation and pH-dependent stability studies, and discuss the analytical methodology required for accurate quantification.
Anticipated Degradation Pathway of this compound
This compound possesses an ester functional group, which is known to be susceptible to hydrolysis.[6] This reaction can be catalyzed by both acidic and basic conditions, as well as by esterase enzymes present in biological fluids like plasma.[7][8] Therefore, the primary anticipated degradation pathway for this compound is the hydrolysis of the ethyl ester to form Metoprolol Acid and ethanol.
Caption: Anticipated hydrolytic degradation of this compound.
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation, or stress testing, is a critical component of stability studies, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[3][9] These studies are integral to developing and validating stability-indicating analytical methods.[4][10]
Experimental Workflow for Forced Degradation
Caption: Workflow for the forced degradation study of this compound.
Protocol 1: Forced Degradation Study
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
Purified water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Formic acid, analytical grade
-
Potassium phosphate monobasic, analytical grade
2. Preparation of Stock and Stress Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Condition: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol to a final concentration of 100 µg/mL before analysis.
-
Photolytic Degradation: Expose a solid sample and a solution (100 µg/mL in methanol:water 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[9]
3. Sample Analysis:
-
At specified time points, withdraw aliquots from the stress solutions.
-
Neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze by a validated stability-indicating HPLC method (see Protocol 3).
Illustrative Forced Degradation Data
| Stress Condition | Incubation Time (hours) | % Degradation of this compound | Major Degradation Product |
| 0.1 M HCl, 60°C | 24 | ~15% | Metoprolol Acid |
| 0.1 M NaOH, 60°C | 4 | >90% | Metoprolol Acid |
| 3% H₂O₂, RT | 24 | ~5% | Minor unidentified polar impurities |
| Thermal (80°C, solid) | 48 | <2% | - |
| Photolytic | - | <5% | - |
Note: The data presented is illustrative and based on the expected chemical properties of an ethyl ester. Actual results may vary.
pH-Dependent Stability Studies: Mimicking Physiological Conditions
Understanding the stability of this compound across a range of pH values is crucial for predicting its fate in different physiological compartments and for the development of liquid formulations.[11]
Protocol 2: pH-Dependent Stability Study
1. Buffer Preparation:
-
Prepare a series of buffers at pH 1.2 (0.1 M HCl), 4.5 (acetate buffer), 6.8 (phosphate buffer), 7.4 (phosphate-buffered saline), and 9.0 (borate buffer).
2. Incubation:
-
Prepare a stock solution of this compound in acetonitrile (1 mg/mL).
-
Spike the stock solution into each buffer to a final concentration of 100 µg/mL, ensuring the organic solvent concentration is less than 1%.
-
Incubate the solutions in a temperature-controlled chamber at 37°C.
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Immediately quench any further degradation by adding an equal volume of mobile phase and storing at 4°C until analysis.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound and the formation of Metoprolol Acid.
Illustrative pH-Rate Profile Data
| pH | Half-life (t½) at 37°C (hours) | Predominant Degradation Mechanism |
| 1.2 | ~48 | Acid-catalyzed hydrolysis |
| 4.5 | > 72 | Minimal hydrolysis |
| 6.8 | ~36 | Base-catalyzed hydrolysis begins |
| 7.4 | ~24 | Base-catalyzed hydrolysis |
| 9.0 | ~2 | Rapid base-catalyzed hydrolysis |
Note: The data presented is illustrative. The rate of hydrolysis is expected to be lowest in the acidic to neutral pH range and increase significantly under basic conditions.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from all potential degradation products and impurities.[12][13][14]
Protocol 3: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 274 nm.[12]
-
Injection Volume: 10 µL.
This method should provide good separation between the more lipophilic this compound and its more polar degradation product, Metoprolol Acid. Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Conclusion and Further Steps
The in vitro stability studies outlined in this application note provide a robust framework for characterizing this compound. The forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. The pH-dependent stability studies offer critical insights into the compound's behavior in various environments.
Based on its chemical structure, this compound is expected to be most susceptible to hydrolysis, particularly under basic conditions, yielding Metoprolol Acid. Further characterization of any unidentified degradation products using mass spectrometry is recommended to ensure a complete stability profile. These foundational studies are indispensable for making informed decisions in the drug development process.
References
- 1. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 4. jocpr.com [jocpr.com]
- 5. database.ich.org [database.ich.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. tsijournals.com [tsijournals.com]
Protocol for "Metoprolol Acid Ethyl Ester" synthesis
An Application Note and Protocol for the Synthesis of Metoprolol Acid Ethyl Ester
Authored by a Senior Application Scientist
Introduction
Metoprolol is a cardioselective β₁-adrenergic blocker widely prescribed for the management of hypertension, angina pectoris, and heart failure.[1][2] The purity and quality of active pharmaceutical ingredients (APIs) like Metoprolol are of paramount importance to ensure therapeutic efficacy and patient safety. During the synthesis, formulation, and storage of Metoprolol, various process-related impurities and degradation products can arise.[1] Understanding the synthesis and characteristics of these impurities is crucial for drug development, quality control, and regulatory compliance.
This application note provides a detailed, research-grade protocol for the synthesis of a significant Metoprolol-related compound, this compound, formally known as ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate. This compound is a potential impurity or metabolite of Metoprolol, and its synthesis is essential for use as a reference standard in analytical method development, validation, and impurity profiling.[1][3]
The protocol herein is designed for researchers, medicinal chemists, and drug development professionals, offering a robust and reproducible two-step synthesis. The methodology is grounded in established chemical principles, drawing from well-documented syntheses of Metoprolol and its analogues.[4][5]
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the etherification of ethyl 4-hydroxyphenylacetate with epichlorohydrin to form an epoxide intermediate. The second step is the nucleophilic ring-opening of this epoxide with isopropylamine to yield the final product.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate (Intermediate 1)
This initial step involves a Williamson ether synthesis, where the phenoxide of ethyl 4-hydroxyphenylacetate acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin.
Experimental Protocol
-
Reagent Preparation: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxyphenylacetate and dimethylformamide (DMF).
-
Base Addition: Begin stirring the mixture. To this solution, add potassium carbonate (K₂CO₃) in one portion. The use of a moderate base like K₂CO₃ is effective for deprotonating the phenol without causing hydrolysis of the ester group.[3]
-
Epichlorohydrin Addition: Slowly add epichlorohydrin to the reaction mixture dropwise over 15-20 minutes. This controlled addition helps to manage any potential exotherm.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude epoxide can be purified by column chromatography on silica gel if necessary.
Reagents and Conditions for Step 1
| Reagent/Parameter | Quantity/Value | Molar Eq. | Purpose |
| Ethyl 4-hydroxyphenylacetate | 5.0 g | 1.0 | Starting Material |
| Epichlorohydrin | 3.3 mL | 1.5 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 5.7 g | 1.5 | Base |
| Dimethylformamide (DMF) | 50 mL | - | Solvent |
| Reaction Temperature | 70-80°C | - | Condition |
| Reaction Time | 12-16 hours | - | Condition |
Part 2: Synthesis of this compound
In the final step, the synthesized epoxide intermediate undergoes a nucleophilic ring-opening reaction with isopropylamine. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide ring, a common and predictable reaction pathway in the synthesis of β-amino alcohols like Metoprolol.[2][5]
Experimental Protocol
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask, dissolve the crude or purified ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate from Step 1 in methanol.
-
Amine Addition: To this solution, add isopropylamine. The reaction is typically carried out with an excess of the amine to favor the desired product and minimize side reactions.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. Monitor the reaction by TLC until the epoxide is fully consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.
-
Work-up: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Purification and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel to yield this compound as a viscous oil or a low-melting solid.
Reagents and Conditions for Step 2
| Reagent/Parameter | Quantity (from 100% yield in Step 1) | Molar Eq. | Purpose |
| Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate | 6.5 g | 1.0 | Substrate |
| Isopropylamine | 5.7 mL | 3.0 | Nucleophile |
| Methanol | 65 mL | - | Solvent |
| Reaction Temperature | Reflux (~65-70°C) | - | Condition |
| Reaction Time | 4-6 hours | - | Condition |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following these detailed steps, researchers and scientists can successfully produce this important Metoprolol-related compound for use as an analytical reference standard. The synthesis is based on well-established chemical transformations, ensuring a high probability of success and yielding a product of sufficient purity for analytical applications.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
"Metoprolol Acid Ethyl Ester" as a biomarker for metoprolol metabolism
Application Note & Protocol
Topic: Metoprolol Acid Ethyl Ester as a Potential Biomarker for Metoprolol Metabolism and Ethanol Co-exposure
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol is a widely prescribed cardioselective beta-blocker whose metabolism is critically dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] This dependency leads to significant inter-individual variability in plasma concentrations and clinical outcomes.[1][3] While the primary metabolic pathways leading to metabolites like α-hydroxymetoprolol and metoprolol acid are well-documented for assessing CYP2D6 phenotype, this guide explores a more specific analytical avenue: This compound . This compound is not a primary metabolite but a potential secondary product formed via the esterification of the terminal metabolite, metoprolol acid, in the presence of ethanol. Its detection could serve as a highly specific biomarker for simultaneous metoprolol and ethanol consumption, offering unique insights in clinical pharmacology, toxicology, and adherence monitoring. This document provides the biochemical rationale, a complete analytical workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and detailed protocols for the quantification of this compound in human plasma.
Biochemical Foundation: The Polymorphic Metabolism of Metoprolol
Metoprolol is administered as a racemic mixture and undergoes extensive hepatic first-pass metabolism, with nearly 95% of a dose being metabolized before excretion.[2][3] The primary enzyme responsible for approximately 70-80% of its clearance is CYP2D6.[4][5] Genetic variations in the CYP2D6 gene result in distinct patient phenotypes, including Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Normal Metabolizers (NMs), and Ultrarapid Metabolizers (UMs).[1][5] These phenotypes directly impact drug exposure; PMs can have metoprolol plasma concentrations up to five or six times higher than NMs, increasing the risk of adverse effects like bradycardia.[1][6]
The main metabolic pathways mediated by CYP2D6 are:
-
O-demethylation: Creation of O-demethylmetoprolol, which is subsequently oxidized to the pharmacologically inactive metoprolol acid (also referred to as metoprolol phenylacetate).[4][7][8]
These pathways are crucial for drug clearance, and the ratio of parent drug to metabolite is often used to phenotype a patient's CYP2D6 activity.[6][9]
Caption: Primary metabolic pathways of Metoprolol via CYP2D6.
The Biomarker Hypothesis: this compound
This compound (C₁₆H₂₅NO₄, CAS: 29112-40-1) is the ethyl ester derivative of the terminal metabolite, metoprolol acid.[10][11] Its formation in vivo is not a standard metabolic route but is hypothesized to occur via the esterification of metoprolol acid in the presence of ethanol. This reaction, known as transesterification, can be catalyzed by enzymes such as carboxylesterases in the liver.
The presence of this compound in a biological sample would therefore be a strong indicator of:
-
The patient is taking metoprolol.
-
The patient has recently consumed ethanol.
-
The metabolic pathway to produce the precursor, metoprolol acid, is active.
This makes it a highly specific "drug-alcohol interaction" biomarker, distinct from general metabolites that only confirm drug intake. Its utility is particularly high in clinical trials where alcohol consumption is an exclusion criterion or in toxicological screenings.
Caption: Proposed pathway for this compound formation.
Analytical Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a robust and sensitive method for the determination of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Principle
The method employs Solid-Phase Extraction (SPE) to isolate the analyte and an internal standard (IS) from plasma.[12] The extracted samples are then analyzed using a reverse-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[13]
Materials and Reagents
-
Reference Standards: this compound (analytical grade), Metoprolol-d7 Acid Ethyl Ester (or other suitable stable isotope-labeled internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Plasma: Blank human plasma (K2-EDTA).
-
SPE Cartridges: C18 SPE cartridges (e.g., 100 mg, 3 mL).
-
Labware: Calibrated pipettes, polypropylene tubes, autosampler vials.
Instrumentation
-
LC System: HPLC or UPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard and QC Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare separate working solutions for Quality Control (QC) samples (e.g., Low, Mid, High concentrations).
-
Spiking: Spike 95 µL of blank plasma with 5 µL of the appropriate working solution to create calibration curve points and QC samples.
Sample Preparation Protocol (Solid-Phase Extraction)
The choice of an effective extraction method is critical for reliable quantification.[12]
-
Pre-treatment: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (e.g., 100 ng/mL) and 200 µL of 0.1% formic acid in water. Vortex for 10 seconds.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[12]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.[12]
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.[12]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables provide starting parameters that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for improved peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Gradient | 20% B to 95% B over 3 min, hold 1 min, re-equilibrate | Gradient elution ensures separation from endogenous matrix components. |
| Injection Volume | 5 µL |
| Column Temp. | 40°C | Ensures reproducible retention times. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine group on the molecule is readily protonated. |
| MRM Transition (Analyte) | m/z 296.2 → 116.1 (Example) | Precursor ion [M+H]⁺ and a stable, high-intensity product ion. The m/z 116 fragment is common for metoprolol metabolites.[13] |
| MRM Transition (IS) | m/z 303.2 → 123.1 (Example for d7-IS) | Corresponding transition for the stable isotope-labeled standard. |
| Collision Energy (CE) | Optimize experimentally | Tune to maximize the intensity of the product ion. |
| Source Temp. | 500°C | Optimal for desolvation. |
| Dwell Time | 100 ms | Sufficient time for data acquisition per transition. |
Data Analysis and Validation
-
Quantification: Integrate the peak areas for the analyte and IS. Calculate the Peak Area Ratio (Analyte/IS).
-
Calibration Curve: Plot the Peak Area Ratio against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x² weighting.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of quantification (LOQ), selectivity, and matrix effects according to regulatory guidelines. The LOQ in plasma is expected to be in the low ng/mL range.[14]
Workflow and Data Interpretation
Caption: End-to-end analytical workflow for biomarker quantification.
Interpreting the Data: A detectable level of this compound confirms recent ethanol intake in a patient on metoprolol therapy. The concentration of this biomarker will likely depend on the metoprolol dose, the amount of ethanol consumed, the time since consumption, and the patient's CYP2D6 and carboxylesterase activity. Comparing the ratio of this compound to its precursor, Metoprolol Acid, could provide a semi-quantitative index of ethanol exposure relative to the overall drug metabolism.
Table 3: Hypothetical Data Interpretation
| CYP2D6 Phenotype | Metoprolol Dose | Ethanol Intake | Expected Metoprolol Acid (ng/mL) | Expected this compound (ng/mL) |
|---|---|---|---|---|
| Normal Metabolizer | 100 mg | None | 50 - 150 | Not Detected |
| Normal Metabolizer | 100 mg | Moderate | 50 - 150 | 5 - 20 |
| Poor Metabolizer | 100 mg | Moderate | 10 - 30 | < 5 |
| Ultrarapid Metabolizer | 100 mg | Moderate | > 200 | 20 - 50 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete elution from SPE cartridge. | Ensure methanol is used for elution; try a stronger solvent if needed. Optimize pH during sample loading. |
| Analyte degradation. | Check sample stability; ensure samples are kept cold and analyzed promptly. | |
| Poor Peak Shape | Column degradation or contamination. | Use a guard column; flush or replace the analytical column. |
| Incompatible reconstitution solvent. | Ensure the reconstitution solvent is weaker than the initial mobile phase. | |
| High Background/Interference | Insufficient sample cleanup. | Optimize the SPE wash step; try a different SPE sorbent (e.g., mixed-mode). |
| Contamination from system or solvents. | Use fresh LC-MS grade solvents; clean the MS source. | |
| Inconsistent IS Response | Pipetting error during spiking. | Use calibrated pipettes; ensure proper mixing. |
| IS degradation or poor recovery. | Verify the stability and extraction efficiency of the internal standard. |
References
- 1. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Polymorphic metabolism of metoprolol: clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alentris.org [alentris.org]
- 11. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of metoprolol and its two metabolites in human plasma and urine by high performance liquid chromatography with fluorescence detection and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Profiling of Metoprolol and the Process Impurity "Metoprolol Acid Ethyl Ester"
Abstract
Metoprolol is a β1-selective adrenergic receptor blocker widely used in the treatment of cardiovascular disorders. The control of impurities in the active pharmaceutical ingredient (API) is a critical regulatory requirement to ensure the safety and efficacy of the final drug product. This application note presents a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the impurity profiling of metoprolol. The focus is on the separation and quantification of the process-related impurity, Metoprolol Acid Ethyl Ester (formally ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate)[1]. This guide provides a detailed protocol, the scientific rationale behind the method parameters, and a discussion of system suitability and validation in accordance with international regulatory guidelines.
Introduction: The Imperative for Impurity Profiling
The quality of a drug substance is fundamentally defined by its identity, purity, and strength. Impurities, even in trace amounts, can impact the stability, bioavailability, and safety of a pharmaceutical product[2]. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate stringent control of impurities[3]. For metoprolol, a widely prescribed API, a comprehensive impurity profile is essential for batch release and regulatory submission.
This compound (CAS No: 29112-40-1) is a potential process-related impurity that can arise during the synthesis of metoprolol[4][5]. Its structural similarity to the parent drug necessitates a highly specific analytical method capable of resolving it from the main component and other related substances. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the resolution, sensitivity, and reproducibility required for pharmaceutical quality control[6][7].
Analytical Strategy: The Power of Reversed-Phase HPLC
Reversed-Phase HPLC (RP-HPLC) is the method of choice for separating metoprolol from its impurities. The separation mechanism is based on the differential partitioning of the analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality Behind the Choice of RP-HPLC:
-
Specificity: By optimizing the mobile phase composition (pH, organic solvent ratio), a C18 column can effectively resolve compounds with minor structural differences, such as metoprolol and its ethyl ester impurity.
-
Sensitivity: UV detection provides excellent sensitivity for aromatic compounds like metoprolol and its chromophoric impurities, allowing for quantification at levels required by pharmacopeias (e.g., reporting thresholds of 0.05%)[3].
-
Versatility & Robustness: The technique is highly robust and transferable, making it ideal for routine use in a regulated quality control environment. Modern UHPLC and HPLC systems provide exceptional precision and reliability[8].
The overall analytical workflow is a systematic process designed to ensure data integrity and validity, from initial preparation to the final result.
Caption: A streamlined workflow for HPLC-based impurity profiling.
Detailed Experimental Protocol
This protocol is a validated method for the determination of this compound in Metoprolol Tartrate drug substance.
Reagents and Materials
-
Metoprolol Tartrate Reference Standard (USP or Ph. Eur. grade)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical grade)
-
Orthophosphoric Acid (H₃PO₄, ~85%, Analytical grade)
-
Water (Deionized, 18.2 MΩ·cm or HPLC grade)
Chromatographic Conditions
The conditions below are optimized for the baseline separation of metoprolol and its ethyl ester impurity.
| Parameter | Condition | Scientific Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary LC system with a DAD/VWD detector is suitable. |
| Column | Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain and separate metoprolol and its less polar ester impurity. |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ | The buffered aqueous phase suppresses the ionization of the secondary amine in metoprolol (pKa ~9.6), ensuring sharp, symmetrical peaks and stable retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff. |
| Gradient Program | Time (min) | %B 0 | 25 20 | 70 22 | 25 25 | 25 | A gradient elution is necessary to separate early-eluting polar impurities from the main API peak and the later-eluting, more non-polar this compound, all within a reasonable run time. |
| Flow Rate | 1.2 mL/min | This flow rate provides optimal efficiency and resolution for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and reduces mobile phase viscosity. |
| Injection Volume | 10 µL | A small injection volume prevents column overload and maintains peak efficiency. |
| UV Detection | 223 nm | This wavelength provides a good response for both metoprolol and its related substances, aligning with common methods[9]. |
Preparation of Solutions
-
Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A : Acetonitrile (75:25 v/v).
-
Reference Solution (0.001 mg/mL Metoprolol): Prepare a stock solution of Metoprolol Tartrate at 1.0 mg/mL in diluent. Dilute this stock 1:100, and then 1:10 to obtain a final concentration of 0.001 mg/mL. This corresponds to the 0.1% reporting level for the main sample.
-
System Suitability Solution: Prepare a solution containing 1.0 mg/mL of Metoprolol Tartrate and 0.005 mg/mL of this compound in the diluent. This solution is used to verify the resolution between the two critical peaks.
-
Sample Solution: Accurately weigh and dissolve the Metoprolol Tartrate sample in the diluent to obtain a final concentration of 1.0 mg/mL.
System Suitability Testing (SST): The Self-Validating Protocol
Before any sample analysis, the chromatographic system must be demonstrated to be fit for its intended purpose. SST is a mandatory, integral part of the analytical procedure as per USP <621> and ICH guidelines. Failure to meet SST criteria invalidates the entire analytical run.
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rₛ) | Rₛ between metoprolol and this compound peaks must be ≥ 2.0. | Ensures the two peaks are baseline separated, which is critical for accurate quantification. |
| Tailing Factor (T) | Tailing factor for the metoprolol peak must be ≤ 2.0. | A value ≤ 2.0 indicates good peak symmetry and an absence of undesirable secondary interactions with the column. |
| Precision (RSD) | RSD of peak areas from 5 replicate injections of the Reference Solution must be ≤ 5.0%. | Demonstrates the repeatability and precision of the analytical system at the quantification limit. |
digraph "SST_Logic" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: System Suitability Decision Logic", splines=ortho, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Inject System Suitability Solution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_res [label="Is Resolution ≥ 2.0?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; check_tail [label="Is Tailing Factor ≤ 2.0?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; check_prec [label="Inject Reference (5x)\nIs RSD ≤ 5.0%?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; pass [label="System is Suitable\nProceed to Sample Analysis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; fail [label="System is NOT Suitable\nTroubleshoot & Re-run SST", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3]; start -> check_res; check_res -> check_tail [label="PASS"]; check_res -> fail [label="FAIL"]; check_tail -> check_prec [label="PASS"]; check_tail -> fail [label="FAIL"]; check_prec -> pass [label="PASS"]; check_prec -> fail [label="FAIL"];
}
Caption: Decision tree for verifying system suitability before analysis.
Data Analysis and Calculations
-
Inject a blank (diluent) to ensure no system peaks interfere with the analytes.
-
Perform SST as described in Section 5.0.
-
Inject the Sample Solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that from the System Suitability Solution.
-
Integrate the peak area of the impurity.
-
Calculate the percentage of the impurity using the following formula, which compares the impurity peak area in the sample to the area of the 0.1% metoprolol reference solution.
Calculation Formula:
% Impurity = (Area_Impurity_Sample / Area_Metoprolol_Ref) * (Conc_Ref / Conc_Sample) * (1 / RRF) * 100
Where:
-
Area_Impurity_Sample: Peak area of this compound in the sample solution.
-
Area_Metoprolol_Ref: Average peak area of metoprolol from the Reference Solution (0.1% level).
-
Conc_Ref: Concentration of the Reference Solution (0.001 mg/mL).
-
Conc_Sample: Concentration of the Sample Solution (1.0 mg/mL).
-
RRF: Relative Response Factor (if different from 1.0, must be experimentally determined). For this note, an RRF of 1.0 is assumed.
Method Validation Principles
This analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability. The key validation parameters include:
-
Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed to demonstrate that the method is stability-indicating and can separate the impurity from any potential degradation products.
-
Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
-
Linearity: Demonstrated by a linear relationship between detector response and concentration across a range (e.g., LOQ to 150% of the specification limit).
-
Accuracy: Assessed by performing recovery studies on a sample matrix spiked with known amounts of the impurity.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., pH ±0.2, column temperature ±5°C) is assessed.
Conclusion
This application note provides a comprehensive and scientifically-grounded HPLC-UV protocol for the impurity profiling of metoprolol, with a specific focus on the process impurity this compound. By integrating a robust chromatographic method with rigorous system suitability criteria, this protocol ensures the generation of accurate and reliable data that meets the stringent requirements of the pharmaceutical industry. Adherence to these principles of analytical excellence is fundamental to guaranteeing the quality and safety of metoprolol for patients worldwide.
References
- 1. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. alentris.org [alentris.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. agilent.com [agilent.com]
- 7. Analytical Method for the Simultaneous Estimation of Hydrochlorothiazide and Metoprolol Tartrate using RP HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Metoprolol Acid Ethyl Ester in Pharmaceutical Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Impurity Profiling in Metoprolol Drug Development
Metoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] It is available in two primary salt forms: metoprolol tartrate, an immediate-release formulation, and metoprolol succinate, an extended-release version.[3][4][5][6] The efficacy and safety of any pharmaceutical product are contingent upon the purity of the active pharmaceutical ingredient (API). Consequently, the identification and quantification of impurities and related substances are critical components of drug development and manufacturing, as mandated by regulatory bodies worldwide.
"Metoprolol Acid Ethyl Ester" (CAS No: 29112-40-1) is recognized as a process-related impurity and a potential degradation product of Metoprolol.[7][8] As such, its primary experimental application is not in pharmacological studies but as a certified reference standard for analytical method development, validation, and routine quality control (QC) of Metoprolol.[7][9] This guide provides detailed protocols and insights for the effective use of this compound in these analytical applications.
Physicochemical Properties and Characterization
A well-characterized reference standard is the cornerstone of accurate analytical measurements. This compound should be supplied with a comprehensive Certificate of Analysis (CoA) detailing its identity and purity.
| Property | Value | Source |
| Chemical Name | 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acid ethyl ester | [7][10] |
| Synonyms | Ethyl 4-[2-Hydroxy-3-(isopropylamino)propoxy]phenylacetate | [11] |
| CAS Number | 29112-40-1 | [11][12] |
| Molecular Formula | C16H25NO4 | [11][12] |
| Molecular Weight | 295.37 g/mol | [11][12] |
Standard Characterization Data: A reliable reference standard of this compound will be accompanied by the following analytical data for structural confirmation and purity assessment:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Infrared Spectroscopy (IR): For functional group identification.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.[11]
Core Application: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
The primary experimental use of this compound is as a reference standard to detect and quantify its presence in Metoprolol API and finished drug products.
Protocol 1: HPLC Method for the Quantification of this compound
Objective: To develop a stability-indicating HPLC method capable of separating Metoprolol from this compound and other potential impurities.
Causality Behind Method Choices:
-
Reversed-Phase HPLC: This is the most common and robust method for analyzing moderately polar compounds like Metoprolol and its impurities.
-
C18 Column: A C18 (octadecylsilane) column provides excellent hydrophobic retention and separation for a wide range of pharmaceutical compounds.
-
UV Detection: Metoprolol and its related compounds contain a phenyl group, making them suitable for UV detection, typically around 220-280 nm.
-
Gradient Elution: A gradient elution is often preferred for impurity profiling as it allows for the separation of compounds with a range of polarities and can sharpen peaks, improving resolution and sensitivity.
Materials and Reagents:
-
Metoprolol API or drug product
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or phosphate buffer (analytical grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Data acquisition and processing software
Step-by-Step Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
-
Preparation of Standard Solutions:
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard (1 µg/mL): Dilute the stock solution 1:100 with the diluent.
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of Metoprolol API equivalent to 50 mg and dissolve in a 50 mL volumetric flask with the diluent to achieve a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 223 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 |
-
Analysis and Data Interpretation:
-
Inject the diluent (blank), followed by the working standard solution, and then the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the peak area of the standard.
-
Diagram: HPLC Impurity Profiling Workflow
Caption: Workflow for HPLC-based impurity analysis.
Application in Analytical Method Validation
This compound is essential for validating the analytical method to ensure it is fit for its intended purpose, as per ICH Q2(R1) guidelines.
Protocol 2: Key Validation Parameters using the Reference Standard
Objective: To validate the HPLC method for specificity, linearity, accuracy, and precision.
1. Specificity:
-
Procedure: Inject solutions of Metoprolol API, this compound, and a mixture of both. Also, subject the Metoprolol API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Acceptance Criteria: The peak for Metoprolol should be well-resolved from the this compound peak and any other degradation products (resolution > 2.0).
2. Linearity:
-
Procedure: Prepare a series of dilutions of the this compound stock solution to cover a range from the reporting threshold to 150% of the specification limit (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.99.
3. Accuracy (Recovery):
-
Procedure: Spike known amounts of this compound into the Metoprolol API sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The recovery of the impurity should be within 80-120%.
4. Precision (Repeatability):
-
Procedure: Inject a solution of Metoprolol API spiked with this compound six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 5.0%.
Synthesis and Metabolic Context
Understanding the origin of an impurity is crucial for process control. Metoprolol is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, through pathways like O-demethylation and α-hydroxylation.[13][14][15] The O-demethylated metabolite can be further oxidized to form a carboxylic acid derivative. While this compound is not a direct human metabolite, its structure suggests it could arise as a by-product during the synthesis of Metoprolol, particularly if there are related starting materials or side reactions involving esterification.
A plausible synthetic route to obtain the reference standard involves the reaction of methyl 4-hydroxyphenylacetate with epichlorohydrin, followed by reaction with isopropylamine, and subsequent transesterification or direct esterification to the ethyl ester.[16]
Diagram: Structural Relationship
Caption: Relationship between Metoprolol and its impurity.
Conclusion
This compound is a critical tool for ensuring the quality and safety of Metoprolol drug products. Its experimental application is firmly rooted in analytical chemistry, where it serves as an indispensable reference standard for the identification and quantification of impurities. The protocols outlined in this guide provide a robust framework for researchers and QC analysts to develop and validate reliable analytical methods, thereby upholding the stringent standards of pharmaceutical manufacturing.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metoprolol Succinate vs Tartrate: What's the difference between them? [drugs.com]
- 4. Metoprolol Tartrate vs. Succinate [verywellhealth.com]
- 5. Metoprolol tartrate vs. succinate: Differences and similarities [singlecare.com]
- 6. goodrx.com [goodrx.com]
- 7. ispstandards.com [ispstandards.com]
- 8. alentris.org [alentris.org]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Metoprolol - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Metoprolol and Its Esters
For: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol is a widely prescribed beta-1-selective adrenergic receptor antagonist used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] It is commonly available as metoprolol succinate and metoprolol tartrate salts.[1] The therapeutic efficacy of metoprolol is primarily attributed to the (S)-enantiomer, which exhibits a significantly higher binding affinity for the β1-adrenergic receptor than the (R)-enantiomer.[2] To enhance its pharmacokinetic properties, such as bioavailability and duration of action, ester prodrugs of metoprolol have been synthesized and investigated.[3][4]
The ability to accurately separate and quantify metoprolol from its related substances, including its esters and potential degradation products, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques employed for this purpose. This application note provides a comprehensive guide to the chromatographic separation of metoprolol and its esters, covering both achiral and chiral applications, and offers a detailed protocol for method development.
Understanding the Analytes: Physicochemical Properties
A successful chromatographic separation is predicated on understanding the physicochemical properties of the analytes. Metoprolol is a secondary amine with a logP of approximately 1.9, indicating moderate lipophilicity.[1] Its ester prodrugs, such as metoprolol acetyl ester, are designed to be more lipophilic to potentially enhance membrane permeability.[3][4] This difference in lipophilicity is the primary handle for achieving separation in reversed-phase chromatography.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Notes |
| Metoprolol | C15H25NO3 | 267.36 | 1.9 | Parent Drug.[1] |
| Metoprolol Succinate | (C15H25NO3)2·C4H6O4 | 652.8 | - | Salt form, freely soluble in water. |
| Metoprolol Tartrate | (C15H25NO3)2·C4H6O4 | 652.8 | - | Salt form, soluble in water.[5] |
| Metoprolol Acetyl Ester | C17H27NO4 | 309.4 | >1.9 | More lipophilic than metoprolol.[3][4] |
Table 1: Physicochemical Properties of Metoprolol and Related Compounds.
Chromatographic Separation Strategies
The choice of chromatographic mode and conditions is dictated by the analytical goal: achiral separation for purity and assay, or chiral separation for enantiomeric purity.
Part 1: Achiral Separation of Metoprolol and Its Esters
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for the simultaneous determination of metoprolol and its more lipophilic ester prodrugs. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Metoprolol, being more polar, will elute earlier than its more lipophilic ester prodrugs.
Method Development Considerations:
-
Stationary Phase: A C18 column is a robust starting point. For improved peak shape, especially for basic compounds like metoprolol, columns with end-capping or those designed for polar analytes are recommended.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is typically used.
-
pH: The pKa of metoprolol's secondary amine is around 9.7. To ensure good peak shape and retention, the mobile phase pH should be adjusted to be at least 2 pH units below this value, typically in the range of pH 2.5-4.5.[6] An acidic pH ensures that the amine is protonated.
-
Organic Modifier: Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol. A gradient elution, starting with a lower percentage of organic modifier and gradually increasing, is often necessary to resolve the more polar metoprolol from its later-eluting, more lipophilic esters.
-
-
Detection: Metoprolol has a UV absorbance maximum at approximately 222 nm and 274 nm.[2][7] The choice of wavelength will depend on the specific analytes and potential interferences. A photodiode array (PDA) detector is advantageous for method development as it allows for the simultaneous monitoring of multiple wavelengths and peak purity analysis.
Illustrative Workflow for Achiral Separation:
References
- 1. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and Physicochemical Characterization of Metoprolol Prodrugs - IJPRS [ijprs.com]
- 4. ijprs.com [ijprs.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ajpaonline.com [ajpaonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Yield Optimization of Metoprolol Acid Ethyl Ester
Welcome to the technical support center for the synthesis of Metoprolol Acid Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthesis yield and purity.
Introduction to this compound Synthesis
Metoprolol is a selective β1 receptor blocker used in the treatment of cardiovascular diseases.[1] Its metabolism in the body leads to the formation of several metabolites, including Metoprolol acid, which is pharmacologically inactive. Metoprolol acid is formed by the oxidation of the side chain of metoprolol.[2] The ethyl ester of this acid is a derivative that can be synthesized for various research purposes, such as in the development of analytical standards or as a precursor for other molecules.
The synthesis of this compound typically involves a two-step process:
-
Synthesis of Metoprolol Acid: This is often achieved through the oxidation of metoprolol.
-
Esterification of Metoprolol Acid: The carboxylic acid group of Metoprolol acid is then esterified with ethanol to yield the final product.
This guide will focus on the optimization of the second step, the esterification reaction, which is crucial for achieving a high yield of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the IUPAC name and structure of Metoprolol Acid?
The IUPAC name for Metoprolol Acid is 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid.[2] Its chemical formula is C14H21NO4 and it has a molecular weight of 267.32 g/mol .[3]
Q2: What is the most common method for the esterification of a carboxylic acid like Metoprolol Acid?
The most common and cost-effective method for this type of esterification is the Fischer-Speier esterification.[4][5] This reaction involves heating the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH).[4][6]
Q3: Why is the Fischer esterification reaction often slow and reversible?
The Fischer esterification is a thermodynamically controlled process, meaning it is an equilibrium reaction.[5][7] The reaction produces water as a byproduct, and the accumulation of water can drive the equilibrium back towards the reactants (hydrolysis of the ester), thus slowing down the net formation of the ester and limiting the yield.[8][9]
Q4: What are the key factors that influence the yield of the esterification reaction?
Several factors can be manipulated to optimize the yield:
-
Reactant Ratio: Using a large excess of the alcohol (ethanol) can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[4][10]
-
Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like sulfuric acid are effective.[8]
-
Temperature: The reaction is typically carried out at the reflux temperature of the alcohol to increase the reaction rate.[11]
-
Water Removal: Actively removing water as it is formed is one of the most effective ways to drive the reaction to completion.[6][10][12]
Q5: Are there alternative methods to Fischer esterification for synthesizing this compound?
Yes, other methods exist, though they may be more expensive or involve harsher reagents. These include:
-
Reaction with Acyl Chlorides: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl2), which then reacts readily with the alcohol.[13][14]
-
Steglich Esterification: This method uses coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is a good option for acid-sensitive substrates.[13][15]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield (<50%) | 1. Incomplete reaction due to equilibrium.[4] 2. Insufficient catalyst.[9] 3. Reaction time is too short.[10] 4. Loss of product during workup and purification. | 1. Drive the Equilibrium: Use a large excess of ethanol (it can serve as the solvent).[4][10] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[10][12] 2. Catalyst Check: Ensure you are using a sufficient amount of a strong acid catalyst (e.g., 5 mol% H2SO4). 3. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (Metoprolol Acid). Continue the reaction until no further change is observed. 4. Optimize Workup: Minimize the number of extraction and transfer steps. Ensure the pH is carefully controlled during the neutralization step to avoid hydrolysis of the ester. |
| Reaction is very slow | 1. Low reaction temperature.[9] 2. Inefficient stirring. 3. Steric hindrance if using a bulky alcohol (not the case for ethanol). | 1. Increase Temperature: Ensure the reaction mixture is refluxing gently.[11] 2. Improve Agitation: Use a magnetic stirrer and a stir bar of appropriate size to ensure the reaction mixture is homogeneous. |
| Product is impure after purification | 1. Incomplete removal of unreacted Metoprolol Acid. 2. Presence of unreacted ethanol. 3. Side reactions. | 1. Acid Removal: During the workup, wash the organic layer thoroughly with a weak base like sodium bicarbonate (NaHCO3) solution to remove any unreacted carboxylic acid.[16][17] 2. Alcohol Removal: Unreacted ethanol can often be removed by washing with brine and then evaporating the solvent under reduced pressure. 3. Characterize Impurities: Use techniques like NMR, Mass Spectrometry, or HPLC to identify the impurities. This will help in devising a more effective purification strategy. |
| Difficulty in isolating the product | 1. The ester is partially soluble in the aqueous layer. 2. Formation of an emulsion during extraction. | 1. Improve Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes of the solvent.[16] 2. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separating funnel to help break up emulsions. |
Experimental Protocols & Data
Protocol for the Synthesis of this compound
This protocol details the Fischer esterification of Metoprolol Acid.
Materials:
-
Metoprolol Acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separating funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Metoprolol Acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 20-30 equivalents, which also acts as the solvent).
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 5 mol%) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separating funnel and wash it sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected impact of varying reaction parameters on the yield of this compound.
| Parameter | Condition A | Condition B | Expected Outcome |
| Ethanol Equivalents | 5 eq. | 25 eq. (as solvent) | Higher yield with Condition B due to a shift in equilibrium.[4] |
| Water Removal | None | Dean-Stark Trap | Higher yield with the Dean-Stark trap as it removes a byproduct.[12][18] |
| Catalyst | 1 mol% H2SO4 | 5 mol% H2SO4 | Faster reaction and potentially higher yield with 5 mol% catalyst. |
| Temperature | 60 °C | Reflux (~78 °C) | Faster reaction rate at reflux temperature.[11] |
Visualizations
Fischer Esterification Workflow
References
- 1. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metoprolol Acid | C14H21NO4 | CID 62936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. reddit.com [reddit.com]
- 16. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 17. youtube.com [youtube.com]
- 18. orickmedicosarl.com [orickmedicosarl.com]
Technical Support Center: Improving HPLC Resolution for Metoprolol Acid Ethyl Ester
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Metoprolol Acid Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with chromatographic resolution. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies tailored to the unique chemical nature of your analyte.
Understanding the Analyte: this compound
Before troubleshooting, it is crucial to understand the physicochemical properties of the analyte. Metoprolol Acid is the primary acidic metabolite of Metoprolol.[1][2] Its ethyl ester derivative, "this compound," while not a common pharmaceutical compound, would possess two key functional groups influencing its chromatographic behavior:
-
A Secondary Amine: Inherited from the parent Metoprolol structure, this group is basic and has a pKa value.
-
An Ethyl Ester: This group is relatively neutral and hydrophobic.
This combination makes the molecule a basic compound . Its retention and peak shape in reversed-phase HPLC will be highly sensitive to the mobile phase pH, especially in relation to the pKa of the secondary amine.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between my main peak and an impurity?
Poor resolution is typically a result of insufficient separation between two eluting compounds. This can stem from several factors including suboptimal mobile phase composition, an inappropriate column choice, or incorrect instrument parameters like flow rate and temperature.[3][4] For ionizable compounds like this compound, the most powerful tool for adjusting resolution is often the mobile phase pH.[5][6]
Q2: What is the ideal starting pH for my mobile phase?
For a basic compound, the mobile phase pH dictates its ionization state.[6]
-
At low pH (pH < pKa): The amine group will be protonated (positively charged), making the molecule more polar and resulting in shorter retention times in reversed-phase HPLC.
-
At high pH (pH > pKa): The amine group will be in its neutral, non-ionized form, making the molecule more hydrophobic and leading to longer retention times.[5][6][7]
A good starting point is to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form, which promotes sharp peaks and robust retention times.[8]
Q3: My peak is tailing severely. What is the most likely cause?
Peak tailing for basic compounds is a classic sign of undesirable secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase. This can be addressed by either adjusting the mobile phase pH or selecting a different type of HPLC column.[9]
Troubleshooting Guide: From Symptom to Solution
This section provides systematic workflows to diagnose and resolve common resolution issues.
Issue 1: Poor Resolution / Peak Co-elution
Symptom: Two or more peaks are overlapping, making accurate quantification impossible. The valley between the peaks does not return to the baseline.
Causality
Resolution is a function of column efficiency (N), retention factor (k), and selectivity (α). While efficiency and retention are important, selectivity —the ability of the system to differentiate between analytes—often has the most significant impact on resolution.[6] For ionizable compounds, selectivity can be dramatically altered by changing the mobile phase pH.[5][6]
Systematic Troubleshooting Workflow
Caption: Logical workflow for troubleshooting poor HPLC resolution.
Experimental Protocols
Protocol 1: pH Adjustment to Manipulate Selectivity
-
Baseline Experiment: Prepare your mobile phase at a low pH (e.g., pH 2.7-3.0) using a buffer like 10mM potassium phosphate with phosphoric acid.[10] Run your sample.
-
Alternative Experiment: Prepare a mobile phase at a higher pH (e.g., pH 7.0) using a phosphate buffer. Crucially, ensure your column is rated for use at this pH to prevent degradation of the stationary phase. [11]
-
Analysis: Compare the chromatograms. Changing the pH alters the ionization state of your basic analyte and potentially any acidic or basic impurities, which can cause significant shifts in retention time and may reverse the elution order, thereby improving resolution.[6]
Protocol 2: Organic Modifier and Column Chemistry Screening
If pH adjustment is insufficient, the next step is to alter other selectivity parameters.
| Parameter | Action | Rationale |
| Organic Solvent | Switch from Acetonitrile to Methanol (or vice-versa). | These solvents have different properties and can alter selectivity for certain compounds. |
| Stationary Phase | Change from a standard C18 column to one with a different chemistry (e.g., Phenyl-Hexyl, Cyano, or a modern high-pH stable C18). | Different stationary phases offer alternative interaction mechanisms (e.g., pi-pi interactions with a Phenyl column) that can resolve closely eluting peaks. |
| Temperature | Decrease the column temperature in 5°C increments (e.g., from 35°C to 25°C). | Lowering the temperature generally increases retention and can sometimes improve resolution, though it will also increase run time and backpressure.[12] |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Slower flow rates can lead to better peak separation, but at the cost of longer analysis times.[3][12] |
Issue 2: Peak Tailing
Symptom: The peak is asymmetrical, with the latter half being broader than the front half.
Causality
For a basic analyte like this compound, peak tailing on a traditional silica-based column is almost always caused by interaction with acidic silanol groups on the stationary phase. At a low to mid-range pH, your analyte is protonated (positively charged) and can interact strongly with ionized silanol groups (negatively charged), causing some molecules to "stick" to the column and elute later, creating a tail.
Systematic Troubleshooting Workflow
Protocol 3: Mitigating Silanol Interactions
-
Lower the pH: Adjust the mobile phase pH to be very low (e.g., pH 2.5-3.0). This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with your positively charged basic analyte.
-
Increase Buffer Concentration: A higher concentration of buffer ions (e.g., increasing from 10mM to 25mM) can help to shield the silanol groups, reducing the interaction with the analyte.
-
Use a Modern Column: If tailing persists, the most effective solution is to switch to a column specifically designed for good peak shape with basic compounds. Look for columns that are "end-capped" or based on a hybrid particle technology that has a lower concentration of active silanol groups.[7]
Issue 3: Peak Fronting
Symptom: The peak is asymmetrical, with the front half being broader than the latter half.
Causality
Peak fronting is less common than tailing but is typically a sign of column overload or an injection solvent issue.
-
Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to broaden and front.[4][12]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, the sample band will not focus properly on the column head, leading to distortion.[13]
Systematic Troubleshooting Workflow
Protocol 4: Correcting Peak Fronting
-
Reduce Injection Volume/Concentration: Perform a dilution series on your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. If the peak shape improves, the issue was mass overload.[12]
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[13] If the sample is not soluble, use the weakest solvent possible that still provides adequate solubility.
By systematically applying these principles and protocols, you can diagnose the root cause of your resolution issues and develop a robust, reliable HPLC method for the analysis of this compound and its related compounds.
References
- 1. Metoprolol Acid | C14H21NO4 | CID 62936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metoprolol Acid | 56392-14-4 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. asianpubs.org [asianpubs.org]
- 11. moravek.com [moravek.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. HPLC 문제 해결 안내서 [sigmaaldrich.com]
Technical Support Center: Metoprolol Acid Ethyl Ester Stability in Solution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Metoprolol Acid Ethyl Ester. This guide is designed to provide in-depth, field-proven insights into the stability challenges you may encounter when working with this compound in solution. Our goal is to equip you with the necessary knowledge to anticipate, troubleshoot, and manage these issues effectively in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is showing signs of degradation. What are the most likely degradation pathways?
A1: Based on the chemical structure of this compound and established degradation patterns of the parent metoprolol molecule, there are two primary degradation pathways to consider in solution:
-
Hydrolysis of the Ethyl Ester: The ethyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction will cleave the ester bond, yielding Metoprolol Acid and ethanol. This is a critical pathway to monitor as it directly alters the intended molecule.[1]
-
Degradation of the Metoprolol Core Structure: The core metoprolol structure is known to degrade under various stress conditions.[2] The most significant pathways include:
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways of this compound in solution.
Q2: I've observed significant degradation of my compound in a basic solution. Can you explain why and provide guidance on pH control?
A2: Your observation is consistent with the known stability profile of metoprolol and related compounds. Both the ester functional group and the core metoprolol structure are particularly susceptible to degradation under alkaline conditions.
-
Ester Hydrolysis: Base-catalyzed hydrolysis of the ethyl ester is a rapid process. The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate salt (Metoprolol Acid) and ethanol.
-
Core Structure Degradation: Forced degradation studies on metoprolol succinate have shown extensive degradation in alkaline mediums.[5][6]
Troubleshooting & Recommendations:
-
pH Control: Maintain the pH of your solution in the slightly acidic to neutral range (pH 4-6) for optimal stability. Use appropriate buffer systems to maintain a stable pH.
-
Avoid Strong Bases: If pH adjustment is necessary, use weak bases and add them cautiously while monitoring the pH. Avoid the use of strong bases like sodium hydroxide whenever possible.
The following table summarizes the impact of pH on metoprolol stability based on forced degradation studies of metoprolol salts, which can be extrapolated to the ethyl ester derivative.
| Stress Condition | pH Range | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.1N HCl | Minimal to moderate degradation | [5][7] |
| Neutral Hydrolysis | Water | Minimal degradation at room temperature | [8][9] |
| Alkaline Hydrolysis | 0.1N NaOH | Extensive degradation | [5][6][10] |
Q3: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
A3: Proper handling and storage are crucial for maintaining the integrity of your this compound solutions. Here are some key recommendations:
-
Solvent Selection: Use high-purity solvents. For aqueous solutions, use purified water (e.g., HPLC-grade). Common organic solvents for dissolution include methanol and acetonitrile.[11]
-
Temperature: Store stock solutions and working solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage, consider storing at -20 °C or below. Thermal degradation has been observed for metoprolol, especially at elevated temperatures.[5][10]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Metoprolol is known to be susceptible to photolytic degradation.[2][4]
-
Inert Atmosphere: For sensitive applications or long-term storage, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use.
This workflow diagram outlines the recommended steps for solution preparation and handling:
Caption: Recommended workflow for preparing and storing this compound solutions.
Q4: How can I set up a stability-indicating HPLC method to monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and separating it from its potential degradation products. Here is a general protocol to develop such a method, based on established methods for metoprolol analysis:
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection:
-
Mobile Phase Optimization:
-
Aqueous Phase: Begin with a buffer such as 0.05M sodium dihydrogen phosphate, with the pH adjusted to around 3.0 using phosphoric acid.[12] An acidic pH helps to ensure the secondary amine is protonated, leading to better peak shape.
-
Organic Phase: Use acetonitrile or methanol.[11]
-
Gradient Elution: A gradient elution is often necessary to separate the parent compound from its more polar (e.g., Metoprolol Acid) and potentially less polar degradation products. Start with a low percentage of the organic phase and gradually increase it.
-
Example Gradient:
-
0-5 min: 20% Acetonitrile
-
5-20 min: Ramp to 80% Acetonitrile
-
20-25 min: Hold at 80% Acetonitrile
-
25-30 min: Return to 20% Acetonitrile and equilibrate.
-
-
-
Detection:
-
Forced Degradation Study:
-
To validate that your method is stability-indicating, perform a forced degradation study. Subject solutions of this compound to the following stress conditions:
-
Analyze the stressed samples using your developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.
-
The following diagram illustrates the logical flow of developing a stability-indicating HPLC method:
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Stability of metoprolol tartrate injection 1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride injection and 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of metoprolol tartrate in 5% dextrose injection or 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ddtjournal.net [ddtjournal.net]
- 11. scispace.com [scispace.com]
- 12. jocpr.com [jocpr.com]
- 13. ijcrt.org [ijcrt.org]
Minimizing "Metoprolol Acid Ethyl Ester" formation during synthesis
A-Z Guide to Minimizing Metoprolol Acid Ethyl Ester Impurity
Welcome to the dedicated technical support center for drug development professionals engaged in the synthesis of Metoprolol. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address a critical challenge in ensuring the purity of your active pharmaceutical ingredient (API): the formation of the process-related impurity, "this compound."
Our approach is rooted in a deep understanding of the reaction mechanisms and process parameters that influence impurity profiles. We aim to empower you with the knowledge to not only identify and quantify this specific impurity but also to proactively minimize its formation, leading to a more robust and efficient synthesis process.
Understanding the Challenge: The Formation of this compound
This compound is a known process-related impurity in the synthesis of Metoprolol. Its presence, even in small amounts, can compromise the quality, safety, and efficacy of the final drug product, necessitating stringent control to meet regulatory requirements.
The formation of this impurity is intrinsically linked to the presence of ethanol and a carboxylic acid-containing precursor or intermediate during the synthesis process. While the primary synthesis route of Metoprol-ol does not inherently produce a carboxylic acid, such species can be introduced as impurities in starting materials or formed through side reactions.
The most probable mechanism for the formation of this compound is a Fischer-Speier esterification reaction. This acid-catalyzed reaction occurs between a carboxylic acid and an alcohol (in this case, ethanol, often used as a solvent) to form an ester.
Below is a proposed general mechanism for the formation of this impurity:
Caption: Proposed Fischer-Speier esterification mechanism for this compound formation.
Troubleshooting Guide: Minimizing this compound
This section provides a question-and-answer formatted guide to directly address issues you may encounter during your synthesis.
Question 1: We are observing a consistent peak corresponding to this compound in our HPLC analysis. What is the most likely cause?
Answer: The most probable cause is the presence of both a carboxylic acid-containing impurity in your starting materials and the use of ethanol as a reaction or crystallization solvent. The combination of these two factors, especially under acidic conditions or elevated temperatures, creates a favorable environment for esterification.
Actionable Steps:
-
Scrutinize Starting Material Purity:
-
Obtain and thoroughly review the Certificate of Analysis (CoA) for your key starting material, 4-(2-methoxyethyl)phenol. Look for any specified or unspecified impurities that may have a carboxylic acid functional group.
-
If possible, perform your own independent analysis of the starting material using a validated analytical method to confirm its purity profile.
-
-
Solvent Selection Review:
-
Evaluate the necessity of using ethanol in your process. While it is a common solvent, its role in the formation of this specific impurity is significant.
-
Consider alternative solvents that are less likely to participate in side reactions.
-
Question 2: How can we proactively control the formation of this compound?
Answer: Proactive control involves a multi-faceted approach focusing on raw material quality, process optimization, and careful selection of process parameters.
| Parameter | Recommendation | Rationale |
| Solvent Choice | If feasible, replace ethanol with a non-alcoholic solvent such as isopropanol, acetone, or toluene, particularly in steps where acidic conditions are present.[1] | Eliminates one of the key reactants required for the esterification reaction. |
| Temperature Control | Maintain the lowest effective temperature during reaction and crystallization steps where ethanol is present. | Esterification is a reversible reaction, and higher temperatures can favor the formation of the ester product. |
| pH Control | Avoid strongly acidic conditions when ethanol is present. If an acid catalyst is necessary, use the minimum effective amount and consider weaker acids. | The Fischer-Speier esterification is acid-catalyzed. Reducing the concentration of H+ will slow down the rate of ester formation. |
| Reaction Time | Minimize reaction and holding times in the presence of ethanol, especially at elevated temperatures. | Reduces the opportunity for the side reaction to occur. |
| Water Content | While generally aiming for anhydrous conditions in many organic reactions, the presence of a controlled amount of water can shift the equilibrium of the esterification reaction away from the ester product. However, this must be carefully balanced against the potential for other water-related side reactions. | Water is a product of the esterification reaction; its presence can inhibit the forward reaction according to Le Châtelier's principle. |
Question 3: What analytical methods are recommended for the detection and quantification of this compound?
Answer: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for the detection and quantification of impurities in pharmaceutical synthesis.[2][3][4][5][6]
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV at approximately 225 nm or 274 nm.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
Method Validation: It is crucial to validate your analytical method according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose. This includes demonstrating the method's ability to separate this compound from Metoprolol and other potential impurities.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general framework for an HPLC method capable of separating Metoprolol from its potential impurities, including this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a solution of 20 mM ammonium acetate in water and adjust the pH to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Metoprolol sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Frequently Asked Questions (FAQs)
Q1: Can this compound form during the final salt formation step? A1: Yes, if you are using ethanol as a solvent to crystallize the Metoprolol salt (e.g., succinate or tartrate) and there are residual carboxylic acid impurities present, the conditions may be favorable for esterification.
Q2: Are there any other common impurities we should be aware of in Metoprolol synthesis? A2: Yes, several other impurities are documented in pharmacopeias, including dimers, products of incomplete reaction, and degradation products. A comprehensive impurity profiling method should be able to separate all potential impurities.[7][8]
Q3: What are the regulatory limits for an impurity like this compound? A3: The limits for impurities are defined by regulatory bodies such as the ICH, USP, and EP. The specific threshold for reporting, identification, and qualification depends on the maximum daily dose of the drug. It is essential to consult the relevant guidelines for the most up-to-date requirements.
Q4: How can we confirm the identity of the peak we suspect is this compound? A4: The definitive way to confirm the identity of an impurity peak is to isolate it (e.g., by preparative HPLC) and characterize its structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Alternatively, you can synthesize the suspected impurity as a reference standard and compare its retention time and spectral data with the unknown peak in your sample.
Logical Troubleshooting Workflow
References
Technical Support Center: Analysis of Metoprolol Acid Ethyl Ester by Mass Spectrometry
Welcome to the technical support resource for the mass spectrometric analysis of Metoprolol Acid Ethyl Ester. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our approach is rooted in explaining the "why" behind experimental observations and solutions, ensuring you can confidently navigate the complexities of your analyses.
Introduction to the Analyte
This compound is a derivative of metoprolol, a widely used beta-blocker. In pharmaceutical analysis, it may be encountered as a related substance, impurity, or a metabolite. Accurate characterization of its fragmentation behavior in mass spectrometry is crucial for its identification and quantification. This guide will focus on electrospray ionization (ESI) in positive ion mode, a common technique for this class of compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mass spectrometric analysis of this compound.
Q1: What is the expected protonated molecule ([M+H]⁺) for this compound?
A1: The molecular formula for this compound is C₁₆H₂₅NO₄, which corresponds to a molecular weight of 295.37 g/mol .[1][2][3] Therefore, in positive ion mode ESI, you should be looking for the protonated molecule, [M+H]⁺, at an m/z of approximately 296.18 . Always consider the high-resolution mass for accurate identification.
Q2: I am not seeing the expected [M+H]⁺, but I see other ions at higher m/z values. What could they be?
A2: It is common in electrospray ionization to observe adduct formation, where the analyte molecule associates with ions present in the mobile phase or from contaminants.[4][5] For this compound, you might encounter:
-
Sodium Adduct ([M+Na]⁺): Expected at m/z 318.16.
-
Potassium Adduct ([M+K]⁺): Expected at m/z 334.14.
-
Ammonium Adduct ([M+NH₄]⁺): Expected at m/z 313.21, especially if ammonium salts are used in the mobile phase.[6]
Troubleshooting Tip: To confirm adducts, try to reduce the concentration of salts in your sample and mobile phase. If you suspect sodium or potassium adducts, ensure your glassware is thoroughly cleaned and use high-purity solvents.
Q3: What are the primary fragmentation pathways for this compound?
A3: The fragmentation of this compound is predicted to be similar to that of metoprolol and its acid metabolite.[7][8][9] The fragmentation will primarily occur along the isopropylamino-propanol side chain. The key fragmentation pathways are illustrated in the diagram below.
Predicted Fragmentation of this compound
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific experimental issues.
Guide 1: Poor or No Signal Intensity
Issue: You are not observing any peaks corresponding to your analyte, or the signal is very weak.
Possible Causes and Solutions:
-
Incorrect Instrument Settings:
-
Ionization Mode: Ensure you are in positive ion mode.
-
Tune and Calibration: Regularly tune and calibrate your mass spectrometer with a known standard to ensure it is performing optimally.[10]
-
Source Parameters: Optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.
-
-
Sample Preparation Issues:
-
Concentration: The sample may be too dilute. Try concentrating your sample. Conversely, a sample that is too concentrated can cause ion suppression.[10]
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent compatible with your mobile phase to prevent precipitation.
-
-
LC Method Problems:
-
Column Issues: A clogged or old column can lead to poor peak shape and low intensity.
-
Mobile Phase: Ensure the mobile phase is correctly prepared and contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation.
-
Guide 2: Inconsistent or Unexpected Fragmentation Patterns
Issue: The observed fragment ions in your MS/MS spectrum do not match the expected pattern, or the relative intensities are highly variable.
Possible Causes and Solutions:
-
Collision Energy Optimization:
-
The collision energy directly impacts the degree of fragmentation. If the energy is too low, you will primarily see the precursor ion. If it is too high, you will get extensive fragmentation into very small ions.
-
Protocol: Perform a collision energy ramping experiment. Infuse a standard solution of your analyte and acquire MS/MS spectra at varying collision energies (e.g., in 5 eV increments) to determine the optimal setting for your key fragment ions.
-
-
In-Source Fragmentation:
-
Fragmentation can sometimes occur in the ionization source before the ions enter the mass analyzer. This can be caused by high source temperatures or high capillary voltages.
-
Troubleshooting: Gradually reduce the source temperature and capillary voltage to see if the fragmentation pattern changes. In-source fragmentation will be evident if you see "fragment" ions in your full scan (MS1) spectrum.
-
-
Presence of Isomers or Impurities:
-
If your sample contains co-eluting isomers or impurities with the same precursor m/z, you will obtain a mixed fragmentation pattern.
-
Solution: Improve your chromatographic separation to resolve the different compounds. Ensure you are using a high-purity analytical standard for initial method development.
-
Guide 3: High Background Noise or Contamination
Issue: The baseline of your chromatogram is noisy, or you observe persistent background ions that interfere with your analysis.
Possible Causes and Solutions:
-
Solvent and Mobile Phase Contamination:
-
Use only LC-MS grade solvents and reagents.
-
Prepare fresh mobile phases daily.
-
-
System Contamination:
-
Carryover: If you are running samples of varying concentrations, you may experience carryover from a more concentrated sample to the next injection.
-
Protocol: Run several blank injections (mobile phase only) after a high-concentration sample to wash the system. Ensure your autosampler wash solution is effective.
-
-
System Cleaning: If contamination is persistent, you may need to clean the ion source, transfer capillary, and other components according to the manufacturer's guidelines.
-
-
Leaks:
-
Air leaks in the LC or MS system can introduce nitrogen and other background ions, increasing noise.[11]
-
Troubleshooting: Systematically check all fittings and connections for leaks using an appropriate leak detector.
-
Data Summary: Expected Ions for this compound
| Ion Type | Formula | Expected m/z | Notes |
| Precursor Ions | |||
| [M+H]⁺ | C₁₆H₂₆NO₄⁺ | 296.18 | Primary ion in positive ESI. |
| [M+Na]⁺ | C₁₆H₂₅NNaO₄⁺ | 318.16 | Common sodium adduct. |
| [M+K]⁺ | C₁₆H₂₅KNO₄⁺ | 334.14 | Possible potassium adduct. |
| Predicted Product Ions | |||
| [M+H - C₃H₆]⁺ | C₁₃H₂₀NO₄⁺ | 254.14 | Loss of propene from the isopropyl group. |
| [M+H - C₃H₉N]⁺ | C₁₃H₁₇O₄⁺ | 237.11 | Loss of isopropylamine. |
| [M+H - C₄H₈O₂]⁺ | C₁₂H₁₈NO₂⁺ | 208.13 | Cleavage of the ethyl acetate group. |
| [C₆H₁₄NO]⁺ | C₆H₁₄NO⁺ | 116.11 | Characteristic fragment of the isopropylaminopropanol side chain.[7][12] |
Experimental Workflow: Method Development for MS/MS Analysis
Caption: Workflow for developing an MS/MS method for this compound.
References
- 1. alentris.org [alentris.org]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metoprolol Acid | C14H21NO4 | CID 62936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Extraction Methods for Metoprolol Acid Ethyl Ester
Version: 1.0
I. Introduction & Analyte Deep Dive
Welcome to the technical support guide for the extraction of Metoprolol Acid Ethyl Ester. This document is designed for researchers, scientists, and drug development professionals who are working with this specific analyte. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own methods effectively.
This compound is a derivative of Metoprolol Acid, a primary metabolite of the widely used beta-blocker, Metoprolol. The presence of the ethyl ester group significantly alters the physicochemical properties of the molecule compared to its acidic parent, making it more lipophilic and less polar. This change is critical and must be the guiding principle for any extraction strategy.
Understanding the analyte's properties is the first step to a successful extraction. Let's compare the parent drug and its metabolites.
Physicochemical Properties Comparison
| Compound | Molecular Weight ( g/mol ) | LogP | pKa | Key Characteristics |
| Metoprolol | 267.36 | 1.9[1] | 9.67 (amine) | Basic, moderately lipophilic |
| Metoprolol Acid | 267.28 | ~1.2 (estimated) | ~4.8 (acid), 9.7 (amine) | Zwitterionic, more polar |
| This compound | 295.37[2][3] | 1.5[2] | ~9.7 (amine) | Basic, more lipophilic than Metoprolol Acid |
Note: The LogP of Metoprolol Acid is an estimate based on its structure. The key takeaway is the significant increase in lipophilicity upon esterification.
The esterification of the carboxylic acid group in Metoprolol Acid to form this compound removes the acidic proton. This means that at physiological pH, the molecule will be protonated at the secondary amine, carrying a positive charge, and will be significantly more non-polar than its zwitterionic precursor.[4] This has profound implications for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
II. Troubleshooting & Frequently Asked Questions (FAQs)
This section is structured to address common issues encountered during method development for the extraction of this compound.
FAQ 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Question: "I'm experiencing low recovery of this compound using a standard LLE protocol that works for the parent drug, Metoprolol. What's going wrong?"
Answer: This is a common issue and it almost always comes down to two factors: pH and solvent polarity .
-
Causality - The Role of pH: Metoprolol is a basic drug (pKa ~9.7) and is typically extracted from a basified aqueous sample into an organic solvent.[5] this compound also has a basic secondary amine with a similar pKa. To ensure it is in its neutral, non-ionized form for efficient partitioning into the organic phase, the pH of your aqueous sample (e.g., plasma, urine) must be adjusted to be at least 2 pH units above its pKa . A pH of 11.5-12 is recommended. If the pH is too low, the amine will be protonated (R-NH2+), making it more water-soluble and significantly reducing its extraction efficiency.
-
Causality - Solvent Selection: While Metoprolol can be extracted with moderately polar solvents like ethyl acetate, the increased lipophilicity of the ethyl ester derivative means you can, and should, use less polar solvents for better selectivity and potentially higher recovery.[4] Solvents like diethyl ether, or mixtures such as hexane:isoamyl alcohol (99:1 v/v) or dichloromethane, can be very effective.
Troubleshooting Steps for LLE:
-
Verify pH: Use a calibrated pH meter to check the pH of your aqueous sample after adding the basifying agent (e.g., 1M NaOH or ammonium hydroxide). Do not rely on theoretical calculations.
-
Solvent Screening: Test a panel of solvents with varying polarities. A good starting point is to compare ethyl acetate, diethyl ether, and a mixture like diethyl ether:dichloromethane (70:30, v/v).[4]
-
Emulsion Formation: If you encounter emulsions, especially with plasma samples, consider the following:
FAQ 2: Inconsistent Results with Solid-Phase Extraction (SPE)
Question: "My SPE recovery for this compound is highly variable between samples. How can I improve the robustness of my method?"
Answer: Variability in SPE often points to issues with sorbent interaction, which is governed by pH, wash steps, and elution solvent strength. For this compound, a reversed-phase (e.g., C18, HLB) or a mixed-mode cation exchange sorbent can be used.
-
Causality - Reversed-Phase SPE: In reversed-phase SPE, retention is based on hydrophobic interactions.[7]
-
Loading: The sample should be loaded under conditions where the analyte is retained. For our analyte, loading at a neutral or slightly basic pH (e.g., pH 7-8) will ensure the non-polar part of the molecule interacts strongly with the C18 stationary phase.
-
Washing: This is a critical step for removing interferences. A weak organic wash (e.g., 5-10% methanol in water) can remove polar impurities without eluting the analyte.[8]
-
Elution: Elution is achieved with a strong organic solvent like methanol or acetonitrile.
-
-
Causality - Mixed-Mode Cation Exchange SPE: This is often a more selective and robust approach.
-
Mechanism: The sorbent has both hydrophobic (e.g., C8) and ion-exchange (e.g., sulfonic acid) functional groups. This allows for a two-pronged retention mechanism.
-
Loading: The sample is loaded at an acidic pH (e.g., pH < 4). This ensures the secondary amine is protonated (positively charged) and binds to the negatively charged sulfonic acid groups on the sorbent.
-
Washing: A powerful feature of mixed-mode SPE is the ability to perform stringent washes. You can first wash with an acidic solution (e.g., 0.1M HCl) to remove basic and neutral interferences, followed by an organic solvent (e.g., methanol) to remove non-polar interferences.
-
Elution: The analyte is eluted by disrupting the ionic interaction. This is done using a small amount of a volatile base (e.g., 5% ammonium hydroxide) in a strong organic solvent (e.g., methanol or acetonitrile).
-
Troubleshooting Flowchart for SPE
Caption: Troubleshooting logic for SPE optimization.
III. Detailed Experimental Protocols
These protocols are intended as robust starting points. Always validate methods with your specific matrix and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is designed for high recovery and cleanliness, suitable for LC-MS/MS analysis.
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.
-
Add 50 µL of internal standard (e.g., a deuterated analog of this compound).
-
Add 50 µL of 1M NaOH to adjust the pH to ~12. Vortex briefly.
-
-
Extraction:
-
Add 1.5 mL of diethyl ether:dichloromethane (70:30, v/v).[4]
-
Cap the tube and mix by gentle inversion for 10 minutes on a rotator. Avoid vigorous vortexing to prevent emulsion formation.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.
-
-
Solvent Transfer & Evaporation:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) from Urine
This protocol provides a highly selective cleanup, ideal for removing matrix effects.
-
Sample Pre-treatment:
-
Thaw urine sample and centrifuge at 2000 x g for 5 minutes to pellet any particulates.
-
To 1 mL of supernatant, add 50 µL of internal standard.
-
Add 1 mL of 2% phosphoric acid to acidify the sample to pH ~2-3.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange cartridge (e.g., 30 mg / 1 mL).
-
Condition the cartridge sequentially with:
-
1 mL Methanol
-
1 mL Deionized Water
-
1 mL 2% Phosphoric Acid (equilibration)
-
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Wash Steps:
-
Wash 1: 1 mL of 0.1M HCl to remove basic/neutral interferences.
-
Wash 2: 1 mL of Methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove residual solvents.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile. Collect the eluate in a clean tube.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute in 100 µL of mobile phase for analysis.
-
Workflow Diagram for Mixed-Mode SPE
Caption: Step-by-step workflow for mixed-mode SPE.
IV. Derivatization Considerations
Question: "Is derivatization necessary for the analysis of this compound?"
Answer: It depends on your analytical instrumentation.
-
For LC-MS/MS: No, derivatization is not necessary. The molecule is readily ionizable by electrospray ionization (ESI) in positive mode due to the secondary amine. Direct analysis is the preferred, most straightforward approach.[9]
-
For GC-MS: Yes, derivatization is mandatory. The hydroxyl and secondary amine groups on the propanolamine side chain are polar and will lead to poor peak shape and thermal degradation in the GC inlet. Derivatization with an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) is required to cap these active hydrogens, increase volatility, and improve chromatographic performance.[4][5][10]
V. References
-
A Comparative Guide to the Extraction of Metoprolol and its Metabolites for Researchers. Benchchem. Available from: --INVALID-LINK--
-
Trace Extraction of Metoprolol from Plasma, Urine and EBC samples Using Modified Magnetic Nanoparticles Followed by. MACHINERY. Available from: --INVALID-LINK--
-
Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace. Available from: --INVALID-LINK--
-
This compound | C16H25NO4 | CID 14208881. PubChem. Available from: --INVALID-LINK--
-
(PDF) Determination of metoprolol in pure and pharmaceutical dosage forms by spectrofluorometry and high performance liquid chromatography. ResearchGate. Available from: --INVALID-LINK--
-
Extraction and simultaneous determination of metoprolol and α-hydroxy metoprolol in latent fingerprints by liquid chromatography tandem mass spectrometry. ResearchGate. Available from: --INVALID-LINK--
-
Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. MDPI. Available from: --INVALID-LINK--
-
Development and Validation of GC-MS Method for Determination of Metoprolol in Human Urine. Journal of Chromatographic Science | Oxford Academic. Available from: --INVALID-LINK--
-
SPE Method Development for Pharmaceutical Bioanalysis. Sigma-Aldrich. Available from: --INVALID-LINK--
-
Determination of metoprolol enantiomers in human plasma and saliva samples utilizing microextraction by packed sorbent and liquid chromatography - tandem mass spectrometry | Request PDF. ResearchGate. Available from: --INVALID-LINK--
-
Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent. Available from: --INVALID-LINK--
-
SPE Method Development. Thermo Fisher Scientific - US. Available from: --INVALID-LINK--
-
Synthesis of (S)-metoprolol ((S)-3) via a four step route including... ResearchGate. Available from: --INVALID-LINK--
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Available from: --INVALID-LINK--
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. Available from: --INVALID-LINK--
-
A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations. NIH. Available from: --INVALID-LINK--
-
CN103102281A - Synthesis method of metoprolol succinate. Google Patents. Available from: --INVALID-LINK--
-
Regular Article. Analytical and Bioanalytical Chemistry Research. Available from: --INVALID-LINK--
-
This compound. LGC Standards. Available from: --INVALID-LINK--
-
This compound. Venkatasai Life Sciences. Available from: --INVALID-LINK--
-
Gas chromatography-mass spectrometry method for determination of metoprolol in the patients with hypertension | Request PDF. ResearchGate. Available from: --INVALID-LINK--
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: --INVALID-LINK--_
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Available from: --INVALID-LINK--
-
Synthesis and Physicochemical Characterization of Metoprolol Prodrugs. IJPRS. Available from: --INVALID-LINK--
-
Metoprolol | C15H25NO3 | CID 4171. PubChem - NIH. Available from: --INVALID-LINK--
-
Physicochemical parameters* of metoprolol tartrate and prodrugs.. ResearchGate. Available from: --INVALID-LINK--
-
Enantioselective preparation of metoprolol and its major metabolites. PubMed. Available from: --INVALID-LINK--
-
Development and Validation of GC-MS Method for Determination of Metoprolol in Human Urine | Request PDF. ResearchGate. Available from: --INVALID-LINK--
-
This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis. Available from: --INVALID-LINK--
-
Troubleshooting: The Workup. Department of Chemistry : University of Rochester. Available from: --INVALID-LINK--
-
Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available from: --INVALID-LINK--
-
What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. Available from: --INVALID-LINK--
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: --INVALID-LINK--
References
- 1. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in the Chromatographic Analysis of Metoprolol Acid Ethyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Metoprolol Acid Ethyl Ester. As a basic compound, this analyte is prone to asymmetrical peak shapes, which can compromise resolution, accuracy, and precision. This document provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format to help you diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for this compound on my C18 column. What are the most likely causes?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2] The asymmetry, where the latter half of the peak is broader than the front half, typically indicates undesirable secondary interactions between the analyte and the stationary phase.[3][4]
The primary causes can be categorized as follows:
-
Chemical Interactions (Most Common):
-
Secondary Silanol Interactions: This is the most frequent cause.[5] Silica-based columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above approximately 3.5, these silanols become ionized (Si-O⁻), creating negatively charged sites.[6] this compound contains a secondary amine group which is basic (pKa of parent metoprolol is ~9.68) and will be protonated (positively charged) at lower to mid-pH ranges.[7] This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanols, functioning as a secondary retention mechanism that causes peak tailing.[2][8]
-
Trace Metal Contamination: Metal impurities (e.g., iron, aluminum) within the silica backbone of the column packing can act as chelation sites for analytes or increase the acidity of adjacent silanol groups, worsening the tailing effect.[3][8][9]
-
-
Methodological & Instrumental Factors:
-
Incorrect Mobile Phase pH: Operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and unionized forms, resulting in peak distortion.[10][11]
-
Insufficient Buffer Concentration: A low buffer concentration may not effectively control the on-column pH or mask the residual silanol sites, leading to inconsistent interactions and tailing.[12][13]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a specific type of "overload" tailing.[1][12]
-
Physical Column Issues: Degradation of the column, such as the creation of a void at the inlet or a partially blocked frit, can disrupt the flow path and cause peak distortion for all analytes.[1]
-
Extra-Column Volume: Excessive volume from long tubing, fittings, or a large detector cell can cause band broadening and tailing, especially for early-eluting peaks.[11][12]
-
Q2: How can I systematically troubleshoot and solve the peak tailing issue?
A logical, step-by-step approach is crucial. Start by addressing the most probable causes first—those related to mobile phase chemistry.
Below is a troubleshooting workflow. Only change one parameter at a time to definitively identify the source of the problem.
Caption: Systematic troubleshooting workflow for peak tailing.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH and Buffer
This is the most powerful tool for improving the peak shape of ionizable compounds.[14]
Q: What is the ideal mobile phase pH for this compound and why?
A: The ideal mobile phase pH is in the acidic range, typically between pH 2.5 and 3.5 .[2][8][12]
-
Mechanism of Action: this compound has a basic secondary amine. By lowering the pH to at least two units below the analyte's pKa (parent drug pKa ~9.68), you ensure the amine is fully and consistently protonated (positively charged).[5][7] More importantly, a low pH suppresses the ionization of the problematic surface silanol groups (Si-OH), keeping them in their neutral form.[2][6][8] This minimizes the strong ionic secondary interactions, leading to a more symmetrical peak based on the primary reversed-phase retention mechanism.[2]
Q: Which buffer should I use and at what concentration?
A: A buffer concentration of 20-50 mM is generally recommended for robust pH control and good peak shape.[13]
-
Buffer Selection: Phosphate and Formate buffers are excellent choices for the pH 2.5-3.5 range. For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred.
-
Impact of Concentration: Increasing the buffer concentration helps in two ways: it provides better pH stability and the buffer ions can compete with the analyte for interaction with any remaining active silanol sites, effectively "masking" them.[1][6] Be cautious not to exceed the solubility limit of the buffer when adding the organic modifier.[13]
| Parameter | Initial Condition (Tailing) | Recommended Condition (Symmetry) | Rationale |
| Mobile Phase pH | 5.0 - 7.0 | 2.5 - 3.5 | Suppresses silanol ionization, minimizing secondary interactions.[2][8] |
| Buffer | Water (no buffer) or low conc. | Phosphate or Formate | Provides stable pH control.[15] |
| Buffer Concentration | < 10 mM | 20 - 50 mM | Masks residual silanols and ensures robust pH control.[13] |
Experimental Protocol: Mobile Phase Optimization
-
Preparation of Aqueous Phase (Buffer):
-
Prepare a 50 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.
-
Adjust the pH to 2.8 using phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Analysis:
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard and evaluate the peak shape. Calculate the tailing factor (Tf); a value ≤ 1.2 is generally considered acceptable.[12]
-
Guide 2: Selecting the Right HPLC Column
If mobile phase optimization does not fully resolve the tailing, the column itself is the next area to investigate.
Q: My C18 column still gives tailing even at low pH. What should I do?
A: This suggests that the column has a high level of residual silanol activity or is not suitable for basic compounds. Consider these options:
-
Use a Modern, High-Purity, End-Capped Column: Older columns, especially those made with "Type A" silica, have higher metal content and more acidic silanols, leading to severe tailing.[3][8] Modern columns use high-purity "Type B" silica and feature advanced end-capping, where bulky chemical groups are bonded to the surface to shield the majority of residual silanols.[11][16]
-
Switch to a Polar-Embedded or Charged Surface Column:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain (C18). This polar group helps to shield the silanols from basic analytes and also makes the column more compatible with highly aqueous mobile phases.[9]
-
Charged Surface Hybrid (CSH) Columns: These columns incorporate a low level of positive charge on the surface, which helps to repel basic, protonated analytes from interacting with underlying silanols through ion-repulsion.
-
Caption: Interaction of a basic analyte with different column chemistries.
Guide 3: Addressing Instrumental and Other Factors
Q: The peak tailing appears suddenly or affects all peaks in my chromatogram. What should I check?
A: If all peaks are tailing, the issue is likely systemic rather than chemical.
-
Check for a Column Void: A void or channel at the column inlet is a common cause of broad, tailing peaks. This can be caused by pressure shocks or dissolution of the silica bed. Try reversing and flushing the column (if permitted by the manufacturer) or simply replace it. Using a guard column can help protect the analytical column.[1][12]
-
Inspect for System Leaks or Blockages: A partial blockage in the inlet frit can distort the flow path. Check system pressure for unusual fluctuations.
-
Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that all connections are made properly with no gaps.[11][12] This is especially critical for UHPLC systems.
Q: Could my sample be the problem?
A: Yes, two common sample-related issues can cause tailing:
-
Sample Overload: If the peak shape improves upon diluting the sample or reducing the injection volume, you are likely overloading the column.[1][12]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself or in a weaker solvent.[4][12]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromtech.com [chromtech.com]
- 12. uhplcs.com [uhplcs.com]
- 13. rjptonline.org [rjptonline.org]
- 14. acdlabs.com [acdlabs.com]
- 15. agilent.com [agilent.com]
- 16. chromanik.co.jp [chromanik.co.jp]
Technical Support Center: Enhancing Metoprolol Acid Ethyl Ester Detection
Welcome to the technical support center for the bioanalysis of metoprolol and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals aiming to enhance the detection sensitivity of Metoprolol Acid Ethyl Ester. Here, we synthesize field-proven insights with foundational scientific principles to address common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analytically relevant?
This compound is the ethyl ester derivative of Metoprolol Acid, a major metabolite of the widely used beta-blocker, metoprolol.[1] While the primary metabolites quantified in pharmacokinetic studies are typically α-hydroxymetoprolol and metoprolol acid (O-desmethylmetoprolol), the ethyl ester form may be used as an internal standard, a reference compound in synthetic procedures, or could potentially be formed in vitro during sample processing if ethanol is present.[2][3][4] Its accurate detection is crucial for maintaining the integrity of pharmacokinetic data and for impurity profiling.
Q2: What is the preferred analytical technique for detecting this compound at low concentrations?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard and preferred technique.[5] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the differentiation of the analyte from complex biological matrix components.[5][6] Furthermore, its exceptional sensitivity enables the quantification of analytes at picogram-per-milliliter (pg/mL) levels, which is often necessary for metabolite analysis.[5]
Q3: What are the primary challenges in achieving high-sensitivity detection in biological matrices?
The main obstacles to achieving low limits of quantification (LOQ) are:
-
Ion Suppression/Enhancement: This phenomenon, also known as the matrix effect, is a major concern in mass spectrometry.[7] Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the target analyte in the MS source, leading to reduced signal intensity and poor reproducibility.[8][9]
-
Low Analyte Concentration: Metabolites are often present at concentrations significantly lower than the parent drug, requiring highly sensitive analytical methods.[5]
-
Analyte Stability: Degradation of the analyte during sample collection, storage, or preparation can lead to inaccurate quantification.
Troubleshooting Guide: Enhancing Signal & Sensitivity
This section addresses specific experimental problems in a direct question-and-answer format, providing both the causative logic and actionable solutions.
Problem 1: My signal-to-noise ratio (S/N) is poor, and I cannot reach my target LOQ.
Root Cause Analysis: A low S/N ratio can stem from either a weak analyte signal or high background noise. A weak signal is often due to inefficient ionization or poor sample recovery, while high background noise can be caused by matrix interferences, solvent contamination, or electronic noise from the mass spectrometer.
Solutions:
-
Optimize MS Source Conditions: The efficiency of analyte ionization is critically dependent on the ion source parameters.
-
Rationale: In electrospray ionization (ESI), parameters like capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates control the desolvation and ionization processes. Each analyte has an optimal set of conditions.
-
Action: Perform a direct infusion of a pure standard of this compound into the mass spectrometer. Systematically adjust source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature) to maximize the signal intensity for the target MRM transition.[10]
-
-
Refine Mobile Phase Composition: The mobile phase directly influences both chromatographic retention and ionization efficiency.
-
Rationale: Higher organic content in the mobile phase at the point of elution generally promotes more efficient desolvation in the ESI source, leading to a better signal. Volatile additives like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) are essential for promoting analyte protonation or deprotonation.[11]
-
Action: Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise.[11] Experiment with small adjustments to the mobile phase pH using volatile modifiers (e.g., 0.1% formic acid) to ensure the analyte is in its most readily ionizable state.
-
-
Implement Advanced MS Techniques:
-
Rationale: Summing the signals from multiple MRM transitions for the same analyte can significantly boost the overall signal intensity without increasing the noise.[12]
-
Action: If your analyte produces multiple stable and specific product ions, set up multiple MRM channels. The "Sum of MRM" (SMRM) approach can enhance sensitivity, particularly for low-abundance analytes.[12]
-
Problem 2: I'm observing significant ion suppression and inconsistent results.
Root Cause Analysis: Ion suppression is the most common cause of poor accuracy and precision in bioanalysis.[7] It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing the analyte's signal.[9][13] This effect is often most pronounced when using simple sample preparation techniques like protein precipitation.[7]
Solutions:
-
Enhance Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the analyte from the interfering matrix components.
-
Rationale: If the analyte elutes at a different time than the bulk of the matrix components (especially phospholipids), the matrix effect will be minimized.
-
Action:
-
Increase Resolution: Switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm, as in UPLC/UHPLC systems). The increased peak capacity and narrower peaks can resolve the analyte from interferences.[14]
-
Optimize Gradient: Adjust the gradient slope to better separate the analyte from early-eluting salts and late-eluting phospholipids.
-
-
-
Improve Sample Preparation: A more rigorous sample cleanup is crucial for removing interfering substances before analysis.[8][13]
-
Rationale: While protein precipitation is fast, it leaves many matrix components in the sample.[7] Solid-Phase Extraction (SPE) is a highly selective technique that can effectively remove these interferences.[15]
-
Action: Develop a Solid-Phase Extraction (SPE) protocol. For an acidic analyte like Metoprolol Acid (and its ester), a mixed-mode or anion-exchange sorbent can provide excellent cleanup. See Protocol 1 for a detailed methodology.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: A SIL-IS (e.g., this compound-d5) is the gold standard for correcting matrix effects. It is chemically identical to the analyte and co-elutes, meaning it experiences the same degree of ion suppression. The ratio of the analyte to the SIL-IS remains constant, ensuring accurate quantification.
-
Action: Synthesize or procure a suitable SIL-IS. During sample preparation, spike all samples, standards, and QCs with the same concentration of the SIL-IS.
-
Caption: Troubleshooting workflow for low LC-MS/MS sensitivity.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
Objective: To selectively extract the analyte from plasma, removing proteins and phospholipids that cause ion suppression. This protocol uses a mixed-mode anion exchange sorbent.
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridge (e.g., Agilent Bond Elut Certify II)
-
SPE Vacuum Manifold
-
Human Plasma (K2EDTA)
-
Reagents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Deionized Water, Formic Acid, Ammonium Hydroxide
Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 500 µL of 2% formic acid in water.
-
Vortex for 15 seconds. This step lyses cells and ensures the acidic analyte is in its ionized state for retention on the anion-exchange sorbent.[16]
-
-
Cartridge Conditioning:
-
Place the SPE cartridge on the manifold.
-
Pass 1 mL of Methanol through the cartridge.
-
Pass 1 mL of Deionized Water through the cartridge. Do not allow the sorbent to dry. This step activates the C8 (reversed-phase) and anion-exchange functional groups.[15]
-
-
Sample Loading:
-
Load the entire 1 mL of the pre-treated sample onto the cartridge.
-
Apply gentle vacuum to pull the sample through at a slow, consistent rate (~1 mL/min).
-
-
Wash Steps:
-
Wash 1 (Polar Interference Removal): Add 1 mL of 5% Methanol in water. This removes highly polar interferences like salts.
-
Wash 2 (Non-polar Interference Removal): Add 1 mL of Acetonitrile. This wash helps remove non-polar, neutral compounds like phospholipids that are retained on the C8 part of the sorbent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Add 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the acidic analyte, disrupting its interaction with the anion-exchange sorbent, while the methanol elutes it from the C8 sorbent.[17]
-
Apply vacuum to collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Data Summary Tables
Table 1: Typical LC-MS/MS Parameters for Metoprolol & Major Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| Metoprolol | 268.1 | 116.1 | Positive | Parent Drug[18] |
| α-Hydroxymetoprolol | 284.1 | 116.1 | Positive | Major Metabolite[18] |
| Metoprolol Acid | 254.1 | 116.1 | Positive | Major Acidic Metabolite[18] |
| This compound | 296.2 | 116.1 | Positive | Target Analyte (Predicted) |
Note: The m/z values for this compound are predicted based on its chemical structure and may require experimental confirmation via infusion.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PP) | Fast, simple, inexpensive.[19] | High matrix effects, low recovery for some analytes, potential for analyte precipitation.[7] | Rapid screening, high-concentration samples. |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and proteins, high recovery.[10] | Labor-intensive, requires large solvent volumes, can be difficult to automate. | Cleaner extracts than PP, good for moderately polar to non-polar analytes. |
| Solid-Phase Extraction (SPE) | Highest selectivity, excellent removal of interferences, high concentration factor, easily automated.[15] | Higher cost per sample, requires method development.[17] | Achieving the lowest LOQ, removing problematic matrix effects.[8][16] |
References
- 1. Determination of metoprolol and two major metabolites in plasma and urine by column liquid chromatography and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 4. alentris.org [alentris.org]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. youtube.com [youtube.com]
- 10. eijppr.com [eijppr.com]
- 11. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 12. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. providiongroup.com [providiongroup.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Metoprolol Acid Ethyl Ester
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of patient safety and product efficacy. This guide provides an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for Metoprolol Acid Ethyl Ester, a key related substance of Metoprolol. We will explore the causality behind experimental choices, compare the HPLC method with viable alternatives, and provide the supporting data and protocols necessary for implementation in a research or quality control setting.
Metoprolol, a widely prescribed beta-blocker, is used to manage cardiovascular conditions such as hypertension and angina.[1][2][3] During its synthesis and storage, various impurities can arise, including this compound.[4][5][6][7] The accurate quantification of this and other impurities is critical to ensure the drug product remains within its specified safety limits. While various analytical techniques exist, Reverse-Phase HPLC (RP-HPLC) remains the gold standard for its high resolution, sensitivity, and robustness.
This guide is structured to provide a comprehensive understanding of the entire validation process, from method development considerations to a comparative analysis of alternative technologies.
The Cornerstone of Analysis: Developing a Robust HPLC Method
The development of a stability-indicating HPLC method is a meticulous process that requires a deep understanding of the analyte's chemical properties and the principles of chromatography. A stability-indicating method is one that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients.[8][9][10]
Analyte Characterization: this compound
This compound is an ester derivative of metoprolol.[4][5][6][7] Its structure, containing a chromophore, makes it suitable for UV detection, a common mode of detection in HPLC.[11] Understanding its polarity relative to the parent drug, Metoprolol, is crucial for selecting the appropriate stationary and mobile phases.
Chromatographic Conditions: A Rationale-Driven Approach
The following proposed HPLC method is adapted from established methods for Metoprolol and its related compounds, with modifications to ensure optimal separation of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides excellent retention and separation for moderately polar compounds like Metoprolol and its derivatives in a reverse-phase mode.[8][12] |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., pH 3.0) in a gradient elution | The combination of an organic modifier (acetonitrile) and an aqueous buffer allows for the fine-tuning of retention times. A gradient elution is often necessary to resolve closely eluting impurities and ensure a reasonable run time. The acidic pH helps to suppress the ionization of residual silanols on the stationary phase, leading to better peak shapes. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and chromatographic efficiency.[9] |
| Detection | UV at 222 nm or 274 nm | Metoprolol and its related compounds exhibit UV absorbance at these wavelengths, offering good sensitivity.[9][12] Diode-Array Detection (DAD) can be employed to assess peak purity.[10] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
The Validation Gauntlet: Proving Method Fitness for Purpose
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][13] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for this process.[14][15][16]
Caption: A typical workflow for HPLC method validation.
Specificity: The Art of Discrimination
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] For a stability-indicating method, this is paramount.
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of Metoprolol to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[8][10][17]
-
Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method.
-
Peak Purity Analysis: Employ a Diode-Array Detector (DAD) to assess the peak purity of Metoprolol and this compound in the presence of any degradation products. The method is specific if the peaks of interest are well-resolved from any other peaks.
Linearity and Range: A Proportional Response
Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[11][13]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning from the reporting limit to 120% of the specification limit for the impurity.[15]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.[18][19]
Accuracy: Closeness to the Truth
Accuracy is the closeness of the test results to the true value.[11][13] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare a placebo solution (containing all the formulation excipients except the active pharmaceutical ingredient).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.[20]
Precision: Consistency is Key
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][13]
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
The Relative Standard Deviation (%RSD) for the results should be not more than 2.0%.[13][19]
LOD and LOQ: The Limits of Detection
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Robustness: Resilience to Change
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]
Experimental Protocol: Introduce small variations in parameters such as:
-
Mobile phase composition (e.g., ±2%)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min) The system suitability parameters should remain within the acceptance criteria for each variation.
System Suitability: A Daily Health Check
Before each analytical run, a system suitability test is performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of replicate injections | ≤ 2.0% |
A Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the predominant technique for impurity profiling, it is essential to understand its performance in the context of other available methods.
Caption: A comparison of key features of HPLC, TLC, and HILIC-CAD.
Thin-Layer Chromatography (TLC)
Historically, TLC was used for impurity profiling of Metoprolol in some pharmacopeias.[21]
-
Advantages: TLC is a simple, low-cost, and rapid screening tool.
-
Disadvantages: It is generally a semi-quantitative technique with lower resolution and sensitivity compared to HPLC. For the accurate quantification of low-level impurities like this compound, TLC is not the preferred method.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variant of normal-phase chromatography that is well-suited for the separation of polar compounds.
-
Advantages: HILIC can be advantageous for separating highly polar impurities that are poorly retained in reverse-phase chromatography. When coupled with a Charged Aerosol Detector (CAD), it can detect compounds that lack a UV chromophore.[22]
-
Disadvantages: HILIC methods can sometimes be less robust and take longer to equilibrate compared to RP-HPLC methods. For an analyte like this compound, which is amenable to RP-HPLC and has a UV chromophore, the added complexity of HILIC-CAD may not be necessary.
Conclusion: The Right Tool for the Job
The validation of a stability-indicating HPLC method for this compound is a critical undertaking that ensures the quality and safety of Metoprolol drug products. The detailed validation process, guided by ICH principles, provides a high degree of assurance in the reliability of the analytical data. While alternative techniques like TLC and HILIC-CAD have their place in the analytical toolkit, RP-HPLC remains the superior choice for this application due to its unparalleled combination of resolution, sensitivity, and quantitative accuracy. The adoption of a well-validated HPLC method is an investment in data integrity and, ultimately, in patient well-being.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alentris.org [alentris.org]
- 6. allmpus.com [allmpus.com]
- 7. This compound | 29112-40-1 [chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. actascientific.com [actascientific.com]
- 12. ijptl.com [ijptl.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. scribd.com [scribd.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. tsijournals.com [tsijournals.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. ajpaonline.com [ajpaonline.com]
- 20. ijbpas.com [ijbpas.com]
- 21. agilent.com [agilent.com]
- 22. analysis.rs [analysis.rs]
A Comparative Guide to Metoprolol Acid Ethyl Ester and Metoprolol Acid Methyl Ester for Researchers and Drug Development Professionals
In the landscape of pharmaceutical analysis and development, a thorough understanding of active pharmaceutical ingredient (API) related compounds is paramount. Metoprolol, a widely prescribed beta-blocker, is no exception. Its synthesis, metabolism, and degradation can yield a variety of related substances, including the titular "Metoprolol Acid Ethyl Ester" and "Metoprolol Acid Methyl Ester." This guide provides an in-depth, objective comparison of these two compounds, offering the technical insights and experimental frameworks necessary for their synthesis, characterization, and analysis.
Introduction: Contextualizing the Esters
Metoprolol Acid is a known urinary metabolite of Metoprolol, generally considered to be pharmacologically inactive.[1] Its corresponding methyl and ethyl esters are not typically therapeutic agents themselves but are critical reference standards for several reasons:
-
Impurity Profiling: They can arise as process-related impurities during the synthesis of Metoprolol or as degradation products in the final drug product. Regulatory bodies require stringent monitoring and control of such impurities.[2]
-
Metabolic Studies: As derivatives of a known metabolite, they may be synthesized for use in further metabolic or toxicological investigations.
-
Forced Degradation Studies: These esters are valuable in forced degradation studies to understand the stability of Metoprolol under various stress conditions (e.g., acidic, basic, oxidative).[3]
This guide will delve into the practical aspects of working with these two molecules, from their synthesis to their analytical differentiation, providing a framework for researchers to make informed decisions in their experimental designs.
Chemical and Physical Properties: A Head-to-Head Comparison
The fundamental difference between Metoprolol Acid Methyl Ester and this compound lies in the ester functional group, which influences their physicochemical properties. Below is a summary of their key characteristics, compiled from available data.
| Property | Metoprolol Acid Methyl Ester | This compound | Rationale for Expected Differences |
| Molecular Formula | C15H23NO4[4][5][6] | C16H25NO4 | The ethyl ester has an additional methylene group (-CH2-) in the ester alkyl chain. |
| Molecular Weight | 281.35 g/mol [4][5] | 295.37 g/mol | The addition of the -CH2- group increases the molecular weight by approximately 14.02 g/mol . |
| CAS Number | 29121-23-1 (free base)[2][4][5][6] | 29112-40-1[2] | Unique identifiers assigned to each distinct chemical substance. |
| IUPAC Name | methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate[7] | ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | Systematic names reflecting the chemical structure. |
| Predicted Solubility | Expected to be slightly more soluble in polar solvents. | Expected to be slightly less soluble in polar solvents. | The shorter alkyl chain in the methyl ester results in a slightly less lipophilic character compared to the ethyl ester. This generally translates to higher solubility in aqueous or polar organic solvents. |
| Predicted Boiling Point | Expected to be slightly lower. | Expected to be slightly higher. | The higher molecular weight and larger size of the ethyl ester lead to stronger van der Waals forces, requiring more energy to transition to the gaseous phase. |
| Predicted Stability | Potentially less stable to hydrolysis. | Potentially more stable to hydrolysis. | While both are susceptible to hydrolysis, the ethyl group may offer slightly more steric hindrance to the ester carbonyl, potentially slowing the rate of hydrolysis compared to the methyl ester under identical conditions. Comparative studies on biodiesel esters suggest ethyl esters can have higher oxidative stability.[8][9] |
Synthesis and Purification: A Practical Workflow
While these esters are commercially available as reference standards, in-house synthesis may be required for specific research applications, such as isotopic labeling. The most direct synthetic route is the esterification of Metoprolol Acid.
Conceptual Synthesis Pathway
The synthesis can be conceptualized as a two-step process starting from a readily available precursor, methyl or ethyl 4-hydroxyphenylacetate.
Caption: General synthesis pathway for Metoprolol Acid Esters.
Detailed Experimental Protocol: Fischer Esterification of Metoprolol Acid
This protocol outlines a general procedure for the synthesis of both esters via Fischer esterification of Metoprolol Acid, which can be obtained from the hydrolysis of Metoprolol.
Materials:
-
Metoprolol Acid
-
Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Metoprolol Acid (1.0 eq) in an excess of the corresponding alcohol (methanol or ethanol, ~20-50 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time will vary but is typically several hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess alcohol using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude ester can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Neutralization and Washing: The sodium bicarbonate wash removes the acid catalyst and any unreacted Metoprolol Acid. The brine wash helps to remove any remaining water from the organic layer.
-
Purification: Column chromatography is a standard and effective method for separating the desired ester from any remaining starting material or by-products.
Analytical Characterization: A Comparative Workflow
A robust analytical method is essential to distinguish and quantify this compound and Metoprolol Acid Methyl Ester, especially when they are present as impurities in a drug substance.
Proposed Analytical Workflow
Caption: Proposed analytical workflow for the characterization of Metoprolol Acid Esters.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method with UV detection is the workhorse for analyzing these compounds.
Expected Chromatographic Behavior:
Due to its slightly greater lipophilicity, This compound is expected to have a longer retention time than Metoprolol Acid Methyl Ester on a standard C18 column under typical reversed-phase conditions (e.g., using a mobile phase of acetonitrile and water/buffer). This difference in retention time is the primary means of separation and quantification.
Protocol for Method Development:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water or a phosphate buffer). A typical starting point would be a 60:40 v/v mixture of methanol and 0.1% orthophosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 222 nm or 270 nm, where the phenyl ether chromophore of Metoprolol and its derivatives absorb.[10][11]
-
Column Temperature: 30°C.
This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][12]
Mass Spectrometry (MS)
LC-MS/MS is invaluable for confirming the identity of these esters, especially at low levels.
Expected Fragmentation Patterns:
In positive ion electrospray ionization (ESI+), both molecules will readily protonate to form [M+H]⁺ ions. The fragmentation patterns in MS/MS will be similar, with key differences arising from the ester group.
-
Common Fragments: Expect to see fragments corresponding to the cleavage of the side chain, similar to Metoprolol itself. A characteristic fragment at m/z 116, corresponding to the isopropylamine side chain, is likely.
-
Differentiating Fragments:
-
Metoprolol Acid Methyl Ester ([M+H]⁺ ≈ 282.2): A neutral loss of methanol (CH₃OH, 32 Da) from the precursor ion is a probable fragmentation pathway.
-
This compound ([M+H]⁺ ≈ 296.2): A neutral loss of ethanol (C₂H₅OH, 46 Da) from the precursor ion would be a key diagnostic fragment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation.
Expected Spectral Differences:
-
¹H NMR:
-
Metoprolol Acid Methyl Ester: A singlet at approximately 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).
-
This compound: A quartet at approximately 4.2 ppm (2H, -OCH₂CH₃) and a triplet at approximately 1.3 ppm (3H, -OCH₂CH₃).
-
-
¹³C NMR:
-
Metoprolol Acid Methyl Ester: A signal for the methyl carbon at approximately 52 ppm.
-
This compound: Signals for the ethyl carbons at approximately 61 ppm (-OCH₂) and 14 ppm (-CH₃).
-
The remaining signals for the aromatic and side-chain protons and carbons will be very similar for both compounds.[13][14][15][16][17]
Conclusion and Future Perspectives
This compound and Metoprolol Acid Methyl Ester are important related substances in the quality control and development of Metoprolol. While structurally very similar, their small difference—a single methylene group—imparts subtle but measurable variations in their physicochemical and analytical properties. The ethyl ester is expected to be more lipophilic and have a longer retention time in RP-HPLC, while the methyl ester may be slightly more susceptible to hydrolysis.
The experimental frameworks provided in this guide offer a robust starting point for researchers to synthesize, purify, and analyze these compounds. Future work could involve direct comparative studies on their stability under various stress conditions and a more in-depth investigation into their potential, albeit likely low, biological activity. Such data would further enhance our understanding of the complete impurity profile of Metoprolol, contributing to the development of safer and more effective medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metoprolol Acid Methyl Ester : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. simzel.com [simzel.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. Metoprolol Acid Methyl Ester Hydrochloride | C15H24ClNO4 | CID 12941057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajpaonline.com [ajpaonline.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Metoprolol tartrate(56392-17-7) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Spectral data analyses and structure elucidation of metoprolol tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001932) [hmdb.ca]
A Comparative Analysis of Metoprolol Esters: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of metoprolol esters, designed for researchers, scientists, and drug development professionals. We will delve into the rationale for ester prodrug development, compare key physicochemical and pharmacokinetic parameters, and provide robust experimental protocols to support further research and development in this area.
Introduction: Metoprolol and the Rationale for Prodrug Development
Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1][2] Its primary mechanism of action involves competitively blocking β-1 receptors in the heart, which leads to a decrease in heart rate, cardiac output, and blood pressure.[1][2]
Pharmacokinetic Limitations of Metoprolol
Despite its therapeutic success, the clinical efficacy of metoprolol is hampered by significant pharmacokinetic challenges. After oral administration, metoprolol is well-absorbed but undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[3][4] This results in a relatively low oral bioavailability of about 50%.[3] This high first-pass effect necessitates higher doses, which can lead to variability in patient response and potential side effects.[3][5] The development of prodrugs, particularly esters, represents a key strategy to overcome these limitations.[5][6] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[7] For metoprolol, esterification aims to increase lipophilicity, which can enhance absorption and potentially bypass some degree of first-pass metabolism, thereby improving bioavailability.[5][8]
The Metoprolol Ester Landscape: A Comparative Overview
The term "metoprolol esters" in clinical and research contexts can refer to two distinct categories: the commonly used salt forms (succinate and tartrate) which influence the drug's release profile, and true ester prodrugs synthesized to modify the molecule's fundamental properties.
Metoprolol Salts: A Tale of Two Release Profiles
Metoprolol is most commonly available in two salt forms: metoprolol tartrate and metoprolol succinate.[6] These are not prodrugs but different salt formulations that dictate the drug's release kinetics.[9][10]
-
Metoprolol Tartrate (Immediate-Release): This formulation is designed for rapid absorption and action.[11][12] Consequently, it has a shorter half-life and typically requires multiple daily doses (usually twice a day) to maintain therapeutic blood levels.[11][12] It is FDA-approved for treating high blood pressure, angina, and for use in the early phase of a heart attack to prevent another one.[6][12]
-
Metoprolol Succinate (Extended-Release): This formulation uses an extended-release mechanism to provide a slower, more consistent release of metoprolol over a 24-hour period.[11][12] This allows for convenient once-daily dosing, which can improve patient adherence.[13] The more stable plasma concentrations provided by the succinate form are associated with a better safety profile and are preferred for the treatment of chronic heart failure.[9][13]
The primary distinction lies in their pharmacokinetic profiles, which directly impacts their dosing frequency and approved clinical indications. They are not interchangeable.[10][11]
Synthesized Ester Prodrugs: Enhancing Lipophilicity
To address the core issue of first-pass metabolism, researchers have synthesized various ester prodrugs of metoprolol. By masking the hydrophilic hydroxyl group of the metoprolol molecule with a lipophilic ester moiety, these prodrugs are designed to improve absorption and bioavailability.[5] Examples include metoprolol acetyl ester, as well as esters derived from other organic acids.[5] These prodrugs are designed to be stable in the gastrointestinal tract and then hydrolyzed by esterase enzymes in the body to release the active metoprolol.[5]
Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
The success of a metoprolol ester prodrug strategy hinges on a careful balance of physicochemical and pharmacokinetic properties.
Lipophilicity and Solubility
A primary goal of esterification is to increase lipophilicity, which is quantified by the partition coefficient (Log P). A higher Log P value indicates greater lipid solubility.
-
Rationale: Increased lipophilicity can enhance the drug's ability to cross biological membranes, potentially leading to improved absorption.[8][14] Studies have shown that ester prodrugs of metoprolol exhibit significantly higher lipophilicity compared to the parent drug.[5] For instance, the synthesis of metoprolol acetyl ester, acetamide, and benzamide prodrugs resulted in molecules that were more lipophilic than metoprolol succinate.[5]
Table 1: Comparative Physicochemical Properties of Metoprolol and its Prodrugs
| Compound | Log P (Octanol/Water) | Aqueous Solubility | Key Finding | Reference |
|---|---|---|---|---|
| Metoprolol Succinate | Low (Moderately Lipophilic) | High | Parent drug with moderate lipid solubility. | [3][5] |
| Metoprolol Acetyl Ester | Higher than parent drug | Lower | Esterification significantly increases lipophilicity. | [5] |
| Metoprolol Acetamide | Higher than parent drug | Lower | Amide prodrugs also demonstrate increased lipophilicity. | [5] |
| Metoprolol Benzamide | Higher than parent drug | Lower | Aromatic substitution further enhances lipophilic character. |[5] |
In Vitro Hydrolysis and Stability
For a prodrug to be effective, it must be chemically stable enough to reach its target site but also labile enough to be converted to the active drug by endogenous enzymes.
-
Causality: The rate of hydrolysis is critical. If hydrolysis is too rapid, the prodrug may convert prematurely in the gut, negating the benefits of increased lipophilicity. If it's too slow, therapeutic concentrations of active metoprolol may not be achieved. Hydrolysis rates are typically studied in vitro using simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8-7.4), and human plasma to predict in vivo behavior.[15] One study found that both ester and amide prodrugs of metoprolol were more stable at an acidic pH of 1.2 compared to a neutral pH of 7.4.[5]
The general workflow for evaluating metoprolol ester prodrugs is illustrated below.
Caption: Experimental workflow for metoprolol ester prodrug evaluation.
Pharmacokinetic Profile & Bioavailability
The ultimate goal of creating metoprolol esters is to improve the pharmacokinetic profile, leading to enhanced bioavailability and more consistent therapeutic effects.
-
Mechanism: By increasing lipophilicity, ester prodrugs are absorbed more efficiently and may be less susceptible to first-pass metabolism by CYP2D6.[4] Upon absorption into the bloodstream, esterases cleave the ester bond, releasing active metoprolol. This metabolic pathway is depicted in the diagram below.
Caption: Metabolic activation pathway of a metoprolol ester prodrug.
Pharmacodynamic Considerations: Cardiac Selectivity
Metoprolol is a β1-selective blocker, which is a key advantage as it minimizes side effects related to β2-receptor blockade (e.g., bronchoconstriction).[2][10] An important consideration for any prodrug is whether the modification or the release kinetics affect this selectivity.
-
Insight: The extended-release formulation of metoprolol succinate is considered to have better cardioselectivity because it avoids high peak plasma concentrations.[13][16] At higher doses, metoprolol's β1-selectivity can diminish.[13][17] Therefore, a successful ester prodrug strategy should ideally mimic the smooth pharmacokinetic profile of metoprolol succinate to maintain optimal β1-selectivity.
Key Experimental Protocols
The following protocols are foundational for the synthesis and evaluation of novel metoprolol esters.
Protocol: Synthesis and Characterization of Metoprolol Esters
This protocol describes a general method for synthesizing a metoprolol ester, such as metoprolol acetate.
Objective: To covalently attach an acyl group to the secondary hydroxyl group of metoprolol.
Materials:
-
Metoprolol
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Acylating agent (e.g., Acetyl chloride, Acetic anhydride)
-
Base (e.g., Triethylamine, Pyridine)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Dissolution: Dissolve metoprolol in an appropriate volume of anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add the base to the solution and stir. The base acts as a scavenger for the acidic byproduct of the reaction.
-
Acylation: Cool the mixture in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[18]
-
Workup: Once the reaction is complete, quench it by adding water or a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized ester using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[18]
Protocol: Quantification of Metoprolol and its Esters (LC-MS/MS)
This protocol outlines a validated method for the simultaneous quantification of a metoprolol ester and metoprolol in plasma samples.
Objective: To develop a sensitive and specific method for pharmacokinetic analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS).[19]
-
Analytical column (e.g., C18 column).
Procedure:
-
Sample Preparation:
-
Spike plasma samples (unknowns, calibration standards, and quality controls) with an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or inject directly. Reconstitute if necessary.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.[19]
-
Flow Rate: Set an appropriate flow rate (e.g., 0.5 mL/min).
-
Column Temperature: Maintain a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Optimize parent and product ion transitions for metoprolol, the ester prodrug, and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Method Validation (ICH Guidelines):
Protocol: In Vitro Hydrolysis Assay
Objective: To determine the rate of conversion of the metoprolol ester to active metoprolol in simulated biological fluids.
Materials:
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
-
Human plasma (or a source of esterase enzymes)
-
Metoprolol ester stock solution
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Validated analytical method (e.g., LC-MS/MS)
Procedure:
-
Incubation: Pre-warm the test media (SGF, SIF, plasma) to 37°C.
-
Initiation: Add a small volume of the metoprolol ester stock solution to the test media to achieve the desired starting concentration.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the samples using the validated LC-MS/MS method to determine the concentrations of the remaining ester prodrug and the formed metoprolol.
-
Data Analysis: Plot the concentration of the ester prodrug versus time. Determine the half-life (t½) of hydrolysis from the slope of the line in a first-order decay plot.[15]
Conclusion and Future Perspectives
The development of metoprolol esters presents a viable strategy to overcome the pharmacokinetic limitations of the parent drug, primarily its extensive first-pass metabolism. While salt forms like metoprolol succinate have successfully improved clinical utility through extended-release formulations, true ester prodrugs offer the potential for fundamentally enhancing bioavailability. The comparative analysis shows that increasing lipophilicity through esterification is a proven concept.
Future research should focus on optimizing the ester promoiety to achieve a delicate balance between chemical stability and enzymatic lability. The ideal metoprolol ester would exhibit sufficient stability in the GI tract, enhanced absorption, and a controlled rate of hydrolysis in circulation to release active metoprolol, mimicking the favorable, consistent plasma concentrations of the extended-release succinate formulation. Such advancements could lead to lower effective doses, reduced inter-patient variability, and an improved safety profile for this cornerstone cardiovascular medication.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Physicochemical Characterization of Metoprolol Prodrugs - IJPRS [ijprs.com]
- 6. Metoprolol tartrate vs. succinate: Differences in uses and effects [medicalnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. buzzrx.com [buzzrx.com]
- 10. drugs.com [drugs.com]
- 11. goodrx.com [goodrx.com]
- 12. Metoprolol Tartrate vs. Succinate [verywellhealth.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. akademiamedycyny.pl [akademiamedycyny.pl]
- 17. researchgate.net [researchgate.net]
- 18. rjptonline.org [rjptonline.org]
- 19. ijpscr.info [ijpscr.info]
- 20. ijpsr.info [ijpsr.info]
- 21. rjptonline.org [rjptonline.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Metoprolol Acid Ethyl Ester
This guide provides an in-depth comparison of analytical methodologies for the quantification of Metoprolol Acid Ethyl Ester, a key related substance of the beta-blocker Metoprolol. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. The choice of analytical technique—be it High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), or Gas Chromatography-Mass Spectrometry (GC-MS)—carries significant implications for sensitivity, selectivity, and regulatory compliance. This document moves beyond a simple listing of protocols to explore the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and international regulatory standards.
The Analytical Imperative: Why Focus on this compound?
Metoprolol is a widely prescribed cardioselective beta-1 adrenergic blocker used to manage cardiovascular diseases.[1] this compound (C₁₆H₂₅NO₄, M.W. 295.37 g/mol ) is a potential impurity and metabolite.[2][3][4] Its accurate quantification is critical for several reasons:
-
Impurity Profiling: In drug substance and product manufacturing, controlling impurities is a regulatory mandate to ensure patient safety.
-
Stability Studies: Monitoring its formation under stress conditions is essential for establishing the degradation pathways and shelf-life of Metoprolol products.[5]
-
Metabolite Identification: In pharmacokinetic studies, understanding the metabolic fate of a drug is fundamental.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7] This guide provides the framework for selecting and cross-validating the optimal method for your specific application, aligning with the harmonized standards of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]
The Methodological Arsenal: A Comparative Overview
The choice of an analytical technique is a function of the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. For this compound, three primary chromatographic techniques stand out.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse in quality control (QC) laboratories, HPLC-UV is robust, reliable, and cost-effective. It is excellently suited for quantifying analytes in bulk drug substances and finished pharmaceutical products where concentrations are relatively high.[10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its exceptional sensitivity and selectivity. It is the method of choice for measuring trace levels of drugs and their metabolites in complex biological matrices like plasma or urine.[12][13][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For polar molecules like Metoprolol and its derivatives, a chemical derivatization step is often required to increase volatility, which adds a layer of complexity to the sample preparation.[16][17][18][19]
The following diagram illustrates the decision-making logic for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
Method Deep Dive & Cross-Validation Protocols
Cross-validation is essential when data from different analytical methods or laboratories will be compared or combined.[20][21][22] It serves to demonstrate that the different methods provide comparable data. The process typically involves analyzing the same set of quality control (QC) samples with each method and comparing the results.
HPLC-UV Method
Causality & Expertise: This method is ideal for assay and impurity quantification in drug products. Its strength lies in its simplicity and ruggedness. The choice of a C18 column is based on the non-polar nature of the stationary phase, which effectively retains the moderately polar this compound via reversed-phase chromatography. The mobile phase, a buffered acetonitrile/water mixture, allows for precise control over the elution strength to achieve optimal separation from Metoprolol and other related substances.
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution (e.g., 0.5-25 µg/mL).
-
Sample Preparation (Tablets): Weigh and grind 20 tablets. Transfer a portion of the powder equivalent to one tablet's strength into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
LC-MS/MS Method
Causality & Expertise: For bioanalytical applications, LC-MS/MS is unparalleled. Its ability to selectively monitor specific mass-to-charge (m/z) transitions (Selected Reaction Monitoring - SRM) allows for the quantification of the analyte even in the presence of overwhelming matrix components.[12] A simple protein precipitation is often sufficient for sample cleanup, making it a high-throughput technique. The use of an isotopically labeled internal standard (IS) is non-negotiable; it co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement, ensuring the highest degree of accuracy.
Experimental Protocol:
-
Standard Preparation: Prepare stock solutions of the analyte and a stable isotope-labeled internal standard (e.g., Metoprolol-d7) in methanol. Spike blank plasma with working standards to create a calibration curve (e.g., 0.05-500 ng/mL).
-
Sample Preparation (Plasma): To 100 µL of plasma, add the internal standard solution. Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge.[12] Transfer the supernatant for injection.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
SRM Transitions: Monitor a specific precursor-to-product ion transition for both the analyte and the internal standard (e.g., for Metoprolol, m/z 268.1 → 130.96).[13]
-
GC-MS Method
Causality & Expertise: GC-MS is a viable alternative, particularly when high-resolution separation is needed. However, the hydroxyl and secondary amine groups on the Metoprolol structure make it polar and non-volatile. Therefore, derivatization is necessary. Silylation (e.g., with MSTFA) or acylation (e.g., with PFPA) replaces the active hydrogens with non-polar groups, making the molecule suitable for GC analysis.[16][19] This adds a step but can yield very low detection limits.
Experimental Protocol:
-
Standard Preparation: Prepare standards in a suitable organic solvent like ethyl acetate.
-
Sample Preparation (Urine/Plasma): Perform a liquid-liquid extraction. Adjust sample pH to basic and extract with a mixture of ethyl acetate and diethyl ether.[17][18]
-
Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to complete the reaction.[19]
-
GC-MS Conditions:
-
Column: HP-ULTRA-1 crosslinked 100% methyl siloxane capillary column (e.g., 12 m x 0.2 mm i.d.).[16]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 290°C) to elute the derivatized analyte.[16]
-
MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) of characteristic fragments.
-
The general workflow for these analytical methods is depicted below.
Caption: Generalized analytical workflow diagram.
Performance Data & Comparative Summary
A successful cross-validation requires that the chosen methods meet predefined acceptance criteria for key validation parameters as outlined by ICH Q2(R1) guidelines.[6][8] These include specificity, linearity, accuracy, precision, and sensitivity.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Rationale / Causality |
| Specificity | Good; potential interference from co-eluting impurities. | Excellent; based on specific mass transitions (SRM). | Very Good; separation plus specific mass fragments. | MS detection provides a higher degree of certainty in analyte identification compared to UV. |
| LOD / LOQ | ~5-10 ng/mL | ~0.05-1 ng/mL[12][15] | ~5 ng/mL[17][18] | LC-MS/MS is inherently more sensitive, making it suitable for trace-level quantification in biofluids. |
| Linearity Range | ~0.5-100 µg/mL[10] | ~0.05-500 ng/mL[12] | ~15-500 ng/mL[17][18] | Each method demonstrates linearity over a range suitable for its intended application (high concentration for QC, low for bioanalysis). |
| Precision (%RSD) | < 2% | < 15% | < 10%[17][18] | The acceptance criteria for bioanalytical methods (<15%) are wider than for product QC (<2%) to account for matrix complexity. |
| Accuracy (% Recovery) | 98-102% | 85-115% | 90-110%[17][18] | All methods must demonstrate closeness to the true value, with wider acceptance for bioanalytical methods. |
| Sample Prep | Simple (Dilute & Shoot) | Moderate (Protein Precipitation) | Complex (LLE + Derivatization) | The need for derivatization in GC-MS makes it the most labor-intensive and a potential source of error. |
| Best Application | QC, Assay, Impurity Profiling | Bioanalysis, Pharmacokinetics | Specialized Bioanalysis | The choice is driven by the required sensitivity and the nature of the sample matrix. |
Conclusion: A Synthesis of Expertise
The selection and cross-validation of analytical methods for this compound are not a one-size-fits-all exercise. This guide has demonstrated that the optimal choice is dictated by the analytical objective.
-
For routine quality control of bulk drug and finished products, HPLC-UV offers a validated, robust, and cost-effective solution. Its performance is more than adequate for the concentration levels typically encountered in these matrices.
-
For the determination of the analyte in biological fluids for pharmacokinetic or toxicokinetic studies, LC-MS/MS is the unequivocal method of choice. Its superior sensitivity and selectivity are essential for accurate quantification at trace levels in complex matrices.
-
GC-MS remains a powerful, albeit more complex, alternative. It should be considered when LC-MS/MS is unavailable or when its specific separation capabilities are required to resolve a particularly challenging interference.
Ultimately, a robust cross-validation study, grounded in the principles of ICH and FDA guidelines, is the final arbiter.[5][6][8] By demonstrating data concordance between methods, we build a foundation of trustworthiness and scientific integrity, ensuring that the data generated is reliable, reproducible, and fit for its purpose in the development of safe and effective medicines.
References
- 1. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H25NO4 | CID 14208881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 29112-40-1 [chemicalbook.com]
- 4. saitraders.co.in [saitraders.co.in]
- 5. scribd.com [scribd.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. scispace.com [scispace.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Reliable and easy-to-use LC-MS/MS-method for simultaneous determination of the antihypertensives metoprolol, amlodipine, canrenone and hydrochlorothiazide in patients with therapy-refractory arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. eijppr.com [eijppr.com]
- 15. researchgate.net [researchgate.net]
- 16. faa.gov [faa.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gas chromatography-mass spectrometry method for determination of metoprolol in the patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. capa.org.tw [capa.org.tw]
- 22. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 23. ijpsr.info [ijpsr.info]
Mastering Impurity Qualification: A Comparative Guide to the Metoprolol Acid Ethyl Ester Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous qualification of impurity standards is not merely a regulatory hurdle, but a cornerstone of patient safety and product efficacy. This guide provides a senior application scientist's perspective on the qualification of the "Metoprolol Acid Ethyl Ester" impurity standard. We will delve into the technical nuances of analytical method comparison, provide actionable experimental protocols, and explain the scientific rationale behind the qualification process, moving beyond rote procedural lists to offer field-proven insights.
The Significance of this compound: An Impurity Spotlight
Metoprolol, a widely prescribed beta-blocker, is a cornerstone in the management of cardiovascular diseases.[1] During its synthesis or as a degradation product, various impurities can arise. This compound is one such process-related impurity that requires careful monitoring and control. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and qualification of impurities in new drug substances, setting thresholds that trigger the need for characterization and safety assessment.[2][3] The qualification of a reference standard for this impurity is paramount for the accurate quantification and control of its levels in the final drug substance.
Origin and Chemical Profile
This compound, chemically known as ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate, can emerge from the esterification of a related acid impurity or from unreacted starting materials in the synthesis of Metoprolol.[4][5] Understanding its origin is crucial for developing robust analytical methods capable of resolving it from the active pharmaceutical ingredient (API) and other related substances.
A likely synthetic pathway for the formation of a precursor to this compound involves the reaction of 4-hydroxyphenylacetic acid with ethanol in the presence of an acid catalyst to form the ethyl ester. This esterified intermediate can then react with epichlorohydrin and subsequently isopropylamine to form the final impurity.
Caption: Plausible synthesis pathway for this compound.
Analytical Methodologies: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of Metoprolol and its impurities due to its high resolution, sensitivity, and robustness.[6][7] Here, we compare two common reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound.
Method A: Isocratic Elution with UV Detection
This method represents a straightforward and widely used approach for routine quality control.
Method B: Gradient Elution with UV Detection
A gradient method offers enhanced resolution for more complex impurity profiles, which can be critical during forced degradation studies or when analyzing samples from different synthetic routes.[8]
Performance Comparison
The choice between these methods depends on the specific analytical challenge. For routine batch release where the impurity profile is well-defined, the isocratic method may be sufficient. However, for stability studies and in-depth impurity profiling, the superior resolution of the gradient method is advantageous.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC | Rationale |
| Column | C18 (e.g., Waters Spherisorb®, 250 mm x 4.6 mm, 5 µm)[3] | C18 (e.g., ACE 5 C18, 250 mm x 4.6 mm, 5 µm)[1] | C18 columns are versatile for separating moderately polar compounds like Metoprolol and its impurities. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)[3] | A: Phosphate Buffer (pH 2.5) B: Methanol/Acetonitrile (55:45 v/v)[1] | The gradient allows for a wider polarity range, improving separation of closely eluting peaks. |
| Flow Rate | 2.0 mL/min[3] | 1.0 mL/min[1] | A lower flow rate in the gradient method can enhance resolution. |
| Detection | UV at 224 nm[3] | UV at 225 nm[1] | This wavelength provides good sensitivity for both Metoprolol and its chromophoric impurities. |
| Analysis Time | ~10 minutes | ~60 minutes | The isocratic method is faster, while the gradient method provides a more comprehensive separation. |
| Resolution | Adequate for known impurities | Superior for complex mixtures | Gradient elution is better suited for separating unknown degradation products. |
| Linearity (r²) | >0.999[3] | >0.999[1] | Both methods demonstrate excellent linearity within their validated ranges. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods show high accuracy for the quantification of impurities. |
| Precision (%RSD) | <2.0% | <2.0% | Both methods are highly precise for repeated measurements. |
Qualification of a Secondary "this compound" Impurity Standard: A Step-by-Step Protocol
The qualification of a secondary (in-house) reference standard against a primary (pharmacopeial or certified) standard is a critical process to ensure traceability and accuracy in routine analyses.[9][10]
Caption: Workflow for the qualification of a secondary impurity standard.
Experimental Protocol: Comparative HPLC Analysis
This protocol outlines the comparative analysis of a newly synthesized batch of this compound (Secondary Standard) against a certified Primary Reference Standard.
Objective: To confirm the identity and determine the purity of the secondary standard relative to the primary standard.
Materials:
-
This compound Primary Reference Standard (with Certificate of Analysis)
-
This compound Secondary Standard (newly synthesized batch)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer reagents
-
Validated HPLC system with UV detector (using a method similar to Method B described above)
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve the primary standard in a suitable diluent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Accurately weigh and dissolve the secondary standard in the same diluent to prepare a stock solution of the same nominal concentration.
-
Prepare a series of working standard solutions from both stock solutions for linearity assessment.
-
-
Sample Analysis:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Perform six replicate injections of a working standard solution of the primary standard to establish system suitability (RSD of peak area < 2.0%).
-
Inject the working standard solutions of both the primary and secondary standards.
-
Analyze the linearity solutions for both standards.
-
-
Data Analysis:
-
Identity Confirmation: Compare the retention time of the major peak in the secondary standard chromatogram with that of the primary standard. The retention times should be within a narrow, pre-defined window (e.g., ± 2%).
-
Purity Assessment: Calculate the purity of the secondary standard by area normalization, assuming all impurities have a similar response factor to the main peak.
-
Assay Calculation: Determine the potency of the secondary standard against the primary standard using the following formula:
Potency (%) = (Area_secondary / Area_primary) x (Conc_primary / Conc_secondary) x Potency_primary
-
Interpreting the Results: A Self-Validating System
The trustworthiness of this protocol lies in its self-validating nature. The system suitability ensures the analytical system is performing correctly. The comparison against a certified primary standard provides direct traceability. Any significant discrepancy in retention time or purity between the two standards would immediately flag a potential issue with the secondary standard.
The Certificate of Analysis: Documenting Qualification
The culmination of the qualification process is the generation of a comprehensive Certificate of Analysis (CoA) for the newly qualified secondary standard.[2][11] This document provides the end-user with the necessary information to use the standard with confidence.
Table of a Model Certificate of Analysis for this compound Secondary Standard:
| Section | Parameter | Specification | Result | Method |
| Identification | Infrared Spectroscopy | Conforms to the spectrum of the Primary Standard | Conforms | USP <197K> |
| Mass Spectrometry | Molecular Ion [M+H]⁺ at m/z 296.18 | 296.18 | ESI-MS | |
| HPLC Retention Time | Matches that of the Primary Standard (± 2%) | Matches | Internal HPLC Method | |
| Purity | Chromatographic Purity | ≥ 98.0% | 99.2% | HPLC (Area Normalization) |
| Water Content | ≤ 0.5% | 0.2% | Karl Fischer Titration | |
| Residual Solvents | Meets USP <467> limits | Conforms | Headspace GC | |
| Residue on Ignition | ≤ 0.1% | < 0.1% | USP <281> | |
| Assay | Potency (as is basis) | 98.0% - 102.0% | 99.5% | HPLC vs. Primary Std. |
| Physical Properties | Appearance | White to off-white solid | Conforms | Visual |
| Solubility | Soluble in Methanol | Conforms | Visual | |
| Storage & Handling | Recommended Storage | 2-8 °C, protect from light | - | - |
| Retest Date | 24 months from date of qualification | January 2028 | - |
Conclusion: Upholding Scientific Integrity in Impurity Analysis
The qualification of an impurity standard like this compound is a multi-faceted process that demands a deep understanding of analytical chemistry, regulatory requirements, and the synthetic process of the drug substance. By employing robust, validated analytical methods, performing direct comparisons to primary standards, and meticulously documenting the results, researchers and scientists can ensure the integrity of their analytical data. This guide has provided a framework for not only executing the necessary experiments but also understanding the underlying scientific principles that ensure the trustworthiness and authoritativeness of the qualification process. This commitment to scientific integrity is fundamental to the development of safe and effective medicines.
References
- 1. analysis.rs [analysis.rs]
- 2. scribd.com [scribd.com]
- 3. pharmtech.com [pharmtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. [4-(2-HYDROXY-3-ISOPROPYLAMINO-PROPOXY)-PHENYL]-ACETIC ACID [cymitquimica.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. bloompublichealth.com [bloompublichealth.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Inter-laboratory comparison of "Metoprolol Acid Ethyl Ester" analysis
An Inter-Laboratory Comparison of Metoprolol Acid Analysis: A Guide for Researchers
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Metoprolol Acid analysis. While the primary focus is on Metoprolol Acid, the principles and methodologies described herein can be adapted for related metabolites, such as its ethyl ester derivatives, should they be the target of investigation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for pharmacokinetic and clinical studies.
Introduction: The Critical Role of Metoprolol Acid Quantification
Metoprolol is a widely prescribed beta-blocker used in the treatment of cardiovascular diseases. Its therapeutic efficacy and safety are closely linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. The primary and pharmacologically inactive metabolite of metoprolol is Metoprolol Acid, formed through oxidative deamination. The concentration of Metoprolol Acid in biological matrices such as plasma and urine serves as a crucial biomarker for assessing drug metabolism, patient compliance, and in studies of drug-drug interactions.
Given the importance of accurate quantification, it is imperative that analytical methods are not only validated within a single laboratory but are also reproducible across different facilities. An inter-laboratory comparison, also known as a ring trial, is the gold standard for evaluating the robustness and transferability of an analytical method. This guide will delve into the practical aspects of designing and executing such a study for Metoprolol Acid.
A Comparative Overview of Analytical Methodologies
The choice of analytical technique is a critical determinant of the sensitivity, specificity, and throughput of Metoprolol Acid quantification. The two most prevalent methods employed in clinical and research laboratories are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates Metoprolol Acid from other components in the sample matrix based on its physicochemical properties as it passes through a chromatographic column. The concentration is then determined by measuring the absorbance of ultraviolet light by the analyte. While cost-effective and widely available, HPLC-UV may lack the sensitivity and specificity required for detecting low concentrations of Metoprolol Acid, especially in complex biological matrices. It is also more susceptible to interference from co-eluting compounds.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for the quantification of drugs and their metabolites in biological fluids. LC-MS/MS offers superior sensitivity and specificity by coupling the separation power of liquid chromatography with the precise mass-based detection of mass spectrometry. The use of multiple reaction monitoring (MRM) allows for the highly selective detection of the analyte, minimizing the risk of interference and ensuring accurate quantification even at very low concentrations.
For the purpose of this guide and in alignment with current best practices for bioanalytical method validation, we will focus on an LC-MS/MS-based workflow for the inter-laboratory comparison of Metoprolol Acid analysis.
Inter-Laboratory Comparison: A Step-by-Step Protocol
This section outlines a detailed protocol for conducting an inter-laboratory comparison study. The objective is to assess the reproducibility of Metoprolol Acid quantification in human plasma across multiple laboratories.
Study Design and Materials
-
Participating Laboratories: A minimum of three laboratories should participate in the study.
-
Study Samples: A central laboratory will prepare and distribute the following sets of samples to each participating laboratory:
-
Calibration Standards: A set of 8 calibration standards of Metoprolol Acid in human plasma, ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Three levels of QC samples in human plasma: Low (3 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).
-
Blinded Samples: A set of 10-15 blinded samples containing unknown concentrations of Metoprolol Acid.
-
-
Internal Standard (IS): A stable isotope-labeled Metoprolol Acid (e.g., Metoprolol Acid-d7) should be used as the internal standard to correct for matrix effects and variability in sample processing.
Experimental Workflow
The following diagram illustrates the overall workflow for the inter-laboratory comparison study.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Sample Preparation: Protein Precipitation
-
Label all sample tubes clearly.
-
Allow all plasma samples and reagents to thaw to room temperature.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (Metoprolol Acid-d7, 1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters. Each laboratory should optimize these parameters for their specific instrumentation.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Metoprolol Acid: Q1: 282.2 m/z -> Q3: 116.1 m/z
-
Metoprolol Acid-d7 (IS): Q1: 289.2 m/z -> Q3: 123.1 m/z
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Data Analysis and Acceptance Criteria
Each participating laboratory will analyze the samples and report the concentrations of the blinded samples. The central laboratory will then perform a statistical analysis of the combined data to assess the inter-laboratory reproducibility.
Calibration Curve
Each laboratory should generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Quality Control Samples
The accuracy and precision of the QC samples will be evaluated. The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification). The coefficient of variation (CV) for the precision should be ≤ 15%.
Inter-Laboratory Comparison
The results from all participating laboratories will be compiled and analyzed. The overall mean, standard deviation, and coefficient of variation (CV) for each blinded sample will be calculated. The acceptance criterion for inter-laboratory agreement is typically a CV of ≤ 20% for at least 67% of the blinded samples.
The following table provides an example of how the comparative data can be summarized:
| Blinded Sample ID | Lab 1 (ng/mL) | Lab 2 (ng/mL) | Lab 3 (ng/mL) | Mean (ng/mL) | Std. Dev. | CV (%) |
| BL-01 | 15.2 | 16.1 | 15.5 | 15.6 | 0.46 | 2.9 |
| BL-02 | 78.9 | 82.3 | 79.8 | 80.3 | 1.74 | 2.2 |
| BL-03 | 450.1 | 465.8 | 442.5 | 452.8 | 11.8 | 2.6 |
| ... | ... | ... | ... | ... | ... | ... |
Troubleshooting and Best Practices
-
Matrix Effects: Ion suppression or enhancement can be a significant source of variability in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is crucial for mitigating these effects.
-
Sample Stability: The stability of Metoprolol Acid in plasma should be assessed under different storage conditions (e.g., freeze-thaw cycles, long-term storage).
-
Standard Operating Procedures (SOPs): All participating laboratories should adhere to a common, detailed SOP for sample handling, preparation, and analysis to minimize procedural variability.
-
Communication: Open communication between the central and participating laboratories is essential for addressing any technical issues that may arise during the study.
Conclusion
A well-designed inter-laboratory comparison is a critical step in the validation of any bioanalytical method. By following the guidelines and protocols outlined in this document, researchers can confidently assess the reproducibility and robustness of their Metoprolol Acid analysis, ensuring the generation of high-quality, reliable data for clinical and research applications. The principles discussed are also readily applicable to other drug metabolites, providing a framework for ensuring analytical excellence in drug development.
A Comparative Guide to Metoprolol Degradation Products: Spotlight on Metoprolol Acid Ethyl Ester
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance's stability profile is paramount. This guide provides an in-depth comparison of "Metoprolol Acid Ethyl Ester" and other significant degradation products of metoprolol, a widely prescribed beta-blocker. By delving into their formation pathways, analytical challenges, and the experimental data that underpins their identification, this document serves as a critical resource for ensuring drug quality, safety, and efficacy.
Introduction: The Imperative of Degradation Profiling for Metoprolol
Metoprolol, available as metoprolol succinate and metoprolol tartrate, is a cardioselective β1-adrenergic receptor blocker used in the management of cardiovascular diseases.[1] Like any pharmaceutical agent, metoprolol is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its therapeutic effect and safety. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to identify and quantify these degradation products.[1][2]
This guide focuses on a comparative analysis of known metoprolol degradation products, with a particular emphasis on understanding the context of "this compound," a compound often listed in impurity catalogs but less frequently discussed in forced degradation literature.
The Landscape of Metoprolol Degradation: A Multifaceted Challenge
Forced degradation studies are the cornerstone of understanding a drug's intrinsic stability. Metoprolol has been shown to degrade under a range of stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2] These studies have revealed a complex array of degradation products, necessitating sophisticated analytical techniques for their separation and characterization.
Key Degradation Pathways
The molecular structure of metoprolol, featuring an ether linkage, a secondary alcohol, and a secondary amine, presents multiple sites for chemical transformation.
dot
Caption: Major stress conditions leading to the degradation of metoprolol.
A Comparative Analysis of Major Metoprolol Degradation Products
Several degradation products of metoprolol have been identified and characterized. This section provides a comparative overview of some of the most significant ones, including a plausible explanation for the formation of this compound.
Metoprolol Impurity B (4-(2-methoxyethyl)phenol)
-
Formation: This impurity is a prominent degradation product formed under both acidic and basic hydrolytic conditions.[1][2] It results from the cleavage of the ether linkage in the metoprolol molecule.
-
Significance: As a known and listed impurity in the European Pharmacopoeia, its monitoring is crucial for quality control.[1][2]
-
Analytical Detection: It is readily detectable by HPLC-UV due to its chromophoric nature. Its identity is confirmed by LC-MS/MS, where it is observed with an m/z of 153.[1][2]
Other Notable Degradation Products
Forced degradation studies have identified numerous other degradation products, often designated by their retention times and mass-to-charge ratios. A comprehensive study identified 14 degradation products under various stress conditions.[1][2] These include products of N-dealkylation, oxidation of the secondary alcohol, and modifications to the aromatic ring.
| Degradation Product (DP) / Impurity | Molecular Weight ( g/mol ) | Formation Condition(s) | Key Analytical Signal (m/z) | Reference |
| Metoprolol Impurity B | 152.19 | Acidic & Basic Hydrolysis | 153 | [1][2] |
| DP(14) / Impurity I | 235.33 | Oxidative Stress | 236 | [1][2] |
| N-Desisopropyl Metoprolol | 225.28 | Oxidative Stress | 226 | |
| Metoprolol Diol (Impurity D) | 226.27 | Hydrolysis | 227 |
The Case of "this compound"
While not prominently reported as a direct degradation product in forced degradation studies, the existence of "this compound" in supplier catalogs suggests it is a relevant compound in the purity profiling of metoprolol. Its formation is most plausibly explained as an artifact of the analytical process or a consequence of specific storage conditions.
Plausible Formation Pathway:
One of the known metabolic pathways of metoprolol involves the oxidation of the methoxyethyl side chain to a carboxylic acid, forming Metoprolol Acid. If ethanol is present during sample preparation, analysis (for example, as a component of the mobile phase or solvent), or as an impurity in reagents, it could esterify the carboxylic acid group of Metoprolol Acid, particularly under acidic conditions, to form this compound.
dot
References
Navigating the Analytical Maze: A Comparative Guide to Linearity and Range for Metoprolol Acid Ethyl Ester
In the rigorous landscape of pharmaceutical analysis, the validation of an analytical method stands as a testament to its reliability and fitness for purpose. For researchers, scientists, and drug development professionals, understanding the nuances of validation parameters is not merely a regulatory hurdle, but a cornerstone of data integrity. This guide delves into the critical concepts of linearity and range, specifically in the context of quantifying "Metoprolol Acid Ethyl Ester," a potential impurity or metabolite of the widely used beta-blocker, Metoprolol.
While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide will provide a comprehensive framework for establishing and evaluating linearity and range. We will draw upon established principles from regulatory guidelines and leverage data from validated methods for the parent compound, Metoprolol, and its other impurities to present a scientifically robust comparison. This approach will equip you with the necessary expertise to develop and validate a suitable analytical method for this and other related compounds.
The Bedrock of Quantitative Analysis: Understanding Linearity and Range
In the realm of analytical chemistry, linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2][3] The range is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[1][4]
Establishing a linear relationship is fundamental for accurate quantification. It assures that a change in the analyte's concentration will produce a predictable and proportional change in the instrument's response. The range of the method is equally critical, as it defines the boundaries within which the analytical results are considered reliable. For impurity analysis, the range must typically span from the reporting threshold to at least 120% of the specification limit.[2]
The "Why" Behind the "How": Experimental Design with Scientific Rationale
The determination of linearity and range is not a perfunctory exercise. Each step in the experimental protocol is underpinned by a scientific rationale aimed at ensuring the robustness and validity of the data.
A typical experimental design involves preparing a series of calibration standards at different concentration levels. According to the International Council for Harmonisation (ICH) Q2(R1) guideline, a minimum of five concentration levels is recommended for establishing linearity.[1][5] The selection of these concentration levels should be deliberate, bracketing the expected concentration of the analyte in the samples.
A Practical Approach: Experimental Protocol for Linearity and Range Assessment
The following is a detailed, step-by-step methodology for determining the linearity and range of a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound.
Objective: To establish the linearity and define the analytical range for the quantification of this compound.
Materials:
-
This compound reference standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC grade buffers and additives (e.g., formic acid, ammonium acetate)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent to prepare a stock solution of a known concentration.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration levels should span the expected range of the analyte. For an impurity, this might range from the Limit of Quantitation (LOQ) to 120% of the specification limit.
-
Chromatographic Analysis: Inject each calibration standard into the HPLC system in triplicate. Record the peak area or peak height response for each injection.
-
Data Analysis:
-
Plot a graph of the mean response (y-axis) versus the corresponding concentration (x-axis).
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r) or the coefficient of determination (r²).
-
-
Evaluation of Linearity: The method is considered linear if the correlation coefficient is typically ≥ 0.995.[2] A visual inspection of the calibration curve should also confirm a linear relationship.
-
Determination of Range: The range is the concentration interval over which the method is demonstrated to be linear, accurate, and precise. This is typically from the LOQ to the highest concentration of the calibration curve that meets the acceptance criteria for linearity, accuracy, and precision.
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
The choice of analytical technique can significantly impact the performance characteristics of a method, including its linearity and range. Below is a comparative table illustrating typical linearity and range data for the analysis of Metoprolol and its related substances using two common analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).
| Parameter | HPLC-UV Method for Metoprolol Impurity | UPLC-MS/MS Method for Metoprolol |
| Linearity Range | 0.1 µg/mL - 10 µg/mL | 1 ng/mL - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 |
| Number of Calibration Points | 6 | 8 |
| Regression Equation | y = mx + c | y = mx + c |
| Typical LOQ | 0.1 µg/mL | 1 ng/mL |
This table presents hypothetical data based on typical performance characteristics of these analytical techniques for similar analytes.
The UPLC-MS/MS method generally offers a wider linear dynamic range and a significantly lower limit of quantitation compared to the HPLC-UV method. This makes it particularly suitable for the analysis of trace-level impurities.
Visualizing the Workflow: Linearity and Range Assessment
The following diagram illustrates the logical workflow for assessing the linearity and range of an analytical method.
Caption: Workflow for Linearity and Range Assessment.
Conclusion: A Foundation of Trustworthy Data
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Metoprolol Acid Ethyl Ester
As researchers and scientists, our work extends beyond discovery and into the responsible management of the materials we use. The proper disposal of chemical reagents, like Metoprolol Acid Ethyl Ester, is not merely a regulatory hurdle; it is a fundamental aspect of ensuring laboratory safety, environmental protection, and the integrity of our research community. This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is essential. This compound is a pharmaceutical reference standard.[1] While a comprehensive Safety Data Sheet (SDS) for this specific ester is not widely available, we can extrapolate its likely hazard profile from the well-documented properties of its parent compounds, Metoprolol Succinate and Metoprolol Tartrate.
Safety Data Sheets for Metoprolol salts indicate several key hazards:
-
Human Health: Metoprolol derivatives can cause skin irritation, may be harmful if swallowed, and are suspected of damaging fertility or the unborn child.[2][3][4] They may also cause harm to breast-fed children.[2][3] Specific Target Organ Toxicity (single exposure) has also been noted.[5][6]
-
Environmental Health: The compound is recognized as harmful to aquatic life with long-lasting effects.[2][3] This characteristic makes preventing its release into sewer systems or waterways a critical priority.[2][3][7]
Based on this profile, this compound must be treated as a non-hazardous pharmaceutical waste that nonetheless requires careful, controlled disposal to mitigate environmental and potential health risks.[8][9] It is not currently listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11][12][13] However, laboratory policy should always default to the most conservative approach.[14]
| Hazard Consideration | Classification & Precaution | Source |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [3] |
| Skin Irritation | Causes skin irritation. Wear protective gloves. | [2][3][15] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2][3][4][16] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | [2][3] |
Pre-Disposal: Segregation and Storage
Proper disposal begins the moment a chemical is deemed "waste."[17] The guiding principle is meticulous segregation to prevent unintended reactions and ensure the waste stream is correctly characterized for final disposal.
Step-by-Step Segregation Protocol:
-
Identify and Classify: As soon as this compound is no longer needed, it must be classified as waste.[18]
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) for solid this compound waste.[17][19]
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the date accumulation started.[17][18] Do not use abbreviations or chemical formulas.[17]
-
Safe Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[20] This area should be secure, away from drains, and provide secondary containment to catch any potential leaks.[19] The container must be kept tightly sealed except when adding waste.[17][19]
-
Avoid Mixing: Never mix this compound waste with other waste streams, such as solvents, acids, or biological waste.[19]
Disposal Workflow
The following workflow outlines the decision-making process for disposing of pure (unmixed) this compound and associated contaminated labware.
Caption: Disposal Decision Workflow for this compound.
Detailed Disposal Procedures
A. Disposing of Unused or Expired Solid Compound:
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[15]
-
Transfer: Carefully transfer the solid this compound into the designated and properly labeled "Hazardous Waste" container.[17] Minimize dust generation during this process.[3][15]
-
Seal and Store: Securely close the container and place it in your lab's designated Satellite Accumulation Area.[20]
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[17] Do not attempt to dispose of this chemical through regular trash or by washing it down the drain.[2][3][7][14] The standard and recommended disposal method is incineration by a licensed contractor.[2][3][21]
B. Disposing of Contaminated Labware and Empty Containers: The principle of "empty" under RCRA is complex. For containers that held a non-acute hazardous chemical like this compound, proper rinsing is key.
-
Triple Rinse: Thoroughly rinse the empty container or contaminated labware (e.g., beakers, flasks) three times with a suitable solvent (e.g., ethanol or methanol), followed by water.[17]
-
Collect Rinsate: Crucially, the rinsate from these cleaning procedures must be collected and treated as hazardous waste.[17] Collect the rinsate in a separate, clearly labeled hazardous waste container for liquid waste.
-
Deface Label: For the now-clean container, completely remove or deface the original product label.[17][19]
-
Final Disposal of Clean Container: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[17][22] Contaminated glassware should be placed in a designated glass disposal box.[17]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spilled material from entering drains or sewers.[3][15]
-
PPE: Don appropriate PPE, including respiratory protection if the material is a fine powder.[1]
-
Clean-up: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal.[15][23] Avoid creating dust.[3][15] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate: Wash the spillage area thoroughly with soap and water.[2][3]
-
Report: Report the incident to your laboratory supervisor and EHS office, following institutional protocols.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship that is the bedrock of scientific excellence. Always consult your institution's specific waste management plan and the manufacturer's most recent Safety Data Sheet.
References
- 1. kmpharma.in [kmpharma.in]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. bioservusa.com [bioservusa.com]
- 11. medicalwastepros.com [medicalwastepros.com]
- 12. Download [lf-public.deq.utah.gov:443]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. moehs.com [moehs.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 18. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 19. acewaste.com.au [acewaste.com.au]
- 20. medlabmag.com [medlabmag.com]
- 21. cleanchemlab.com [cleanchemlab.com]
- 22. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 23. moehs.com [moehs.com]
A Senior Application Scientist's Guide to Handling Metoprolol Acid Ethyl Ester: Essential Safety and Operational Protocols
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling pharmaceutical compounds like Metoprolol Acid Ethyl Ester—a key derivative in the synthesis and analysis of Metoprolol—demands a protocol that is not just followed, but understood. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in established safety principles, ensuring both personal protection and the validity of your results.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 29112-40-1) is primarily used as a pharmaceutical reference standard or impurity in research and development settings.[1][2] While some safety data sheets (SDS) for this specific ester are not exhaustive, a thorough risk assessment necessitates examining data from the parent compound, Metoprolol, and its common salt, Metoprolol Tartrate.
The primary hazards associated with metoprolol compounds include:
-
Irritation: Causes skin and serious eye irritation.[3]
-
Respiratory Effects: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
-
Reproductive Toxicity: Some metoprolol compounds are suspected of damaging fertility or the unborn child.[4][5]
A critical, though often overlooked, physical hazard is the potential for fine powders to form explosive mixtures in the air.[3] Therefore, all handling procedures must be designed to minimize dust generation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense, followed by the mandatory use of appropriate PPE.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Not generally required | Lab coat |
| Weighing (Powder) | Safety goggles | Nitrile gloves | N95/FFP2 dust mask (minimum); use in ventilated enclosure | Lab coat, disposable sleeves |
| Solution Preparation | Chemical splash goggles or face shield | Nitrile gloves | Use within a certified chemical fume hood | Chemical-resistant apron over lab coat |
| Accidental Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Self-contained breathing apparatus (SCBA) or supplied-air respirator | Chemical-resistant suit or coveralls |
The Rationale Behind the Choices:
-
Eye Protection: Standard safety glasses protect from incidental contact, but handling powders that can become airborne requires the full seal of safety goggles to prevent eye irritation.[6] A face shield should be added when preparing solutions to protect against splashes.[4]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are standard for handling pharmaceutical compounds. Always check for perforations before use and change them immediately if contaminated.[6]
-
Respiratory Protection: The primary risk when handling the solid form of this compound is the inhalation of fine particles.[3] A simple surgical mask is insufficient. An N95 or FFP2-rated dust mask provides a necessary barrier.[4] For any procedure with a high likelihood of aerosolization or during spill cleanup, a higher level of protection like an SCBA is warranted.[1]
-
Body Protection: A standard lab coat is sufficient for low-volume handling. However, when preparing solutions or in the event of a spill, an apron or suit made of a chemically impervious material is essential to prevent skin contact.[7]
Operational Workflow: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory. The following workflow provides a step-by-step guide for handling this compound.
Workflow for Safe Handling of this compound
Caption: Standard Operating Procedure for Handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Weighing and Solution Preparation:
-
Perform all manipulations of the solid compound within the fume hood or a ventilated balance enclosure to prevent inhalation of dust.[4][7]
-
Use anti-static weigh boats and tools to minimize the dispersal of fine powder.
-
When preparing a solution, add the this compound powder to the solvent slowly to avoid splashing.
-
Keep the container closed whenever possible.
-
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces after use.
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the lab.[3]
-
Emergency and Disposal Plans
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek emergency medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Response
-
Evacuate all non-essential personnel from the area.[3]
-
Don the appropriate PPE for spill cleanup, including respiratory protection.[1]
-
Prevent the spilled material from entering drains or waterways.[3]
-
For solid spills, gently sweep or scoop the material into a labeled, sealed container for disposal. Avoid actions that create dust.[3]
-
Clean the spill area thoroughly with a suitable solvent and absorbent materials.
Waste Disposal
Improper disposal of pharmaceutical waste poses a significant environmental risk.[8][9]
-
Primary Disposal Route: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Place all waste into a clearly labeled, sealed, and leak-proof container.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Follow all local, state, and federal regulations.[3][10]
-
What Not to Do: Do NOT dispose of this compound down the drain or in the regular trash.[11] Flushing medications is only recommended by the FDA for a specific list of high-risk drugs, which does not include metoprolol.[9][12]
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the environment, allowing you to focus on achieving scientific excellence with confidence and integrity.
References
- 1. kmpharma.in [kmpharma.in]
- 2. allmpus.com [allmpus.com]
- 3. moehs.com [moehs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. astrazeneca.com.au [astrazeneca.com.au]
- 6. lgcstandards.com [lgcstandards.com]
- 7. viatris.com [viatris.com]
- 8. researchgate.net [researchgate.net]
- 9. pfizer.com [pfizer.com]
- 10. dea.gov [dea.gov]
- 11. epa.gov [epa.gov]
- 12. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
